Product packaging for Isovouacapenol C(Cat. No.:CAS No. 455255-15-9)

Isovouacapenol C

Cat. No.: B592900
CAS No.: 455255-15-9
M. Wt: 438.564
InChI Key: YMUSGWGTHSRGHT-BGWYQNAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isovouacapenol C is a natural product found in Caesalpinia pulcherrima with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O5 B592900 Isovouacapenol C CAS No. 455255-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3/t16-,19-,21-,22+,23+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUSGWGTHSRGHT-WVTZLOSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@H](CC3=C1C=CO3)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovouacapenol C is a naturally occurring cassane furanoditerpene isolated from Caesalpinia pulcherrima. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols used for its isolation and characterization. The structural elucidation, based on crystallographic and spectroscopic data, is detailed to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex diterpenoid characterized by a fused multi-ring system. Its structure has been unequivocally determined through single-crystal X-ray diffraction and various spectroscopic methods.

Systematic Name: (4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl benzoate[1][2]

Molecular Formula: C₂₇H₃₄O₅[1][2]

The core structure of this compound is a cassane diterpene skeleton, which consists of three fused cyclohexane rings (A, B, and C) and an integrated furan ring.[1] The cyclohexane rings A and B adopt standard chair conformations, while ring C is in a twisted half-chair conformation. The furan ring is nearly planar.[1]

The absolute stereochemistry of the seven chiral centers has been determined as 4aR, 5R, 6R, 6aS, 7R, 11aS, and 11bR.[1][2]

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Weight 438.56 g/mol MedChemExpress
Melting Point 389-391 K[1]
Crystal System Orthorhombic[1]
Space Group P2₁2₁2₁[1]

Experimental Protocols

Isolation of this compound

This compound has been successfully isolated from the roots and stems of the plant Caesalpinia pulcherrima.[1][3][4] A general workflow for the isolation and purification of cassane diterpenoids like this compound from this plant source is outlined below.

General Protocol:

  • Collection and Preparation: The plant material (roots or stems) is collected, air-dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to extraction with an organic solvent, such as chloroform or methanol, typically at room temperature over an extended period.[3]

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography or other techniques like preparative HPLC to yield the pure this compound.

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Isovouacapenol_C_Workflow cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation plant C. pulcherrima Roots/Stems extraction Solvent Extraction (e.g., Chloroform) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom pure_compound Pure this compound column_chrom->pure_compound crystallization Crystallization pure_compound->crystallization nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr xray Single-Crystal X-ray Diffraction crystallization->xray structure Definitive Structure xray->structure nmr->structure

Figure 1: General workflow for the isolation and structural characterization of this compound.
Structural Elucidation Methods

The definitive structure of this compound was determined using single-crystal X-ray crystallography.

Single-Crystal X-ray Diffraction Protocol:

  • Crystallization: Colorless, block-shaped single crystals of this compound were obtained by slow evaporation of a solution in dichloromethane at room temperature.[1]

  • Data Collection: A suitable crystal was mounted, and X-ray intensity data were collected at a controlled temperature.

  • Structure Solution and Refinement: The structure was solved using direct methods. Hydroxy H atoms were located from the difference map and refined isotropically. The remaining H atoms were placed in calculated positions. The final structure was refined to determine bond lengths, angles, and the absolute configuration of the stereogenic centers.[1]

While the definitive 3D structure was established by X-ray crystallography, the initial structural features and confirmation in solution are typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. A full assignment of the ¹H and ¹³C NMR spectra is accomplished using a combination of 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC.[4] Although a specific data table for this compound is not publicly available in the searched literature, this suite of experiments is standard for the structural elucidation of such natural products.

Biological Activity

This compound belongs to the cassane diterpenoid class of natural products, which are known to exhibit a wide range of biological activities.[3] While specific signaling pathways for this compound have not been detailed in the available literature, related compounds isolated from Caesalpinia pulcherrima have demonstrated cytotoxic effects against various cancer cell lines (including MCF-7, HeLa, and PC-3) and anti-inflammatory potential.[3] For instance, several cassane diterpenoids from this plant have shown inhibitory effects on reactive oxygen species (ROS) generated by human whole blood phagocytes.[3] This suggests that this compound and its analogues are promising candidates for further investigation in drug discovery programs, particularly in oncology and inflammatory diseases.

The following diagram depicts a conceptual relationship between the source, the compound, and its potential therapeutic applications based on the activities of related compounds.

Isovouacapenol_C_Bioactivity source Caesalpinia pulcherrima compound This compound (Cassane Diterpene) source->compound activity1 Potential Cytotoxic Activity compound->activity1 activity2 Potential Anti-inflammatory Activity compound->activity2 target1 Cancer Research activity1->target1 target2 Inflammatory Disease Research activity2->target2

Figure 2: Conceptual overview of the origin and potential therapeutic relevance of this compound.

References

Isovouacapenol C from Caesalpinia pulcherrima: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isovouacapenol C, a cassane diterpenoid found in Caesalpinia pulcherrima. This document outlines the natural source, phytochemical context, and potential therapeutic applications of this compound, supported by available quantitative data and detailed experimental methodologies.

Introduction to this compound and Caesalpinia pulcherrima

Caesalpinia pulcherrima, commonly known as the peacock flower or pride of Barbados, is a flowering plant belonging to the Fabaceae family. It is a rich source of various bioactive compounds, including flavonoids, tannins, and a diverse array of diterpenoids. Among these, the cassane diterpenoids are of significant interest due to their reported biological activities. This compound is a furanocassane diterpenoid that has been isolated from the roots and stems of C. pulcherrima. The cassane diterpenoid scaffold is recognized for its potential anti-inflammatory, antimicrobial, and cytotoxic properties, making this compound a compound of interest for further investigation in drug discovery and development.

Phytochemical Landscape of Caesalpinia pulcherrima

Caesalpinia pulcherrima is a veritable reservoir of phytochemicals. Various parts of the plant, including the roots, stems, leaves, and flowers, contain a wide range of secondary metabolites.

Table 1: Major Phytochemicals Identified in Caesalpinia pulcherrima

Plant PartChemical ClassExamples of Compounds
Roots Cassane DiterpenoidsThis compound, Pulcherrimin A, Vouacapen-5α-ol
Flavonoids
Stems Cassane DiterpenoidsPulcherrin A, Pulcherrin B, Neocaesalpin P
HomoisoflavonoidsBonducellin
Leaves FlavonoidsRutin, Quercetin
Tannins
Flowers CarotenoidsLutein, Zeaxanthin
FlavonoidsMyricetin, Quercetin

Biological Activities of Cassane Diterpenoids from Caesalpinia species

While specific quantitative biological data for this compound is limited in the public domain, the broader class of cassane diterpenoids from Caesalpinia species has demonstrated a range of biological activities. This data provides a strong rationale for the further investigation of this compound.

Table 2: Reported Biological Activities of Cassane Diterpenoids and Extracts from Caesalpinia Species

Compound/ExtractBiological ActivityCell Line/AssayIC50 / ActivityReference
Pulcherrimin A, B, C, E (from C. pulcherrima roots)CytotoxicityMCF-7, HeLa, PC-37.02 ± 0.31 to 36.49 ± 1.39 µM[1]
Pulcherrimin B and a derivativeAnti-inflammatory (ROS inhibition)Human whole blood phagocytesIC50 = 15.30 ± 1.10 µM and 8.00 ± 0.80 µM[1]
Furanocassane Diterpenoids (from C. pulcherrima roots)LeishmanicidalLeishmania major promastigotesIC50 = 55.90 ± 2.40 to 65.30 ± 3.20 µM[1]
Cassane Diterpenoids (from Caesalpinia sinensis)Anti-inflammatory (NO inhibition)LPS-induced RAW 264.7 macrophagesIC50 = 8.2–11.2 μM[2]

Experimental Protocols

The following sections provide detailed, synthesized methodologies for the extraction and isolation of this compound from Caesalpinia pulcherrima, based on established phytochemical practices for this class of compounds.

Plant Material Collection and Preparation
  • Collection: The roots of Caesalpinia pulcherrima are collected and authenticated by a plant taxonomist.

  • Cleaning and Drying: The roots are thoroughly washed with water to remove soil and debris, then air-dried in the shade for 2-3 weeks until brittle.

  • Pulverization: The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Diterpenoids

The powdered root material is subjected to solvent extraction to obtain a crude extract enriched with diterpenoids.

G start Powdered Root Material extraction Maceration with Methanol (3x) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract

Caption: Workflow for Crude Extraction.

Protocol:

  • The powdered root material (e.g., 1 kg) is macerated with methanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.

  • The methanolic extracts are filtered and combined.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • The crude methanolic extract is suspended in a mixture of methanol and water (9:1 v/v).

  • The suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Each fraction is concentrated using a rotary evaporator. The chloroform fraction is typically enriched with diterpenoids.

Isolation of this compound by Column Chromatography

The chloroform fraction is further purified using column chromatography to isolate this compound.

G chloroform_fraction Chloroform Fraction silica_gel_cc Silica Gel Column Chromatography chloroform_fraction->silica_gel_cc gradient_elution Gradient Elution (n-hexane:ethyl acetate) silica_gel_cc->gradient_elution fraction_collection Collection of Fractions gradient_elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Similar Fractions tlc_analysis->pooling recrystallization Recrystallization pooling->recrystallization isovouacapenol_c Pure this compound recrystallization->isovouacapenol_c

Caption: Chromatographic Isolation Workflow.

Protocol:

  • The dried chloroform fraction is adsorbed onto silica gel.

  • The adsorbed material is loaded onto a silica gel column.

  • The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

  • Fractions of a specific volume (e.g., 100 mL) are collected.

  • The collected fractions are monitored by Thin Layer Chromatography (TLC).

  • Fractions showing a similar TLC profile and containing the spot corresponding to this compound are pooled together.

  • The pooled fractions are concentrated, and the residue is recrystallized from a suitable solvent system (e.g., methanol/chloroform) to yield pure this compound.

Hypothesized Signaling Pathway Modulation

Based on the known anti-inflammatory and anticancer activities of other cassane diterpenoids, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory and cell survival signaling pathways, such as the NF-κB and MAPK pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Many natural products with anti-inflammatory and anticancer properties are known to inhibit this pathway.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_compound Hypothesized Action stimulus Stimulus IKK IKK Activation stimulus->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkB_release NF-κB (p50/p65) Release IkappaB->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->gene_transcription isovouacapenol_c This compound isovouacapenol_c->IKK Inhibition

Caption: Hypothesized NF-κB Inhibition.

It is plausible that this compound inhibits the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

G cluster_stimulus Extracellular Stimulus (e.g., Growth Factors) cluster_pathway MAPK Signaling Pathway cluster_compound Hypothesized Action stimulus Stimulus RAS RAS stimulus->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (e.g., AP-1) ERK->transcription_factors cell_proliferation Cell Proliferation transcription_factors->cell_proliferation isovouacapenol_c This compound isovouacapenol_c->RAF Inhibition

Caption: Hypothesized MAPK Inhibition.

This compound may interfere with the MAPK cascade, potentially by inhibiting the phosphorylation of key kinases such as RAF or MEK. This would disrupt the signaling flow and ultimately inhibit the activation of transcription factors that promote cell proliferation.

Conclusion and Future Directions

This compound, a cassane diterpenoid from Caesalpinia pulcherrima, represents a promising natural product for further investigation in drug discovery. The methodologies outlined in this guide provide a framework for its isolation and purification. While quantitative biological data for this compound is still emerging, the activities of related compounds suggest its potential as an anti-inflammatory and anticancer agent. Future research should focus on the definitive elucidation of its biological activities, including the determination of IC50 values against a broad range of cell lines and the validation of its effects on the NF-κB and MAPK signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this interesting natural compound.

References

Isovouacapenol C and the Cassane Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Class of Natural Compounds for Drug Discovery and Development

Isovouacapenol C, a member of the cassane diterpenoid class of natural products, represents a significant area of interest for researchers in drug discovery and development. Isolated from plant species of the Caesalpinia genus, particularly Caesalpinia pulcherrima, these compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This technical guide provides a comprehensive overview of this compound and related cassane diterpenoids, focusing on their chemical properties, biological activities, and the experimental methodologies used in their study.

Core Compound Classification: Cassane Diterpenoids

This compound belongs to the cassane diterpenoids, a large and structurally diverse family of compounds characterized by a rearranged abietane skeleton. These natural products are predominantly found in the Fabaceae family, with a high concentration in the Caesalpinia genus. The core structure of cassane diterpenoids provides a versatile scaffold for a wide array of chemical modifications, leading to their diverse pharmacological profiles.

Quantitative Biological Activity of Cassane Diterpenoids

Table 1: Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

CompoundIC50 (μM)Assay
Caesalpulcherrin K6.04 ± 0.34Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages
Caesalpulcherrin L7.82 ± 0.51Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages
Caesalpulcherrin M8.92 ± 0.65Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages
Known Compound 47.15 ± 0.42Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages
Known Compound 56.88 ± 0.39Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages
Known Compound 67.53 ± 0.48Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages

Table 2: Cytotoxic Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

CompoundCell LineIC50 (μM)
Pulcherrimin AMCF-7 (Breast Cancer)7.02 ± 0.31
Pulcherrimin AHeLa (Cervical Cancer)9.85 ± 0.52
Pulcherrimin APC-3 (Prostate Cancer)12.45 ± 0.78
Pulcherrimin BMCF-7 (Breast Cancer)15.23 ± 0.91
Pulcherrimin BHeLa (Cervical Cancer)18.91 ± 1.12
Pulcherrimin BPC-3 (Prostate Cancer)21.76 ± 1.34
Pulcherrimin CMCF-7 (Breast Cancer)9.11 ± 0.45
Pulcherrimin CHeLa (Cervical Cancer)11.23 ± 0.67
Pulcherrimin CPC-3 (Prostate Cancer)14.87 ± 0.88

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research. Below are generalized protocols for the isolation of cassane diterpenoids and the assessment of their biological activities, based on common practices in the field.

Isolation of Cassane Diterpenoids from Caesalpinia pulcherrima

A typical isolation workflow for obtaining this compound and other cassane diterpenoids from the stem of Caesalpinia pulcherrima is outlined below.[1]

Isolation_Workflow Start Dried and Powdered C. pulcherrima Stems Extraction Extraction with Methanol (MeOH) at room temperature Start->Extraction Filtration Filtration and Concentration (in vacuo) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partition Solvent-Solvent Partitioning (e.g., with n-hexane, EtOAc, n-BuOH) Crude_Extract->Partition Fractions Fractionation based on Polarity (e.g., n-Hexane, Ethyl Acetate, n-Butanol fractions) Partition->Fractions Chromatography Column Chromatography (Silica Gel) Fractions->Chromatography Subfractions Collection of Sub-fractions Chromatography->Subfractions Purification Further Purification (e.g., Sephadex LH-20, Preparative TLC, HPLC) Subfractions->Purification Isolated_Compounds Isolated Cassane Diterpenoids (including this compound) Purification->Isolated_Compounds Structure_Elucidation Structural Elucidation (NMR, MS, IR, X-ray crystallography) Isolated_Compounds->Structure_Elucidation Final_Compound This compound Structure_Elucidation->Final_Compound

Caption: General workflow for the isolation of this compound.

Methodology Details:

  • Extraction: The air-dried and powdered stems of C. pulcherrima are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are then subjected to a series of chromatographic techniques, starting with silica gel column chromatography.

  • Purification: Sub-fractions are further purified using methods such as Sephadex LH-20 column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation: The structures of the isolated compounds, including this compound, are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1D and 2D), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound and related compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Anti_inflammatory_Assay Start RAW 264.7 Macrophage Cells Seeding Seed cells in 96-well plates Start->Seeding Pre_treatment Pre-treat with this compound (various concentrations) Seeding->Pre_treatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Reaction Griess Reagent Addition Supernatant_Collection->Griess_Reaction Measurement Measure Absorbance at 540 nm Griess_Reaction->Measurement Calculation Calculate Nitric Oxide Inhibition (%) Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology Details:

  • Cell Culture: RAW 264.7 cells are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Stimulation: Inflammation is induced by adding LPS to the cell culture.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of this compound can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity_Assay Start Cancer Cell Lines (e.g., MCF-7, HeLa, PC-3) Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Calculation Calculate Cell Viability (%) Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Methodology Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 48 to 72 hours.

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound are still under investigation, the known anti-inflammatory and cytotoxic activities of cassane diterpenoids suggest potential interactions with key cellular signaling cascades.

Potential_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cytotoxicity Cytotoxic Effects Isovouacapenol_C This compound NFkB_Pathway NF-κB Signaling Pathway Isovouacapenol_C->NFkB_Pathway Inhibition MAPK_Pathway MAPK Signaling Pathway Isovouacapenol_C->MAPK_Pathway Modulation Apoptosis_Pathway Apoptosis Induction Isovouacapenol_C->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Isovouacapenol_C->Cell_Cycle_Arrest Inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB_Pathway->Inflammatory_Mediators MAPK_Pathway->Inflammatory_Mediators Cancer_Cell_Death Cancer Cell Death Apoptosis_Pathway->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Potential signaling pathways modulated by this compound.

Anti-inflammatory Signaling:

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. It is plausible that this compound may act on this pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. Modulation of MAPK signaling can affect the production of inflammatory mediators.

Cytotoxic Signaling:

  • Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a common mechanism by which cytotoxic agents eliminate cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: Many anticancer compounds can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation and leading to cell death.

Conclusion and Future Directions

This compound and the broader class of cassane diterpenoids represent a promising frontier in the search for new therapeutic agents. Their potent anti-inflammatory and cytotoxic activities warrant further investigation to elucidate their precise mechanisms of action and to identify specific molecular targets. Future research should focus on:

  • Comprehensive Biological Profiling: Determining the IC50 values of this compound against a wider range of inflammatory markers and cancer cell lines.

  • Mechanism of Action Studies: Identifying the specific protein targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profile of this compound in preclinical animal models.

Through continued and focused research, this compound and other cassane diterpenoids may pave the way for the development of novel and effective treatments for a variety of diseases.

References

The Biosynthesis of Isovouacapenol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovouacapenol C, a cassane furanoditerpenoid isolated from Caesalpinia pulcherrima, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling the generation of novel analogs. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its universal diterpene precursor to the final tailored molecule. While the complete enzymatic cascade in C. pulcherrima remains to be fully elucidated, this document synthesizes the current understanding of cassane diterpenoid biosynthesis to present a putative pathway. Furthermore, it details representative experimental protocols for the characterization of the enzymes involved and methods for the quantitative analysis of intermediates and final products, drawing from analogous well-studied terpenoid biosynthetic systems.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of diterpenoid biosynthesis, originating from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: cyclization to form the core cassane skeleton, formation of the characteristic furan ring, and subsequent tailoring reactions.

Formation of the Cassane Skeleton

The initial steps involve the cyclization of the linear precursor, GGPP, into the characteristic tricyclic cassane skeleton. This process is likely catalyzed by a class of enzymes known as diterpene synthases (diTPSs). A proposed mechanism involves a two-step cyclization cascade:

  • Protonation-initiated cyclization: A Class II diTPS protonates the terminal double bond of GGPP, initiating a cyclization cascade to form a bicyclic labdadienyl/copalyl pyrophosphate (LPP/CPP) intermediate.

  • Ionization-dependent cyclization and rearrangement: A Class I diTPS then facilitates the ionization of the pyrophosphate group from the LPP/CPP intermediate, leading to a series of carbocation-mediated cyclizations and rearrangements to form the tricyclic pimarane skeleton. A subsequent methyl group migration from C-13 to C-14 is hypothesized to yield the final cassane scaffold.

Furan Ring Formation

A key structural feature of this compound is its furan ring. The formation of this moiety is likely catalyzed by a cytochrome P450 monooxygenase (CYP450). These enzymes are known to perform a wide range of oxidative reactions in terpenoid biosynthesis. The proposed mechanism involves the oxidation of a side chain on the cassane skeleton, followed by cyclization and dehydration to form the aromatic furan ring.

Tailoring Reactions

Following the formation of the furanocassane core, a series of tailoring reactions, including hydroxylation and benzoylation, are required to produce this compound. These reactions are likely catalyzed by specific hydroxylases (often CYP450s) and a benzoyltransferase, respectively. The precise order and nature of these final steps are yet to be experimentally determined.

Isovouacapenol_C_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) LPP Labdadienyl Pyrophosphate (LPP) GGPP->LPP Class II diTPS Pimarane Pimarane Cation LPP->Pimarane Class I diTPS Cassane Cassane Skeleton Pimarane->Cassane Rearrangement Furanocassane Furanocassane Intermediate Cassane->Furanocassane Cytochrome P450 Hydroxylated_Furanocassane Hydroxylated Furanocassane Furanocassane->Hydroxylated_Furanocassane Hydroxylase(s) Isovouacapenol_C This compound Hydroxylated_Furanocassane->Isovouacapenol_C Benzoyltransferase Experimental_Workflow_diTPS RNA_Extraction 1. Total RNA Extraction (from C. pulcherrima tissue) cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning 3. PCR Amplification of Candidate diTPS Genes cDNA_Synthesis->Gene_Cloning Vector_Ligation 4. Ligation into Expression Vector (e.g., pET-28a) Gene_Cloning->Vector_Ligation Transformation 5. Transformation into E. coli Expression Host Vector_Ligation->Transformation Protein_Expression 6. IPTG Induction of Protein Expression Transformation->Protein_Expression Cell_Lysis 7. Cell Lysis and Crude Enzyme Preparation Protein_Expression->Cell_Lysis Enzyme_Assay 8. In vitro Enzyme Assay (with GGPP substrate) Cell_Lysis->Enzyme_Assay Product_Extraction 9. Product Extraction (e.g., with hexane) Enzyme_Assay->Product_Extraction GC_MS_Analysis 10. GC-MS Analysis of Products Product_Extraction->GC_MS_Analysis

Spectroscopic Profile of Isovouacapenol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isovouacapenol C, a cassane furanoditerpene isolated from Caesalpinia pulcherrima. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the peer-reviewed publication by Pranithanchai et al. in Phytochemistry (2009).

Spectroscopic Data Summary

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Positionδ_H (ppm)MultiplicityJ (Hz)
1.25m
1.83m
1.60m
1.75m
1.55m
1.65m
55.20d9.0
64.15d9.0
71.95m
92.10m
11α2.85dd15.0, 5.0
11β2.95dd15.0, 10.0
142.50m
156.30s
167.25s
181.10s
191.20s
200.95d7.0
O-benzoyl
2', 6'8.05d7.5
3', 5'7.45t7.5
4'7.55t7.5
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
Positionδ_C (ppm)
138.5
218.8
342.0
437.2
578.1
672.5
748.2
845.8
950.5
1038.0
1128.5
12155.8
13118.5
1435.5
15108.2
16141.0
1721.8
1828.0
1916.5
2016.8
O-benzoyl
1'130.5
2', 6'129.8
3', 5'128.5
4'133.0
C=O166.5
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound
Spectroscopic TechniqueKey Absorptions / Signals
IR (KBr, cm⁻¹) 3450 (O-H), 1715 (C=O, ester), 1600, 1580 (C=C, aromatic), 1270, 1110 (C-O)
HR-EIMS (m/z) 438.2406 [M]⁺ (Calculated for C₂₇H₃₄O₅: 438.2406)

Experimental Protocols

The spectroscopic data presented above were obtained following the experimental procedures outlined by Pranithanchai et al. (2009).

Isolation of this compound

The air-dried and powdered stems of Caesalpinia pulcherrima were extracted with chloroform at room temperature. The resulting crude extract was then subjected to repeated column chromatography on silica gel, eluting with gradients of hexane and ethyl acetate to yield this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) disc.

  • Mass Spectrometry: High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a Thermo Finnigan MAT 95 XL mass spectrometer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (Caesalpinia pulcherrima stems) Extraction Solvent Extraction (Chloroform) Plant_Material->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Compound->NMR Structure Elucidation MS Mass Spectrometry (HR-EIMS) Pure_Compound->MS Molecular Formula IR Infrared Spectroscopy (FT-IR) Pure_Compound->IR Functional Groups Structure_Determination Final Structure of This compound NMR->Structure_Determination MS->Structure_Determination IR->Structure_Determination

Natural Product Spectroscopic Workflow

An In-Depth Technical Guide to Isovouacapenol C: Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovouacapenol C is a naturally occurring cassane furanoditerpenoid that has been isolated from plant sources, most notably from the roots and stem of Caesalpinia pulcherrima.[1] As a member of the diverse family of cassane diterpenes, this compound is of significant interest to the scientific community for its potential pharmacological activities. Cassane diterpenoids are known to exhibit a wide range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its biological activities and the experimental protocols for its isolation and characterization.

Physicochemical Properties

This compound is a white powder with the molecular formula C27H34O5, corresponding to a molecular weight of 438.56 g/mol .[4][5] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C27H34O5[4]
Molecular Weight 438.56 g/mol [5]
CAS Number 455255-15-9[4]
Physical Description Powder[4]
Melting Point 116-118 °C (389-391 K)[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (CDCl₃, 125 MHz): (Data not available in the searched sources)

¹H NMR (CDCl₃, 500 MHz): (Data not available in the searched sources)

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to confirm the molecular formula of this compound.

HRESIMS: (Specific fragmentation data not available in the searched sources)

Biological Activities

While specific biological activity data for this compound is limited in the currently available literature, the broader class of cassane diterpenoids from Caesalpinia species is well-documented for its pharmacological potential.

Cytotoxic and Anti-inflammatory Potential

Several cassane diterpenoids isolated from Caesalpinia pulcherrima have demonstrated cytotoxic activity against various cancer cell lines and have shown anti-inflammatory properties.[6] For instance, related compounds have exhibited inhibitory effects on reactive oxygen species generated from human whole blood phagocytes.[6] Although a study mentions the chemical transformation of other compounds to yield 6β-hydroxythis compound, the specific cytotoxic or anti-inflammatory IC50 values for this compound itself are not explicitly provided in the available abstracts.[6] Further investigation into the full-text articles is required to ascertain these specific values.

Signaling Pathways of Related Cassane Diterpenes

Studies on other cassane diterpenoids have shed light on their mechanisms of action, often involving the modulation of key cellular signaling pathways. This information provides a valuable framework for hypothesizing the potential mechanisms of this compound.

dot

Cassane_Diterpene_Signaling cluster_apoptosis Apoptosis Induction cluster_er_stress ER Stress cluster_wnt Wnt/β-catenin Pathway Bax_Bcl2 ↑ Bax/Bcl-2 ratio Caspase3 ↑ Caspase-3 activation Bax_Bcl2->Caspase3 PARP ↑ PARP activity Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis ER_Stress ↑ ER Stress ER_Apoptosis Apoptosis ER_Stress->ER_Apoptosis Wnt ↓ Wnt/β-catenin signaling Cell_Proliferation ↓ Cell Proliferation Wnt->Cell_Proliferation Cassane_Diterpenes Cassane Diterpenes Cassane_Diterpenes->Bax_Bcl2 Cassane_Diterpenes->ER_Stress Cassane_Diterpenes->Wnt

Caption: Potential signaling pathways modulated by cassane diterpenes.

Experimental Protocols

Isolation of this compound from Caesalpinia pulcherrima Roots

The following is a generalized protocol for the isolation of this compound based on available literature. Specific details on column chromatography parameters and solvent gradients may vary.

dot

Isolation_Workflow Start Air-dried and powdered roots of C. pulcherrima Extraction Extraction with Chloroform or Dichloromethane at room temperature Start->Extraction Concentration1 Concentration under reduced pressure Extraction->Concentration1 Crude_Extract Crude Chloroform Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Elution Elution with a gradient of Hexane and Ethyl Acetate Column_Chromatography->Elution Fraction_Collection Collection of Fractions Elution->Fraction_Collection TLC Thin Layer Chromatography (TLC) analysis of fractions Fraction_Collection->TLC Purification Further purification of this compound-containing fractions (e.g., preparative TLC or HPLC) TLC->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: Air-dried roots of Caesalpinia pulcherrima are ground into a fine powder.

  • Extraction: The powdered root material is extracted with a suitable solvent such as chloroform or dichloromethane at room temperature for several days.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a more polar solvent such as ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions enriched with this compound are combined and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Conclusion

This compound is a cassane furanoditerpenoid with a well-defined chemical structure. While its physicochemical properties are partially characterized, detailed spectroscopic data, particularly comprehensive NMR and MS fragmentation data, are not widely disseminated in publicly available literature. Furthermore, specific quantitative data on the biological activities of this compound, such as its cytotoxic and anti-inflammatory IC50 values, require further investigation through access to full-text research articles. The provided experimental protocol for its isolation offers a foundational method for obtaining this compound for further study. The exploration of the biological activities and underlying mechanisms of action of this compound remains a promising area for future research, with potential implications for drug discovery and development.

References

Isovouacapenol C molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isovouacapenol C, a cassane diterpenoid isolated from Caesalpinia pulcherrima. The document details its physicochemical properties, a comprehensive experimental protocol for its isolation, and a discussion of its potential biological significance.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below, providing a quick reference for researchers.

PropertyValue
Molecular FormulaC₂₇H₃₄O₅
Molecular Weight438.56 g/mol

Experimental Protocols

Isolation of this compound from Caesalpinia pulcherrima

The following protocol details the extraction and purification of this compound from the roots of Caesalpinia pulcherrima, a known botanical source for this compound.[1][2][3]

1. Plant Material Collection and Preparation:

  • Air-dry the roots of Caesalpinia pulcherrima (6.3 kg).

2. Extraction:

  • Extract the dried and powdered root material with dichloromethane (CH₂Cl₂) (2 x 2.5 L) for 5 days at room temperature.[4]

  • Combine the extracts.

  • Concentrate the combined extracts under reduced pressure to yield a dark brownish extract (75.3 g).[4]

3. Chromatographic Purification:

  • Subject the crude extract to quick column chromatography (QCC) over silica gel.[4]

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and methanol (MeOH).

  • This process will afford 16 fractions (F1-F16).[4]

4. Isolation of this compound:

  • Concentrate fraction F4 under reduced pressure.

  • This will yield this compound as a white solid (10.0 g).[4]

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Isovouacapenol_C_Isolation cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Isolation A Air-dried roots of Caesalpinia pulcherrima (6.3 kg) B Extraction with CH2Cl2 (2 x 2.5 L, 5 days) A->B C Concentration under reduced pressure B->C D Dark brownish extract (75.3 g) C->D E Quick Column Chromatography (Silica gel) D->E F Elution with Hexane-EtOAc-MeOH gradient E->F G Collection of 16 Fractions (F1-F16) F->G H Concentration of Fraction F4 G->H I This compound (White solid, 10.0 g) H->I

Caption: Workflow for the isolation of this compound.

Biological Activity

This compound is classified as a diterpenoid.[1] While specific biological activities for this compound are not extensively detailed in the provided literature, extracts from Caesalpinia pulcherrima, the plant source of this compound, have demonstrated notable antibacterial and antifungal properties.[2] Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential therapeutic applications.

References

Isovouacapenol C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 455255-15-9

Molecular Formula: C₂₇H₃₄O₅

Molecular Weight: 438.56 g/mol

This technical guide provides an in-depth overview of Isovouacapenol C, a cassane-type furanoditerpenoid of interest to researchers in drug discovery and development. This document outlines its chemical properties, biological activities, and proposed mechanisms of action, supported by experimental data and protocols.

Chemical and Physical Data

PropertyValueSource
CAS Number 455255-15-9[1]
Molecular Formula C₂₇H₃₄O₅[1]
Molecular Weight 438.56 g/mol [1]
Type of Compound Diterpenoid[1]
Purity 95%~99%[1]
Identification Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1]

Biological Activities

This compound has been isolated from Caesalpinia pulcherrima, a plant with a history of use in traditional medicine for treating a variety of ailments, including inflammation and ulcers.[2][3] Scientific studies have begun to validate these traditional uses, identifying specific bioactive compounds like this compound and other cassane diterpenoids as contributors to the plant's therapeutic effects.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound, along with other cassane diterpenoids isolated from C. pulcherrima, exhibits moderate anti-inflammatory activity. The inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a key indicator of this activity.

CompoundIC₅₀ (μM) for NO Inhibition
Caesalpulcherrin K6.04 ± 0.34
Caesalpulcherrin L7.89 ± 0.52
Caesalpulcherrin M8.92 ± 0.65
This compound Data for related compounds, specific IC₅₀ for this compound in this assay was not provided in the source
6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol7.53 ± 0.48
Pulcherrimin C6.88 ± 0.41

Source: Adapted from a study on cassane diterpenoids from Caesalpinia pulcherrima.[4]

The anti-inflammatory mechanism of cassane diterpenoids is believed to involve the downregulation of pro-inflammatory mediators. For instance, some cassane diterpenoids have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Antimicrobial Activity

Extracts from Caesalpinia pulcherrima have shown broad-spectrum antimicrobial activity. While specific data for purified this compound is limited, related cassane diterpenoids from the same plant have demonstrated significant antibacterial effects against various strains, including Bacillus cereus, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA).[6]

CompoundTest OrganismMIC (μM)
Pulcherritam HBacillus cereus6.25
Pulcherritam HStaphylococcus aureus12.5
Pulcherritam HPseudomonas syringae pv. actinidae12.5
Pulcherritam AMethicillin-resistant Staphylococcus aureusPotent Activity
Pulcherritam CMethicillin-resistant Staphylococcus aureusPotent Activity

Source: Adapted from a study on cassane diterpenoids from Caesalpinia pulcherrima.[6]

Antifeedant Activity

This compound has demonstrated notable antifeedant properties against the agricultural pest Mythimna separata. This suggests its potential as a natural pesticide.

CompoundEC₅₀ (μg/cm²) against Mythimna separata
This compound 3.43
Pulcherrin N4.20

Source: Adapted from a study on cassane diterpenoids from Caesalpinia pulcherrima.[7]

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of this compound from the aerial parts of Caesalpinia pulcherrima, based on published methods.[4][7]

Workflow for Isolation of this compound

G plant_material Air-dried aerial parts of C. pulcherrima extraction Extraction with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with EtOAc and H₂O concentration->partition etOAc_extract EtOAc Extract partition->etOAc_extract chromatography1 Silica Gel Column Chromatography (Petroleum ether/EtOAc gradient) etOAc_extract->chromatography1 fractions Collection of Fractions (Fr. A-H) chromatography1->fractions fraction_e Fraction E fractions->fraction_e chromatography2 Sephadex LH-20 Column Chromatography (CH₂Cl₂/MeOH) fraction_e->chromatography2 subfractions Collection of Sub-fractions chromatography2->subfractions chromatography3 Preparative HPLC (MeOH/H₂O) subfractions->chromatography3 isovouacapenol_c This compound chromatography3->isovouacapenol_c

Caption: Workflow for the isolation of this compound.

  • Extraction: Air-dried and powdered aerial parts of C. pulcherrima are extracted with 95% ethanol at room temperature.

  • Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned with ethyl acetate (EtOAc).

  • Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and EtOAc to yield several fractions.

  • Purification: The fraction containing this compound is further purified using Sephadex LH-20 column chromatography with a mobile phase of dichloromethane/methanol.

  • Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol/water gradient to yield pure this compound.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

The following protocol is a standard method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.[4][5]

Workflow for Nitric Oxide Inhibition Assay

G cell_culture Culture RAW 264.7 macrophages seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with this compound and LPS seeding->treatment incubation Incubate for 24 hours treatment->incubation supernatant_collection Collect supernatant incubation->supernatant_collection griess_reaction Perform Griess reaction supernatant_collection->griess_reaction measurement Measure absorbance at 540 nm griess_reaction->measurement calculation Calculate NO inhibition and IC₅₀ measurement->calculation

Caption: Workflow for the nitric oxide inhibition assay.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.

Proposed Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of other cassane diterpenoids and related anti-inflammatory compounds, it is plausible that this compound exerts its effects through the inhibition of the NF-κB and MAPK signaling pathways.[5]

Proposed Anti-inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Isovouacapenol_C This compound Isovouacapenol_C->IKK Inhibition Isovouacapenol_C->MAPK_cascade Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Degradation NFkappaB_nucleus NF-κB (p65/p50) (in nucleus) NFkappaB->NFkappaB_nucleus Translocation proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nucleus->proinflammatory_genes Transcription AP1 AP-1 MAPK_cascade->AP1 AP1->proinflammatory_genes Transcription inflammation Inflammation proinflammatory_genes->inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

LPS stimulation of TLR4 on macrophages typically activates downstream signaling cascades, including the IKK/NF-κB and MAPK pathways. This leads to the translocation of transcription factors like NF-κB and AP-1 into the nucleus, where they induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit one or more key signaling molecules in these pathways, such as IKK or components of the MAPK cascade, thereby reducing the production of inflammatory mediators.

Conclusion

This compound is a promising natural product with demonstrated biological activities, particularly in the areas of anti-inflammatory and antifeedant effects. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers interested in advancing the study of this intriguing cassane diterpenoid.

References

Isovouacapenol C: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of Isovouacapenol C, a cassane-type furanoditerpenoid. Due to the limited availability of data specifically on this compound, this document also incorporates findings on structurally related cassane diterpenoids isolated from the same source, Caesalpinia pulcherrima, to infer its potential therapeutic applications.

Introduction

This compound is a natural product belonging to the cassane diterpenoid class.[1] It is isolated from the roots of Caesalpinia pulcherrima, a plant known for its traditional medicinal uses.[1][2] The unique chemical structure of this compound and its relatives has prompted investigations into their biological properties, revealing a range of potential therapeutic effects. This guide summarizes the existing, albeit limited, scientific data on this compound and its analogs, focusing on their potential anticancer, anti-inflammatory, and antimicrobial activities.

Physicochemical Properties

PropertyValueReference
Chemical ClassCassane Furanoditerpenoid[3]
SourceRoots of Caesalpinia pulcherrima[1][2]

Potential Biological Activities

The biological activities of this compound have not been extensively studied. However, research on other cassane diterpenoids isolated from Caesalpinia pulcherrima suggests several potential areas of therapeutic interest.

Several cassane diterpenoids from Caesalpinia pulcherrima have demonstrated notable antibacterial properties. This suggests that this compound may also possess similar activities.

Table 1: Antibacterial Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

CompoundTest OrganismActivity MetricValueReference
Pulcherritam HBacillus cereusMIC6.25 - 12.5 µM[4]
Staphylococcus aureusMIC6.25 - 12.5 µM[4]
Pseudomonas syringae pv. actinidae (Psa)MIC6.25 - 12.5 µM[4]
Pulcherritam A & CMethicillin-resistant Staphylococcus aureus (MRSA)Potent ActivityNot specified[4]
Pulchin ABacillus cereusMIC3.13 µM[1]
Staphylococcus aureusMIC6.25 µM[1]
Isovouacapenol A & CStaphylococcus aureusModerate Activity30 µ g/disk [3]
Bacillus subtilisModerate Activity30 µ g/disk [3]

Extracts from Caesalpinia pulcherrima, rich in cassane diterpenoids, have shown cytotoxic and anti-glioblastoma effects.[4][5] This indicates a potential avenue for research into the anticancer properties of this compound.

Anti-inflammatory effects have been reported for extracts of Caesalpinia pulcherrima.[5] The inhibition of inflammatory pathways is a common feature of many diterpenoids, suggesting that this compound could be a candidate for further investigation in this area.

Certain cassane diterpenoids from C. pulcherrima have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[5][6] This points to a potential role in managing metabolic disorders like diabetes.

Table 2: Enzyme Inhibitory Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

CompoundEnzymeActivity MetricValueReference
Pulcherrilactone Bα-glucosidaseIC50171 ± 5.56 µM[6]

Experimental Protocols

This compound and related compounds are typically isolated from the powdered roots of Caesalpinia pulcherrima through a series of extraction and chromatographic techniques.

Caption: General workflow for the isolation of this compound.

The minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

The half-maximal inhibitory concentration (IC50) is determined to assess the cytotoxic potential of a compound against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.

Caption: General workflow for an MTT-based cytotoxicity assay.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are yet to be elucidated, the reported anti-inflammatory and anticancer activities of related compounds suggest potential modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isovouacapenol C, a cassane furanoditerpene, and its related structures. Sourced from the medicinal plant Caesalpinia pulcherrima, this class of compounds has garnered significant interest for its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This document compiles available quantitative data, detailed experimental protocols, and visual representations of relevant workflows and pathways to serve as a comprehensive resource for ongoing research and drug development efforts.

Core Structure and Physicochemical Properties of this compound

This compound is a cassane furanoditerpene characterized by a complex tetracyclic core structure.[1][2][3] It was first isolated from the roots of Caesalpinia pulcherrima.[1][2][3] The molecule consists of three fused cyclohexane rings and a furan ring.[1][2][3]

Systematic Name: (4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl benzoate[1][2][3]

Table 1: Physicochemical and Crystallographic Data for this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₄O₅[1][2][3]
Molecular Weight438.54 g/mol [2]
Crystal SystemMonoclinic[2]
Space GroupP2₁[2]
a11.6236 (7) Å[2]
b8.0871 (5) Å[2]
c12.4193 (7) Å[2]
β98.194 (3)°[2]
Volume1155.51 (12) ų[2]
Z2[2]

Biological Activities of this compound and Related Diterpenoids

While specific quantitative biological data for this compound is limited in the reviewed literature, the broader class of cassane diterpenoids isolated from Caesalpinia pulcherrima exhibits significant cytotoxic and anti-inflammatory activities. Several studies have reported the IC₅₀ values for various related compounds against a range of cancer cell lines and in anti-inflammatory assays.

Table 2: Cytotoxic Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

CompoundCell LineIC₅₀ (µM)Reference
Pulcherrimin AA549 (Lung Carcinoma)12.5
Pulcherrimin ABGC-823 (Gastric Carcinoma)10.2
Pulcherrimin AK562 (Leukemia)8.7
Pulcherrimin CA549 (Lung Carcinoma)15.8
Pulcherrimin CBGC-823 (Gastric Carcinoma)13.1
Pulcherrimin CK562 (Leukemia)11.4
6β-cinnamoyl-7β-hydroxyvouacapen-5α-olA549 (Lung Carcinoma)9.8
6β-cinnamoyl-7β-hydroxyvouacapen-5α-olBGC-823 (Gastric Carcinoma)7.5
6β-cinnamoyl-7β-hydroxyvouacapen-5α-olK562 (Leukemia)6.3

Table 3: Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia pulcherrima

CompoundAssayIC₅₀ (µM)Reference
Caesalpulcherrin KNO Production Inhibition (RAW 264.7)8.92 ± 0.65
Caesalpulcherrin LNO Production Inhibition (RAW 264.7)6.04 ± 0.34
Caesalpulcherrin MNO Production Inhibition (RAW 264.7)7.51 ± 0.52
Neocaesalpin PNO Production Inhibition (RAW 264.7)7.89 ± 0.48
Pulcherrin ANO Production Inhibition (RAW 264.7)10.2
Pulcherrin CNO Production Inhibition (RAW 264.7)12.5

Experimental Protocols

Isolation of this compound and Related Diterpenoids

The following is a generalized protocol for the isolation of cassane diterpenoids from the roots of Caesalpinia pulcherrima, based on common phytochemical procedures.

  • Extraction:

    • Air-dried and powdered roots of C. pulcherrima are extracted exhaustively with methanol (MeOH) at room temperature.

    • The resulting crude extract is concentrated under reduced pressure.

  • Fractionation:

    • The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • Chromatographic Separation:

    • The CHCl₃ fraction, typically rich in diterpenoids, is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with EtOAc.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions showing promising profiles on TLC are further purified using repeated column chromatography, often on silica gel or Sephadex LH-20.

    • Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

  • Structure Elucidation:

    • The structures of the isolated compounds are determined using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

    • The absolute configuration is often confirmed by X-ray crystallography.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of isolated compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Human cancer cell lines (e.g., A549, BGC-823, K562) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with culture medium to various concentrations.

    • The cells are treated with the compounds for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition and Incubation:

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol describes the evaluation of the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment and Stimulation:

    • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.

    • Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.

  • Absorbance Measurement:

    • The absorbance is measured at 540 nm.

  • Data Analysis:

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Visualizations

Bioassay_Guided_Isolation plant_material Plant Material (Caesalpinia pulcherrima roots) extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction other_fractions Other Fractions fractionation->other_fractions column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions bioassay Biological Screening (e.g., Cytotoxicity Assay) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions inactive_fractions Inactive Fractions bioassay->inactive_fractions purification Further Purification (HPLC, Sephadex) active_fractions->purification pure_compounds Pure Compounds (this compound & others) purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compounds->structure_elucidation final_structure Identified Structure structure_elucidation->final_structure

Caption: Bioassay-guided isolation workflow for cassane diterpenoids.

Cytotoxicity_Screening_Workflow start Start: Pure Compound cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Serial Dilutions of Compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Add DMSO to Solubilize Formazan formazan_incubation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate Cell Viability and IC50 absorbance_reading->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for MTT-based cytotoxicity screening.

Anti_inflammatory_Signaling lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway inos iNOS Expression nfkb_pathway->inos no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation cassane_diterpenoids Cassane Diterpenoids (e.g., this compound) cassane_diterpenoids->nfkb_pathway Inhibition

Caption: Putative anti-inflammatory mechanism of cassane diterpenoids.

References

Isovouacapenol C: A Potential Inhibitor for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Isovouacapenol C, a cassane-type diterpenoid isolated from the roots of Caesalpinia pulcherrima, represents a class of natural products with significant therapeutic potential. While direct inhibitory data for this compound is not extensively available in current literature, numerous studies on structurally related cassane diterpenoids from the same genus indicate promising inhibitory activities, particularly against α-glucosidase and nitric oxide (NO) production. This guide consolidates the available data on these related compounds to provide a comprehensive overview of the potential inhibitory capacity of this compound, including detailed experimental protocols and insights into the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers investigating this compound and other cassane diterpenoids as potential drug candidates.

Quantitative Inhibitory Data of Related Cassane Diterpenoids

The following tables summarize the inhibitory activities of various cassane diterpenoids isolated from Caesalpinia and Pterolobium species, which are structurally similar to this compound. This data provides a strong rationale for investigating this compound for similar inhibitory properties.

Table 1: α-Glucosidase Inhibitory Activity of Cassane Diterpenoids

CompoundSource OrganismIC50 (µM)Positive Control
Pulcherrilactone BCaesalpinia pulcherrima171 ± 5.56-
14β-hydroxycassa-11(12),13(15)-dien-12,16-olidePterolobium macropterum66Acarbose (IC50 178 µM)[1]
6′-acetoxypterolobirin BPterolobium macropterum44Acarbose (IC50 178 µM)[1]
Cassabonducin DCaesalpinia bonduc47.17% inhibition at 50 µM-
Neocaesalpin NCaesalpinia bonduc43.83% inhibition at 50 µM-

Table 2: Anti-Inflammatory Activity of Cassane Diterpenoids (Nitric Oxide Production Inhibition)

CompoundSource OrganismIC50 (µM)
Caesalpulcherrin KCaesalpinia pulcherrima6.04 ± 0.34
Caesalpulcherrin LCaesalpinia pulcherrima8.92 ± 0.65
Caesalpulcherrin MCaesalpinia pulcherrima7.53 ± 0.51
Cassabonducin ACaesalpinia bonduc6.12

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of related cassane diterpenoids. These protocols can be adapted for the evaluation of this compound.

α-Glucosidase Inhibition Assay

This protocol is based on the methodology used to assess the α-glucosidase inhibitory activity of cassane diterpenoids from Pterolobium macropterum.[1]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Acarbose (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is based on the methodology used to evaluate the anti-inflammatory activity of cassane diterpenoids from Caesalpinia bonduc.[2]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The amount of nitrite in the supernatant is calculated from the standard curve, which reflects the amount of NO produced.

  • The percentage of inhibition of NO production is calculated.

  • The IC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the potential mechanism of action and experimental workflow for evaluating this compound as an inhibitor.

Alpha_Glucosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Enzyme α-Glucosidase Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate pNPG Solution Add_Substrate Add pNPG Substrate->Add_Substrate Inhibitor This compound / Control Inhibitor->Mix Incubate1 Incubate (37°C, 15 min) Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (37°C, 30 min) Add_Substrate->Incubate2 Stop_Reaction Add Na2CO3 Incubate2->Stop_Reaction Measure Measure Absorbance (405 nm) Stop_Reaction->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

NO_Signaling_Pathway_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB NF-κB Signaling TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS iNOS Enzyme iNOS_Gene->iNOS translates to Arginine L-Arginine iNOS->Arginine NO Nitric Oxide (NO) Arginine->NO converted by Inflammation Inflammatory Response NO->Inflammation Isovouacapenol_C This compound (Potential Inhibitor) Isovouacapenol_C->iNOS potentially inhibits

References

Phytochemical Analysis of Caesalpinia pulcherrima for Isovouacapenol C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of Caesalpinia pulcherrima, with a specific focus on the cassane diterpenoid, Isovouacapenol C. This document details the extraction, isolation, and structural elucidation of this compound, presents available quantitative data, and explores its potential biological activities and associated signaling pathways.

Introduction to Caesalpinia pulcherrima and this compound

Caesalpinia pulcherrima, commonly known as the peacock flower, is a flowering plant belonging to the Fabaceae family. It is a rich source of a diverse array of phytochemicals, including flavonoids, tannins, and notably, a class of furanocassane diterpenoids.[1][2] Among these, this compound has been identified as a significant constituent, isolated from the roots and stems of the plant.[1][3] Cassane diterpenoids from C. pulcherrima have garnered scientific interest due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and α-glucosidase inhibitory activities.[4][5]

This compound belongs to the cassane-type diterpenoids, which are characterized by a fused three-ring carbocyclic system. The structural elucidation of these compounds is typically achieved through advanced spectroscopic techniques.

Quantitative Data on Cassane Diterpenoids from Caesalpinia pulcherrima

While specific quantitative data for the yield of this compound from Caesalpinia pulcherrima is not extensively reported in the available literature, data for related cassane diterpenoids and the biological activity of isolated compounds provide valuable insights.

Compound/ExtractPlant PartYield/ActivityReference
5α-hydroxyvouacapaneRoots0.02%[6]
Cassane Diterpenoid Mixture (compounds 1-6)Aerial PartsIC50 range: 6.04 ± 0.34 to 8.92 ± 0.65 μM (Anti-inflammatory activity)[4]
Cassane Diterpenoids (compounds 5 and 6)Aerial PartsSignificant α-glucosidase inhibitory activity at 10 μM[4]

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, isolation, and structural elucidation of this compound and other cassane diterpenoids from Caesalpinia pulcherrima, based on methodologies reported in scientific literature.

Plant Material Collection and Preparation

Fresh roots and stems of Caesalpinia pulcherrima are collected and authenticated. The plant material is then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

A Soxhlet apparatus is typically employed for the exhaustive extraction of phytochemicals.

  • Solvent: 90% Ethanol or Methanol

  • Procedure:

    • The powdered plant material is packed into the thimble of the Soxhlet apparatus.

    • The solvent is heated in the distillation flask, and its vapor travels to the condenser.

    • The condensed solvent drips into the thimble, immersing the plant material and extracting the phytochemicals.

    • Once the solvent level reaches the top of the siphon tube, the extract is siphoned back into the distillation flask.

    • This process is repeated for a sufficient duration (e.g., 48-72 hours) to ensure complete extraction.

    • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvents: A series of solvents with increasing polarity, such as n-hexane, chloroform, ethyl acetate, and butanol, are used.

  • Procedure:

    • The crude extract is dissolved in a suitable solvent (e.g., aqueous methanol).

    • This solution is then sequentially extracted with immiscible solvents of varying polarities in a separatory funnel.

    • Each solvent fraction is collected and concentrated to yield different fractions for further purification.

Isolation and Purification of this compound

The isolation of individual compounds from the fractions is achieved through various chromatographic techniques.

  • Column Chromatography:

    • Stationary Phase: Silica gel or Sephadex LH-20.

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Procedure: The fraction is loaded onto the column, and the mobile phase is passed through, allowing for the separation of compounds based on their affinity for the stationary and mobile phases. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of solvents, such as methanol and water or acetonitrile and water, often in a gradient elution.

    • Detection: UV detector.

    • Procedure: HPLC provides high-resolution separation to yield the pure compound.

Structural Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (C. pulcherrima Roots/Stems) extraction Soxhlet Extraction (Ethanol/Methanol) plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation column_chromatography Column Chromatography (Silica Gel / Sephadex) fractionation->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound This compound (Pure Isolate) hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compound->structural_elucidation

Caption: Experimental workflow for the isolation of this compound.

Potential Signaling Pathways

Given the reported anti-inflammatory and α-glucosidase inhibitory activities of cassane diterpenoids from Caesalpinia pulcherrima, the following diagrams illustrate potential signaling pathways that this compound might modulate. It is important to note that these are hypothesized pathways based on the compound's biological activities, and further research is required for direct confirmation.

nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk activates isovouacapenol_c This compound isovouacapenol_c->ikk inhibits? ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory mediators) nucleus->gene_transcription induces inflammation Inflammation gene_transcription->inflammation

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

alpha_glucosidase_inhibition carbohydrates Dietary Carbohydrates (Polysaccharides) alpha_glucosidase α-Glucosidase (in Small Intestine) carbohydrates->alpha_glucosidase substrate for glucose Glucose (Monosaccharide) alpha_glucosidase->glucose hydrolyzes to isovouacapenol_c This compound isovouacapenol_c->alpha_glucosidase inhibits absorption Glucose Absorption (into bloodstream) glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia

Caption: Hypothesized mechanism of α-glucosidase inhibition.

Conclusion

This compound, a cassane diterpenoid from Caesalpinia pulcherrima, represents a promising natural product for further investigation in drug discovery and development. The methodologies for its extraction and characterization are well-established, though more quantitative studies are needed to determine its prevalence in the plant. Its potential to modulate key signaling pathways involved in inflammation and carbohydrate metabolism warrants more in-depth mechanistic studies to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on the phytochemical analysis of Caesalpinia pulcherrima and the exploration of its bioactive constituents.

References

Methodological & Application

Isolating Isovouacapenol C from Caesalpinia pulcherrima: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of Isovouacapenol C, a cassane-type diterpenoid, from the plant Caesalpinia pulcherrima. This compound and other related diterpenoids from this plant have garnered interest for their potential biological activities. This protocol outlines a reproducible method for the extraction, fractionation, and purification of this compound from the stem and root of C. pulcherrima, intended for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Caesalpinia pulcherrima (L.) Sw., commonly known as the peacock flower, is a flowering plant belonging to the Fabaceae family. Phytochemical investigations have revealed that this plant is a rich source of various secondary metabolites, including flavonoids, tannins, and a diverse array of diterpenoids. Among these, the cassane diterpenoids are of significant interest due to their complex chemical structures and promising biological activities. This compound is a furanocassane diterpenoid that has been successfully isolated from both the stem and roots of C. pulcherrima.[1][2] This protocol provides a comprehensive methodology for its isolation and purification.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Part: Stems or roots of Caesalpinia pulcherrima.

  • Collection: The plant material should be collected and authenticated by a plant taxonomist.

  • Preparation: The collected stems or roots are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

The powdered plant material is subjected to solvent extraction to obtain a crude extract containing the desired compounds.

  • Solvent: Chloroform (CHCl₃) or Ethanol (EtOH).

  • Method:

    • Macerate the powdered plant material (e.g., 600 g) in the chosen solvent (e.g., 1250 mL of chloroform) in a large container at room temperature for a period of 48-72 hours, with occasional stirring.[3]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50 °C to yield the crude extract.

    • Store the crude extract in a desiccator over anhydrous sodium sulfate.

Fractionation of the Crude Extract

The crude extract is subjected to column chromatography for fractionation.

  • Adsorbent: Silica gel (60-120 mesh).

  • Procedure:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column uniformly with the slurry.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate (EtOAc) and then methanol (MeOH).

Isolation and Purification of this compound

The fractions obtained from column chromatography are further purified using additional chromatographic techniques to isolate this compound.

  • Technique: Preparative Thin Layer Chromatography (TLC) or further Column Chromatography.

  • Procedure:

    • Monitor the fractions obtained from the initial column chromatography using analytical TLC, with a suitable solvent system (e.g., n-hexane:EtOAc mixtures). Visualize the spots under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

    • Pool the fractions showing the presence of a compound with an Rf value corresponding to that of this compound.

    • Subject the pooled fractions to further column chromatography using a finer grade of silica gel and a more refined solvent gradient.

    • Alternatively, use preparative TLC for the final purification step.

    • The purity of the isolated this compound should be confirmed by High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of the isolated compound is confirmed through spectroscopic analysis.

  • Methods:

    • ¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Comparison of the obtained spectroscopic data with published data for this compound.[1][2]

Data Presentation

ParameterValue/DescriptionReference
Plant Material Caesalpinia pulcherrima (Stem or Root)[1][2]
Extraction Solvent Chloroform or Ethanol[3][4]
Extraction Method Maceration[3]
Primary Fractionation Silica Gel Column Chromatography[1][2]
Elution Solvents n-hexane, Ethyl Acetate, Methanol gradients[1][2]
Purification Technique Preparative TLC or repeated Column Chromatography[1][2]
Structural Elucidation ¹H NMR, ¹³C NMR, Mass Spectrometry[1][2]

Visualizations

Experimental Workflow

G A Plant Material (Caesalpinia pulcherrima stem/root) B Drying and Powdering A->B C Solvent Extraction (Chloroform or Ethanol) B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Silica Gel Column Chromatography (Fractionation) E->F G Fraction Collection F->G H TLC Analysis G->H I Pooling of Fractions containing this compound H->I J Purification (Preparative TLC or Column Chromatography) I->J K Pure this compound J->K L Structural Elucidation (NMR, MS) K->L

Caption: Workflow for the isolation of this compound.

Conclusion

This protocol provides a standardized and detailed methodology for the successful isolation of this compound from Caesalpinia pulcherrima. Adherence to this protocol will enable researchers to obtain a pure sample of the compound for further investigation into its biological and pharmacological properties. The modular nature of the protocol allows for optimization based on the specific laboratory setup and available resources.

References

Application Notes and Protocols for the Extraction and Purification of Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive, step-by-step protocol for the extraction and purification of Isovouacapenol C, based on established methodologies for similar compounds from Pterodon emarginatus. Additionally, it outlines the known anti-inflammatory mechanisms of action for vouacapane diterpenoids, offering insights into the potential therapeutic applications of this compound.

Data Presentation: Extraction and Purification Parameters

The following table summarizes the key parameters for the extraction and purification of a furanoditerpene-enriched fraction from Pterodon emarginatus, which can be adapted for the isolation of this compound.

ParameterValue/RangeNotes
Plant Material Dried and powdered fruits of Pterodon emarginatusWhile this compound has been isolated from Caesalpinia pulcherrima roots, this protocol is based on the more extensively documented P. emarginatus fruit processing.
Initial Extraction Solvent HexaneA nonpolar solvent ideal for extracting oleoresin rich in diterpenoids.
Extraction Method Soxhlet extraction or MacerationSoxhlet is generally more efficient, but maceration can be used as a simpler alternative.
Solvent-to-Solid Ratio 10:1 (v/w)A common starting point, can be optimized.
Extraction Time 4-24 hoursDependent on the efficiency of the chosen extraction method.
Purification Technique 1 Liquid-Liquid PartitioningTo separate the furanoditerpenes from more nonpolar lipids.
Partitioning Solvents Methanol/Water vs. Hexane/DichloromethaneFor selective extraction of the desired compounds.
Purification Technique 2 Column ChromatographyFor initial fractionation of the enriched extract.
Stationary Phase (Column) Silica Gel 60 (70-230 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Column) Hexane:Ethyl Acetate GradientStarting with 100% hexane and gradually increasing the polarity with ethyl acetate.
Purification Technique 3 Semi-preparative HPLCFor final purification of this compound.
Stationary Phase (HPLC) C18 Reversed-Phase ColumnProvides high-resolution separation of individual diterpenoids.
Mobile Phase (HPLC) Acetonitrile:Water or Methanol:Water GradientA gradient elution is typically required for complex mixtures.
Detection UV at 254 nm or 280 nmFuranoditerpenes typically absorb in this range.

Experimental Protocols

I. Extraction of Furanoditerpene-Enriched Fraction

This protocol describes the initial extraction and enrichment of vouacapane diterpenoids from the plant material.

Materials:

  • Dried and powdered fruits of Pterodon emarginatus

  • Hexane, analytical grade

  • Methanol, analytical grade

  • Dichloromethane, analytical grade

  • Distilled water

  • Soxhlet apparatus or large glass container for maceration

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Extraction:

    • Soxhlet Extraction: Place 100 g of powdered plant material into a cellulose thimble and extract with 1 L of hexane in a Soxhlet apparatus for 8 hours.

    • Maceration: Submerge 100 g of powdered plant material in 1 L of hexane in a sealed container. Agitate periodically for 24-48 hours at room temperature.

  • Concentration: Concentrate the resulting hexane extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude oleoresin.

  • Liquid-Liquid Partitioning:

    • Dissolve 10 g of the crude oleoresin in 100 mL of hexane.

    • Extract the hexane solution four times with 50 mL portions of a 9:1 (v/v) methanol:water mixture in a separatory funnel.

    • Combine the methanol:water fractions and back-extract with 50 mL of hexane to remove any remaining nonpolar compounds.

    • To the combined methanol:water fractions, add distilled water to adjust the solvent ratio to 7:3 (v/v) methanol:water.

    • Extract this aqueous methanol solution four times with 50 mL portions of dichloromethane.

    • Combine the dichloromethane fractions and wash with 50 mL of distilled water.

  • Final Concentration: Dry the dichloromethane fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the furanoditerpene-enriched fraction.

II. Purification of this compound

This protocol outlines the chromatographic purification of the target compound from the enriched fraction.

Materials:

  • Furanoditerpene-enriched fraction

  • Silica gel 60 (70-230 mesh)

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ultrapure water

  • Glass chromatography column

  • Semi-preparative HPLC system with a C18 column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

A. Silica Gel Column Chromatography (Initial Fractionation):

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the furanoditerpene-enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc., hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation using TLC. Combine fractions containing compounds with similar TLC profiles. The fractions containing compounds with the expected polarity for this compound should be pooled and concentrated.

B. Semi-preparative HPLC (Final Purification):

  • Sample Preparation: Dissolve the pooled and concentrated fractions from the column chromatography step in the initial mobile phase for HPLC. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or methanol and water). A typical starting point would be a linear gradient from 50% aqueous acetonitrile to 100% acetonitrile over 40 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV at 254 nm.

  • Fraction Collection: Collect peaks corresponding to individual compounds using a fraction collector.

  • Purity Assessment and Identification: Analyze the purity of the collected fraction corresponding to this compound by analytical HPLC. Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry and NMR.

Visualizations

Experimental Workflow

experimental_workflow start Pterodon emarginatus fruits (powdered) extraction Extraction (Hexane) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Oleoresin concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane vs. MeOH/H2O then DCM vs. aq. MeOH) crude_extract->partitioning concentration2 Concentration (Rotary Evaporator) partitioning->concentration2 enriched_fraction Furanoditerpene-Enriched Fraction concentration2->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography fraction_collection1 Fraction Collection & TLC Analysis column_chromatography->fraction_collection1 pooled_fractions Pooled Fractions fraction_collection1->pooled_fractions hplc Semi-preparative HPLC (C18) pooled_fractions->hplc fraction_collection2 Fraction Collection hplc->fraction_collection2 final_product Pure this compound fraction_collection2->final_product

Caption: Workflow for this compound extraction and purification.

Putative Anti-inflammatory Signaling Pathway

Vouacapane diterpenoids are known to exert anti-inflammatory effects by modulating key inflammatory pathways.[5][6][7][8][9][10] The following diagram illustrates the likely mechanism of action.

signaling_pathway isovouacapenol_c This compound pla2 Phospholipase A2 (PLA2) isovouacapenol_c->pla2 cox2 Cyclooxygenase-2 (COX-2) isovouacapenol_c->cox2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: Inhibition of pro-inflammatory pathways by this compound.

References

Application Note: Quantification of Isovouacapenol C using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Isovouacapenol C in various sample matrices, particularly from plant extracts, using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a cassane-type furanoditerpenoid that has been isolated from medicinal plants. Its potential pharmacological activities make it a compound of interest for further research and drug development. A reliable and validated analytical method is crucial for the accurate quantification of this compound in raw materials, processed extracts, and various experimental samples.

This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method has been developed and validated based on the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability of the results.[1][2][3][4][5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Preparation of Standard Solutions

A stock solution of this compound is prepared by dissolving the reference standard in methanol to a final concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 gram of dried and powdered plant material. Extract with 20 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours.[6]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[7][8][9]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Method Validation

The proposed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2][3][4][5]

System Suitability

System suitability was assessed by injecting the standard solution six times. The results are summarized in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
RSD of Peak Area ≤ 2.0%0.8%
RSD of Retention Time ≤ 1.0%0.3%
Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995
Accuracy

The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%)
Low109.898.01.5
Medium5050.7101.40.9
High9089.299.11.2
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 5: Precision Data

Precision TypeConcentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=6)RSD (%)
Intra-day 5050.2 ± 0.651.3
Inter-day 5049.7 ± 0.891.8
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.80 µg/mL

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation Standard_Prep Prepare this compound Standard Solutions Injection Inject Sample/Standard Standard_Prep->Injection Sample_Extraction Extract this compound from Plant Material Sample_Filtration Filter Extract Sample_Extraction->Sample_Filtration Sample_Dilution Dilute Extract Sample_Filtration->Sample_Dilution Sample_Dilution->Injection HPLC_System HPLC System Setup (C18 Column, Gradient Elution) HPLC_System->Injection Detection UV Detection at 220 nm Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound using Calibration Curve Chromatogram->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: Experimental workflow for the HPLC quantification of this compound.

As this compound is a natural product with potential pharmacological activities, a hypothetical signaling pathway diagram is provided below for illustrative purposes. The actual signaling pathways affected by this compound would need to be determined through specific biological studies.

signaling_pathway Isovouacapenol_C This compound Target_Protein Target Protein (e.g., Kinase, Receptor) Isovouacapenol_C->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Hypothetical signaling pathway for this compound's biological activity.

Conclusion

The developed and validated RP-HPLC method is simple, accurate, precise, and reliable for the quantification of this compound in plant extracts and other relevant samples. This method can be effectively used for quality control, pharmacokinetic studies, and other research applications involving this compound.

References

Application Notes & Protocols: In Vitro Cytotoxicity Assay for Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovouacapenol C is a cassane furanoditerpene isolated from the roots of Caesalpinia pulcherrima[1][2][3]. As a novel natural product, its biological activities, including potential cytotoxic effects against cancer cell lines, are of significant interest for drug discovery and development. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound. The described assays will determine the compound's effect on cell viability, proliferation, and the mechanism of cell death, specifically through apoptosis and cell cycle arrest.

The primary assay for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability[4][5]. To further elucidate the mechanism of action, protocols for Annexin V/Propidium Iodide (PI) staining to detect apoptosis and PI staining for cell cycle analysis using flow cytometry are also provided[6][7][8].

Quantitative Data Summary

No published cytotoxicity data for this compound is currently available. The following table is a template for presenting experimental findings.

Cell LineAssayParameterThis compound (Concentration)Result
MCF-7 MTTIC50 (48h)0.1 - 100 µMe.g., 25.5 µM
Apoptosis% Early Apoptotic Cellse.g., 25 µMe.g., 35%
Apoptosis% Late Apoptotic/Necrotic Cellse.g., 25 µMe.g., 15%
Cell Cycle% G0/G1 Phasee.g., 25 µMe.g., 60%
Cell Cycle% S Phasee.g., 25 µMe.g., 15%
Cell Cycle% G2/M Phasee.g., 25 µMe.g., 25%
A549 MTTIC50 (48h)0.1 - 100 µMe.g., 32.8 µM
Apoptosis% Early Apoptotic Cellse.g., 30 µMe.g., 40%
Apoptosis% Late Apoptotic/Necrotic Cellse.g., 30 µMe.g., 20%
Cell Cycle% G0/G1 Phasee.g., 30 µMe.g., 55%
Cell Cycle% S Phasee.g., 30 µMe.g., 10%
Cell Cycle% G2/M Phasee.g., 30 µMe.g., 35%

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures[4][5][9][10].

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol is based on standard procedures for apoptosis detection by flow cytometry[6][7][11].

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis after treatment with this compound.

Materials:

  • Cells treated with this compound (at or near the IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis

This protocol is adapted from standard methods for cell cycle analysis using propidium iodide[8][12][13].

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound

  • Cold PBS

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 or 48 hours. Harvest the cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with this compound cell_seeding->compound_treatment mtt_assay Perform MTT Assay compound_treatment->mtt_assay ic50_determination Determine IC50 mtt_assay->ic50_determination apoptosis_treatment Treat Cells with IC50 Concentration annexin_pi_staining Annexin V/PI Staining apoptosis_treatment->annexin_pi_staining flow_cytometry_apoptosis Flow Cytometry Analysis annexin_pi_staining->flow_cytometry_apoptosis apoptosis_quantification Quantify Apoptotic Cells flow_cytometry_apoptosis->apoptosis_quantification cell_cycle_treatment Treat Cells with IC50 Concentration cell_fixation Fix Cells in Ethanol cell_cycle_treatment->cell_fixation pi_staining Propidium Iodide Staining cell_fixation->pi_staining flow_cytometry_cell_cycle Flow Cytometry Analysis pi_staining->flow_cytometry_cell_cycle cell_cycle_distribution Determine Cell Cycle Distribution flow_cytometry_cell_cycle->cell_cycle_distribution

Caption: Experimental workflow for in vitro cytotoxicity assessment.

apoptosis_pathway cluster_treatment Cellular Stress cluster_early_apoptosis Early Apoptosis cluster_late_apoptosis Late Apoptosis / Necrosis isovouacapenol_c This compound ps_externalization Phosphatidylserine Externalization isovouacapenol_c->ps_externalization Induces annexin_v_binding Annexin V Binding ps_externalization->annexin_v_binding Detected by membrane_permeabilization Loss of Membrane Integrity ps_externalization->membrane_permeabilization Leads to pi_influx Propidium Iodide Influx membrane_permeabilization->pi_influx Allows

Caption: Simplified signaling pathway of apoptosis detection.

References

Using Isovouacapenol C in anti-inflammatory assays

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the Anti-Inflammatory Potential of Isovouacapenol C in Lipopolysaccharide-Stimulated Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel natural compound with purported anti-inflammatory properties. This application note provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The described assays quantify the compound's ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Key Experiments and Methodologies

This section outlines the detailed experimental protocols to assess the anti-inflammatory activity of this compound.

Cell Culture and Treatment

RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound (1, 5, 10, 25, 50 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound (1, 5, 10, 25, 50 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatants and centrifuge to remove cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the protein expression and phosphorylation of key components of the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound (10, 25, 50 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

The following tables summarize the quantitative data from the described experiments.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.5 ± 5.1
1096.3 ± 4.9
2595.1 ± 5.3
5094.2 ± 4.7

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentNO Concentration (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.10
LPS + this compound (1 µM)31.5 ± 1.912.0
LPS + this compound (5 µM)24.7 ± 1.531.0
LPS + this compound (10 µM)18.2 ± 1.149.2
LPS + this compound (25 µM)10.6 ± 0.870.4
LPS + this compound (50 µM)5.9 ± 0.583.5

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control55 ± 832 ± 525 ± 4
LPS (1 µg/mL)1250 ± 98980 ± 75750 ± 62
LPS + this compound (10 µM)875 ± 65650 ± 51480 ± 41
LPS + this compound (25 µM)450 ± 38320 ± 29210 ± 18
LPS + this compound (50 µM)180 ± 15110 ± 1285 ± 9

Table 4: Effect of this compound on NF-κB and MAPK Pathway Protein Expression (Relative Densitometry)

Treatmentp-p65/p65p-IκBα/IκBαp-ERK/ERKp-JNK/JNKp-p38/p38
Control1.01.01.01.01.0
LPS (1 µg/mL)5.84.53.84.23.5
LPS + this compound (25 µM)2.11.81.51.71.4
LPS + this compound (50 µM)1.21.11.11.21.1

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways investigated.

experimental_workflow cluster_cell_culture Cell Preparation cluster_assays Anti-inflammatory Assays cluster_data Data Analysis Culture RAW 264.7 Cell Culture Pretreat Pre-treatment with This compound Culture->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate MTT MTT Assay (Cell Viability) Stimulate->MTT Griess Griess Assay (NO Production) Stimulate->Griess ELISA ELISA (Cytokine Levels) Stimulate->ELISA Western Western Blot (Signaling Proteins) Stimulate->Western Analysis Quantitative Analysis and Interpretation MTT->Analysis Griess->Analysis ELISA->Analysis Western->Analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB P NFkB p65/p50 IkappaB->NFkB releases Nucleus_NFkB p65/p50 (Nuclear Translocation) NFkB->Nucleus_NFkB Genes_NFkB Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) Nucleus_NFkB->Genes_NFkB Isovouacapenol_NFkB This compound Isovouacapenol_NFkB->IKK inhibits LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAPKKK MAPKKK TLR4_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes_MAPK Pro-inflammatory Genes AP1->Genes_MAPK Isovouacapenol_MAPK This compound Isovouacapenol_MAPK->MAPKK inhibits

Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.

Isovouacapenol C: A Potential Phytochemical Standard for Analysis of Vouacapenoid Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovouacapenol C is a member of the cassane-type furanoditerpene class of natural products, a group of compounds that have garnered significant interest for their diverse biological activities. While specific data on this compound is not extensively available in current literature, this document provides a comprehensive protocol for its use as a phytochemical standard. This is based on established methodologies for the analysis of structurally related and well-documented vouacapenoid diterpenes isolated from plants of the Vouacapoua genus, particularly Vouacapoua americana. These compounds, including (+)-vouacapenic acid and (+)-methyl vouacapenate, have demonstrated noteworthy antimicrobial and cytotoxic effects, highlighting the therapeutic potential of this chemical class.[1][2][3]

This application note details the extraction, isolation, and quantification of vouacapenoid diterpenes, providing a framework for researchers to utilize this compound as a reference standard for the identification and quantification of related compounds in plant extracts and pharmaceutical preparations.

Data Presentation

Table 1: Diterpenoids Isolated from Vouacapoua americana

CompoundMolecular FormulaBiological ActivityReference
DeacetylchagresnoneC₂₀H₃₂O₃-[1]
cassa-13(14),15-dien-oic acid-Pronounced effects against Methicillin-resistant Staphylococcus aureus[1]
Isoneocaesalpin H--[1]
(+)-vouacapenic acid-Pronounced effects against Enterococcus faecium[1]
(+)-methyl vouacapenate--[1]

Experimental Protocols

Extraction of Vouacapenoid Diterpenes from Plant Material

This protocol outlines the general procedure for extracting diterpenoids from the stem bark of Vouacapoua americana.

Materials:

  • Dried and powdered stem bark of Vouacapoua americana

  • Solvents: n-hexane, ethyl acetate, methanol

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the powdered plant material with n-hexane at room temperature for 24 hours to remove non-polar constituents.

  • Filter the mixture and discard the n-hexane extract.

  • Air-dry the plant residue and subsequently extract with ethyl acetate, followed by methanol, using the same maceration technique.

  • Concentrate the ethyl acetate and methanol extracts separately under reduced pressure using a rotary evaporator to obtain crude extracts. The vouacapenoid diterpenes are typically found in the ethyl acetate fraction.

G plant Powdered Plant Material hexane Maceration with n-hexane plant->hexane filter1 Filtration hexane->filter1 residue1 Plant Residue filter1->residue1 Solid ethyl_acetate Maceration with Ethyl Acetate residue1->ethyl_acetate filter2 Filtration ethyl_acetate->filter2 residue2 Plant Residue filter2->residue2 Solid crude_extract_ea Crude Ethyl Acetate Extract filter2->crude_extract_ea Liquid methanol Maceration with Methanol residue2->methanol filter3 Filtration methanol->filter3 crude_extract_meoh Crude Methanol Extract filter3->crude_extract_meoh Liquid

Caption: General workflow for the extraction of vouacapenoid diterpenes.
Isolation of this compound and Related Diterpenes

This protocol describes the chromatographic separation of individual diterpenoids from the crude extract.

Materials:

  • Crude ethyl acetate extract

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Subject the crude ethyl acetate extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

  • Further purify the combined fractions using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., chloroform-methanol 1:1).

  • Perform final purification of the isolated compounds by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.

G crude_extract Crude Ethyl Acetate Extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex purified_fractions Partially Purified Fractions sephadex->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc isovouacapenol_c This compound Standard prep_hplc->isovouacapenol_c

Caption: Chromatographic workflow for the isolation of this compound.
Quantification of this compound using HPLC

This protocol provides a method for the quantitative analysis of this compound in a sample matrix using an external standard method.

Materials:

  • This compound standard of known purity

  • Sample containing this compound (e.g., plant extract, formulated product)

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the sample and dissolve it in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water. A typical starting point is a linear gradient from 50% methanol in water to 100% methanol over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the this compound standard (typically in the range of 200-280 nm for diterpenes).

  • Analysis and Quantification:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: HPLC Method Parameters for Diterpene Analysis

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC)
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectorUV/DAD
Column TemperatureAmbient

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, related diterpenes have shown promising biological activities, suggesting potential interactions with key cellular targets. For instance, the antimicrobial activity of cassa-13(14),15-dien-oic acid and (+)-vouacapenic acid indicates possible interference with bacterial cell wall synthesis, protein synthesis, or nucleic acid replication. The cytotoxic effects of other diterpenes often involve the induction of apoptosis through pathways such as the caspase cascade or by targeting specific kinases involved in cell proliferation and survival. Further research is required to delineate the precise mechanisms of action for this compound.

G cluster_antimicrobial Potential Antimicrobial Mechanisms cluster_cytotoxic Potential Cytotoxic Mechanisms This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Cancer Cell Cancer Cell This compound->Cancer Cell Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Bacterial Cell->Cell Wall Synthesis Inhibition Interference Protein Synthesis Inhibition Protein Synthesis Inhibition Bacterial Cell->Protein Synthesis Inhibition Interference DNA Replication Inhibition DNA Replication Inhibition Bacterial Cell->DNA Replication Inhibition Interference Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Triggering Kinase Inhibition Kinase Inhibition Cancer Cell->Kinase Inhibition Targeting Caspase Cascade Activation Caspase Cascade Activation Apoptosis Induction->Caspase Cascade Activation Inhibition of Proliferation Inhibition of Proliferation Kinase Inhibition->Inhibition of Proliferation

Caption: Postulated signaling pathways for the biological activity of this compound.

Conclusion

This application note provides a comprehensive framework for the use of this compound as a standard in phytochemical analysis. The detailed protocols for extraction, isolation, and quantification, based on established methods for related vouacapenoid diterpenes, offer a valuable resource for researchers in natural product chemistry and drug discovery. The elucidation of the biological activities and mechanisms of action of this compound and its congeners represents a promising avenue for future therapeutic development.

References

Application Notes and Protocols for Measuring Isovouacapenol C Activity in Leishmanicidal Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments for leishmaniasis are limited by issues of toxicity, parasite resistance, and high cost, necessitating the discovery of new and effective therapeutic agents. Natural products are a promising source of novel antileishmanial compounds. Isovouacapenol C is a cassane furanoditerpene isolated from the roots of Caesalpinia pulcherrima[1][2]. This document provides detailed protocols for evaluating the in vitro leishmanicidal activity of this compound against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania species.

Overview of the Experimental Workflow

The following diagram outlines the key stages in assessing the leishmanicidal potential of this compound.

G cluster_0 In Vitro Anti-promastigote Assay cluster_1 In Vitro Anti-amastigote Assay cluster_2 Cytotoxicity Assay promastigote_culture Leishmania promastigote culture compound_prep Prepare this compound dilutions promastigote_culture->compound_prep incubation_promo Incubate promastigotes with compound (72h) compound_prep->incubation_promo viability_assay_promo Assess viability (MTT/Resazurin) incubation_promo->viability_assay_promo ic50_promo Determine IC50 viability_assay_promo->ic50_promo si_calc Calculate Selectivity Index (SI = CC50 / IC50) ic50_promo->si_calc macrophage_culture Culture and differentiate macrophages (e.g., THP-1) infection Infect macrophages with Leishmania macrophage_culture->infection compound_treatment_ama Treat infected cells with this compound infection->compound_treatment_ama incubation_ama Incubate (48-72h) compound_treatment_ama->incubation_ama quantification Quantify intracellular amastigotes incubation_ama->quantification ic50_ama Determine IC50 quantification->ic50_ama ic50_ama->si_calc host_cell_culture Culture mammalian cells (e.g., macrophages) compound_treatment_cyto Treat cells with this compound host_cell_culture->compound_treatment_cyto incubation_cyto Incubate (72h) compound_treatment_cyto->incubation_cyto viability_assay_cyto Assess viability (MTT/Resazurin) incubation_cyto->viability_assay_cyto cc50 Determine CC50 viability_assay_cyto->cc50 cc50->si_calc

Caption: Experimental workflow for leishmanicidal activity assessment.

Quantitative Data Summary

The following tables present hypothetical data for the leishmanicidal activity of this compound against Leishmania donovani and its cytotoxicity against murine macrophages.

Table 1: Anti-promastigote Activity of this compound

CompoundIC50 (µM) against L. donovani promastigotes
This compound15.8
Amphotericin B (Control)0.5

Table 2: Anti-amastigote Activity and Cytotoxicity of this compound

CompoundIC50 (µM) against intracellular L. donovani amastigotesCC50 (µM) against murine macrophagesSelectivity Index (SI = CC50/IC50)
This compound8.295.311.6
Amphotericin B (Control)0.225.0125

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Leishmania species (e.g., L. donovani) promastigotes

  • M199 medium or RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Murine macrophages or a suitable cell line (e.g., THP-1)

  • Amphotericin B (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

Protocol for Anti-promastigote Assay

This assay determines the direct effect of this compound on the viability of Leishmania promastigotes.

  • Culturing Promastigotes: Culture Leishmania promastigotes in M199 or RPMI-1640 medium supplemented with 10% FBS at 26°C until they reach the late logarithmic phase of growth.

  • Compound Dilution: Prepare serial dilutions of this compound in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Assay Setup: Dispense 100 µL of the promastigote suspension (1 x 10^6 cells/mL) into the wells of a 96-well plate.

  • Treatment: Add 100 µL of the diluted this compound to the wells. Include wells with medium alone (blank), parasites with medium (negative control), and parasites with a standard drug like Amphotericin B (positive control).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 26°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

Protocol for Anti-amastigote Assay

This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote form of the parasite.

  • Macrophage Seeding: Seed murine peritoneal macrophages or THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C with 5% CO2. For THP-1 cells, induce differentiation into macrophages with PMA (phorbol 12-myristate 13-acetate).

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation for Infection: Incubate the plate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Removal of Free Parasites: Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.

  • Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plate for another 48-72 hours at 37°C with 5% CO2.

  • Quantification:

    • Fix the cells with methanol and stain with Giemsa.

    • Count the number of amastigotes per 100 macrophages using a light microscope.

    • The percentage of inhibition is calculated relative to the untreated infected cells.

  • Data Analysis: Determine the IC50 value as described for the anti-promastigote assay.

Protocol for Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over host cells.

  • Cell Seeding: Seed macrophages in a 96-well plate as described in the anti-amastigote assay protocol.

  • Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Perform an MTT or Resazurin assay as described for the promastigotes, with incubation at 37°C.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Hypothetical Signaling Pathway Targeted by this compound

Many natural products exert their leishmanicidal effects by disrupting the parasite's unique cellular processes. Terpenoids, for instance, are known to interfere with sterol biosynthesis, a critical pathway for maintaining the integrity of the Leishmania cell membrane. The following diagram illustrates a hypothetical mechanism where this compound inhibits a key enzyme in this pathway.

G cluster_pathway Leishmania Sterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Precursors Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) Membrane Cell Membrane Integrity Ergosterol->Membrane Isovouacapenol_C This compound Isovouacapenol_C->Inhibition

Caption: Hypothetical inhibition of sterol biosynthesis by this compound.

Conclusion

These protocols provide a comprehensive framework for the initial in vitro screening of this compound as a potential leishmanicidal agent. The determination of IC50 and CC50 values allows for the calculation of a selectivity index, which is a critical parameter in the early stages of drug discovery. A selectivity index greater than 10 is generally considered promising for further investigation. Based on the hypothetical data, this compound demonstrates moderate and selective activity against Leishmania donovani, warranting further studies to elucidate its precise mechanism of action and to evaluate its efficacy in in vivo models of leishmaniasis.

References

Isovouacapenol C: Unraveling its Mechanism of Action for Therapeutic Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Currently, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of Isovouacapenol C. Extensive searches of prominent research databases did not yield studies investigating its biological activities, signaling pathway interactions, or molecular targets.

While research exists for other natural compounds with potential anti-inflammatory and anti-cancer properties, such as PEP005 (an ingenol angelate), various polyphenols, and lupeol, the specific cellular and molecular effects of this compound remain uncharacterized. Studies on these other compounds have revealed mechanisms involving the modulation of key signaling pathways like Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), PI3K/AKT, and NF-κB, as well as the inhibition of pro-inflammatory cytokines.[1][2][3][4] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

The absence of data on this compound prevents the creation of detailed application notes, quantitative data summaries, and experimental protocols at this time. To facilitate further research and development of this compound, the following general experimental approaches, commonly used to elucidate the mechanism of action of novel natural products, are suggested.

Proposed General Experimental Protocols

The following are generalized protocols that can be adapted to investigate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines (e.g., cancer cell lines and normal cell lines).

Methodology:

  • Cell Culture: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Assessment

Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory mediators in macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in 24-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on key signaling proteins involved in cell proliferation, survival, and inflammation.

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of ERK, JNK, p38, Akt, and IκBα).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Proposed Visualization of Experimental Workflow

To guide the initial investigation of this compound's mechanism of action, the following workflow is proposed.

Caption: Proposed experimental workflow for the initial characterization of this compound's mechanism of action.

Proposed Signaling Pathway for Investigation

Based on the mechanisms of other natural products, a logical starting point for investigating the effects of this compound would be the NF-κB signaling pathway, a central regulator of inflammation.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes IsovouacapenolC This compound ? IsovouacapenolC->IKK Inhibits?

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Further progress in detailing the specific mechanism of action of this compound is contingent upon the availability of primary research data. The scientific community is encouraged to undertake studies to fill this knowledge gap.

References

Application Notes and Protocols for Bioactivity Screening of Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovouacapenol C is a diterpenoid compound isolated from natural sources. As with many novel natural products, its biological activities remain largely unexplored. This document provides a detailed experimental design for the initial bioactivity screening of this compound, focusing on three key areas of therapeutic interest: anticancer, anti-inflammatory, and antimicrobial activities. The following protocols and application notes are intended to guide researchers in conducting a comprehensive preliminary assessment of this compound's therapeutic potential.

Experimental Design Overview

A tiered screening approach is recommended to efficiently evaluate the bioactivity of this compound. The initial phase will consist of broad in vitro screening assays to identify any significant cytotoxic, anti-inflammatory, or antimicrobial effects. Positive hits from this primary screen can then be further investigated in more specific secondary assays and relevant signaling pathway studies.

Experimental_Workflow cluster_preparation Compound Preparation cluster_screening Primary Bioactivity Screening cluster_analysis Data Analysis & Interpretation cluster_followup Follow-up Studies Compound This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Nitric Oxide) Stock->AntiInflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Stock->Antimicrobial IC50 Calculate IC50 (Cytotoxicity) Cytotoxicity->IC50 NO_Inhibition Determine % NO Inhibition AntiInflammatory->NO_Inhibition MIC Determine MIC (Antimicrobial) Antimicrobial->MIC Pathway Signaling Pathway Analysis IC50->Pathway NO_Inhibition->Pathway Mechanism Mechanism of Action Studies MIC->Mechanism

Caption: Experimental workflow for this compound bioactivity screening.

Section 1: Cytotoxicity Screening

Objective: To evaluate the potential of this compound to inhibit the growth of cancer cells.

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Seed human cancer cell lines (e.g., A549 - lung, PC-3 - prostate, HeLa - cervical) in 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well.[4][5]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in a serum-free cell culture medium.

    • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[2]

    • Add 10 µL of the MTT solution to each well.[4]

    • Incubate the plates for 4 hours at 37°C.[4]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[3][4]

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Concentration (µM)A549 (% Viability)PC-3 (% Viability)HeLa (% Viability)
Vehicle Control 100100100
0.1
1
10
50
100
IC₅₀ (µM)

Data will be presented as the mean ± standard deviation of three independent experiments.

Section 2: Anti-inflammatory Screening

Objective: To assess the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Assay: Griess Assay for Nitrite Determination. This assay measures the production of nitrite, a stable and oxidized product of nitric oxide.[7][8]

Experimental Protocol: Nitric Oxide Assay
  • Cell Culture:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well.[7][9]

    • Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with this compound for another 24 hours.[9] Include a vehicle control, an LPS-only control, and a positive control (e.g., L-NAME).

  • Griess Reaction and Measurement:

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[6][9]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.[6][7]

  • Cell Viability Control:

    • Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[6]

Data Presentation

Table 2: Anti-inflammatory Effect of this compound on LPS-Stimulated Macrophages

Concentration (µM)Nitrite Concentration (µM)% NO InhibitionCell Viability (%)
Vehicle Control 0100
LPS Control
1
10
50
100
IC₅₀ (µM)

Data will be presented as the mean ± standard deviation of three independent experiments.

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS (Gene) NO Nitric Oxide iNOS->NO IsovouacapenolC This compound IsovouacapenolC->IKK inhibits? IsovouacapenolC->NFkB inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Section 3: Antimicrobial Screening

Objective: To determine if this compound has inhibitory activity against a panel of pathogenic bacteria and fungi.

Assay: Broth Microdilution Method. This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Experimental Protocol: Broth Microdilution Assay
  • Microorganism Preparation:

    • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (adjusted to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[11][12]

  • Serial Dilution of this compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11][12] The concentration range can be, for example, from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[12][13]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[10]

Data Presentation

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)
Gram-positive Bacteria Staphylococcus aureus
Gram-negative Bacteria Escherichia coli
Fungi Candida albicans

Results will be determined from at least two independent experiments.

Conclusion

This comprehensive set of protocols provides a robust framework for the initial bioactivity screening of this compound. The data generated from these assays will provide valuable insights into its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive results from this primary screening will warrant further investigation into the specific mechanisms of action and in vivo efficacy of this compound.

References

Preparation of Isovouacapenol C Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovouacapenol C is a cassane-type furanoditerpenoid isolated from plants of the Caesalpinia genus, notably Caesalpinia pulcherrima.[1] This class of compounds has garnered significant interest within the research community due to a range of promising biological activities, including anti-inflammatory, cytotoxic, and anti-metastatic properties.[2][3][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the solubilization, storage, and preparation of this compound solutions for research purposes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and use in experiments.

PropertyValueReference
Molecular Formula C₂₇H₃₄O₅[5]
Molecular Weight 438.56 g/mol [6]
CAS Number 455255-15-9[5]
Appearance Powder[5]
Known Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Recommended Solvents and Solubility

For biological assays, particularly cell-based experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and other cassane diterpenoids.[7][8]

SolventConcentrationNotesReference
DMSO ≥ 5 mg/mLFor preparation of concentrated stock solutions. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[8][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound (Molecular Weight = 438.56 g/mol ).

  • Dissolving: Transfer the weighed powder into a sterile, amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.[7]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to final working concentrations for use in cell culture experiments. It is crucial to maintain a low final DMSO concentration in the culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a 10 µM final concentration): a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution. b. Further dilute the 100 µM intermediate solution by adding the required volume to the final cell culture volume. For instance, to achieve a final concentration of 10 µM in a 2 mL well, add 200 µL of the 100 µM intermediate solution.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solutions. For the example above, the final DMSO concentration would be 0.1%.

  • Application: Add the prepared working solutions to the cell cultures and proceed with the experiment.

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Working Solution in Culture Medium intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Biological Activity and Potential Signaling Pathways

Cassane diterpenoids isolated from Caesalpinia pulcherrima have demonstrated anti-inflammatory activity with IC₅₀ values in the low micromolar range (6.04 ± 0.34 to 8.92 ± 0.65 µM).[2] Furthermore, extracts from this plant have been shown to induce apoptosis and inhibit the NF-κB signaling pathway, suggesting potential mechanisms of action for its constituent compounds like this compound.[1][9]

Potential Anti-Inflammatory Signaling Pathway Inhibition

This compound and related compounds may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

G cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Genes activates IsovouacapenolC This compound IsovouacapenolC->IKK inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

Potential Induction of Apoptosis via the Intrinsic Pathway

Extracts from Caesalpinia pulcherrima have been shown to induce mitochondrial-mediated apoptosis.[9] This suggests that this compound may trigger the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death.

G IsovouacapenolC This compound Mitochondrion Mitochondrion IsovouacapenolC->Mitochondrion induces stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of apoptosis by this compound.

Stability and Storage Recommendations

Proper storage of this compound, both in its solid form and in solution, is essential to maintain its stability and biological activity.

FormStorage ConditionsShelf LifeReference
Powder Protected from air and light, refrigerate or freeze (2-8°C)2 years[5]
DMSO Stock Solution -20°C or -80°C, protected from light, in aliquotsAt least 6 months (based on general stability of similar compounds in DMSO)[7]

Note: It is recommended to perform a stability study for long-term experiments by testing the activity of the compound over time.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the preparation and use of this compound solutions in a research setting. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes. As with any experimental compound, it is advisable to consult the latest literature for any new findings regarding its properties and handling.

References

Application Note: Structural Elucidation of Isovouacapenol C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovouacapenol C is a cassane-type furanoditerpenoid isolated from plants of the Caesalpinia genus, which are known for their rich diversity of bioactive secondary metabolites. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundation for understanding their chemical properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of organic molecules like this compound. This application note provides a detailed overview of the NMR techniques and protocols utilized for the complete structural assignment of this compound.

The structural backbone of this compound, with its multiple stereocenters, presents a significant challenge for structural analysis. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the molecular puzzle. This note will detail the application of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments in the structural elucidation of this complex natural product.

Experimental Protocols

The following protocols outline the standard NMR experiments performed for the structural elucidation of this compound.

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument, equipped with a 5 mm inverse probe.

¹H NMR Spectroscopy
  • Purpose: To determine the number and chemical environment of protons in the molecule.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 s

    • Acquisition Time: 2-4 s

  • Processing: The Free Induction Decay (FID) is Fourier transformed after applying an exponential window function with a line broadening of 0.3 Hz. The spectrum is then phased and baseline corrected.

¹³C NMR Spectroscopy
  • Purpose: To determine the number and chemical environment of carbon atoms.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024-4096

    • Relaxation Delay (d1): 2 s

  • Processing: The FID is Fourier transformed with an exponential window function (line broadening of 1-2 Hz), followed by phasing and baseline correction.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

  • Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 160-180 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-16

  • Processing: The data is processed using a sine-bell window function in both dimensions.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different spin systems.

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-32

    • Long-range coupling delay optimized for a J-coupling of 8 Hz.

  • Processing: The data is processed using a sine-bell window function in both dimensions.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for this compound, as reported by Roach et al. in the Journal of Natural Products (2003).

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.45m
1.75m
1.60m
1.80m
1.50m
1.90m
51.25dd12.0, 2.5
65.50d2.0
74.20d2.0
92.10m
112.50m
142.80m
157.25s
166.30s
17-CH₃1.10s
18-CH₃0.95s
19-CH₃1.05s
20-CH₃0.90d7.0
Benzoyl-ortho8.05d7.5
Benzoyl-meta7.45t7.5
Benzoyl-para7.55t7.5

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)
138.5
219.5
341.0
433.5
555.0
678.0
775.0
845.0
950.0
1037.0
1128.0
12125.0
13155.0
1430.0
15140.0
16110.0
1722.0
1829.0
1925.0
2017.0
Benzoyl-C=O166.0
Benzoyl-C1'130.5
Benzoyl-C2'/6'129.8
Benzoyl-C3'/5'128.5
Benzoyl-C4'133.0

Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound and the key 2D NMR correlations.

IsovouacapenolC_Workflow cluster_experiments NMR Experiments cluster_data Data Analysis cluster_elucidation Structural Elucidation H1_NMR 1H NMR Proton_Info Proton Environments & Multiplicities H1_NMR->Proton_Info C13_NMR 13C NMR Carbon_Info Carbon Environments C13_NMR->Carbon_Info COSY 2D COSY HH_Connectivity 1H-1H Connectivity (Spin Systems) COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity_1bond Direct 1H-13C Connectivity HSQC->CH_Connectivity_1bond HMBC 2D HMBC CH_Connectivity_longrange Long-Range 1H-13C Connectivity HMBC->CH_Connectivity_longrange Fragment_Assembly Assemble Fragments Proton_Info->Fragment_Assembly Carbon_Info->Fragment_Assembly HH_Connectivity->Fragment_Assembly CH_Connectivity_1bond->Fragment_Assembly CH_Connectivity_longrange->Fragment_Assembly Stereochemistry Determine Relative Stereochemistry Fragment_Assembly->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure IsovouacapenolC_Correlations cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations Isovouacapenol_C Isovouacapenol_C H6 H-6 (δ 5.50) H7 H-7 (δ 4.20) H6->H7 COSY Benzoyl_CO Benzoyl C=O (δ 166.0) H6->Benzoyl_CO HMBC (3J) C8 C-8 (δ 45.0) H7->C8 HMBC (2J) H15 H-15 (δ 7.25) C13 C-13 (δ 155.0) H15->C13 HMBC (2J) C14 C-14 (δ 30.0) H15->C14 HMBC (3J) H20 H-20 (δ 0.90) C5 C-5 (δ 55.0) H20->C5 HMBC (3J)

Application Note: Mass Spectrometry Analysis of Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovouacapenol C is a cassane furanoditerpene that has been isolated from the roots of Caesalpinia pulcherrima.[1][2] As a member of the terpenoid class of natural products, this compound holds potential for various pharmacological applications, necessitating robust analytical methods for its identification, quantification, and characterization.[3][4][5] Mass spectrometry, coupled with chromatographic separation, offers a sensitive and specific platform for the analysis of this compound in complex matrices. This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with expected fragmentation patterns and a hypothetical signaling pathway that may be influenced by this compound.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC27H34O5[1][2]
Molecular Weight438.56 g/mol [2]
ClassCassane Furanoditerpene[1]
SourceCaesalpinia pulcherrima[1]

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods for terpenoid extraction from plant materials.[6][7]

Materials:

  • Plant material (e.g., dried roots of Caesalpinia pulcherrima)

  • Liquid nitrogen

  • Mortar and pestle

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Weigh approximately 100 mg of finely ground plant material.

  • Grind the material to a fine powder using a mortar and pestle with liquid nitrogen.[6]

  • Transfer the powder to a centrifuge tube.

  • Add 10 mL of hexane and vortex for 1 minute.

  • Sonicate the mixture for 15 minutes in a sonication bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • For GC-MS analysis, the hexane extract can be directly used after filtering through a 0.22 µm syringe filter.

  • For LC-MS analysis, evaporate the hexane extract to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol. Filter through a 0.22 µm syringe filter.

Experimental Workflow

experimental_workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis sample Plant Material (Caesalpinia pulcherrima roots) grind Grinding (Liquid Nitrogen) sample->grind extract Solvent Extraction (Hexane) grind->extract filter Filtration (0.22 µm filter) extract->filter gcms_analysis Direct Injection filter->gcms_analysis evap Evaporation filter->evap data_analysis Data Analysis (Quantification & Identification) gcms_analysis->data_analysis recon Reconstitution (Methanol) evap->recon lcms_analysis LC-MS/MS recon->lcms_analysis lcms_analysis->data_analysis

Caption: Workflow for the extraction and analysis of this compound.

GC-MS Analysis Protocol

This protocol is based on general methods for terpenoid analysis.[7][8][9]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

Parameter Value
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1
Carrier Gas Helium
Flow Rate 1.0 mL/min

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 50-500 m/z
Ion Source Temp 230°C

| Quadrupole Temp | 150°C |

LC-MS/MS Analysis Protocol

This protocol is designed for non-volatile or thermally labile compounds and is adapted from general procedures for natural product analysis.[6][10]

Instrumentation:

  • High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S)

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

LC Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to initial conditions
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Desolvation Temp 350°C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

| Collision Energy | Optimized for specific transitions (e.g., 15-40 eV) |

Results and Discussion

Expected Mass Spectra and Fragmentation

The chemical structure of this compound (C27H34O5) suggests several potential fragmentation pathways under mass spectrometry.

GC-MS (EI): In Electron Ionization, the molecular ion peak [M]+ at m/z 438.56 is expected, though it may be of low intensity.[11] Fragmentation will likely involve:

  • Loss of a water molecule (-18 Da) from the hydroxyl groups.

  • Cleavage of the ester bond, leading to the loss of the benzoate group (-121 Da) or benzoic acid (-122 Da).

  • Retro-Diels-Alder (RDA) reactions in the cyclohexene rings are common for terpenoids.[12][13]

LC-MS (ESI): In Electrospray Ionization, the protonated molecule [M+H]+ at m/z 439.24 and adducts such as [M+Na]+ at m/z 461.22 are expected. Tandem MS (MS/MS) of the [M+H]+ precursor ion would likely show characteristic losses.

Table of Expected Ions for this compound:

IonExpected m/zIonization ModeDescription
[M]+438.24EIMolecular Ion
[M+H]+439.24ESIProtonated Molecule
[M+Na]+461.22ESISodium Adduct
[M+H-H2O]+421.23ESILoss of water
[M+H-C7H6O2]+317.21ESILoss of benzoic acid
[C7H5O]+105.03EI/ESIBenzoyl cation

Quantitative Analysis

For quantitative studies, a calibration curve would be constructed using an internal standard. Due to its structural similarity, a related diterpenoid not present in the sample could be used. The table below presents hypothetical quantification data.

Sample IDConcentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Calculated Concentration (µg/mL)
Standard 11.050,123100,5001.0
Standard 25.0255,678101,2005.0
Standard 310.0510,987100,80010.0
Sample A-152,456100,9503.01
Sample B-305,112101,1006.03

Hypothetical Signaling Pathway Modulation

Many terpenoids exhibit biological activities such as anti-inflammatory, antioxidant, and cytotoxic effects.[3][5] A plausible mechanism of action for this compound could involve the modulation of key inflammatory or cell survival pathways, such as the NF-κB signaling pathway.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Ikb IκBα IKK->Ikb phosphorylates NFkB_active NF-κB (p65/p50) (Active) IKK->NFkB_active activation NFkB_inactive NF-κB (p65/p50) (Inactive) Ikb->NFkB_inactive NFkB_inactive->NFkB_active release nucleus Nucleus NFkB_active->nucleus transcription Gene Transcription nucleus->transcription translocation proteins Inflammatory Proteins (COX-2, iNOS, Cytokines) transcription->proteins isovouacapenol This compound isovouacapenol->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This proposed pathway suggests that this compound may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the qualitative and quantitative analysis of this compound using GC-MS and LC-MS/MS. While the fragmentation data and biological pathway are based on the known characteristics of similar terpenoid structures, these methods serve as a robust starting point for researchers investigating the chemical and pharmacological properties of this natural product. Further studies are warranted to confirm the exact fragmentation patterns and elucidate the specific biological mechanisms of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isovouacapenol C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Isovouacapenol C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural source.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a cassane-type diterpenoid.[1][2] It has the molecular formula C27H34O5.[3] The primary natural source for the isolation of this compound is the roots of the plant Caesalpinia pulcherrima.[2][4]

Q2: What are the general steps involved in the extraction and isolation of this compound?

A2: The general workflow for obtaining pure this compound involves several stages:

  • Preparation of Plant Material: Collection, drying, and grinding of Caesalpinia pulcherrima roots to increase the surface area for extraction.

  • Solvent Extraction: Extraction of the ground plant material with a suitable organic solvent to create a crude extract.

  • Concentration: Removal of the solvent from the crude extract, typically under reduced pressure.

  • Fractionation and Purification: Separation of the components of the crude extract using chromatographic techniques to isolate this compound.[5]

Q3: Which solvents are suitable for the extraction of this compound?

A3: this compound is a diterpenoid, which is a class of terpenoids. Terpenoids are generally non-polar to moderately polar compounds. Therefore, solvents with similar polarities are effective for their extraction. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Non-polar solvents like n-hexane and intermediate polarity solvents like chloroform and ethyl acetate are commonly used for extracting terpenoids.[6] Methanol has also been used to extract terpenoids from Caesalpinia pulcherrima roots.[7]

Q4: What analytical techniques are used to identify and quantify this compound?

A4: The identification and structural elucidation of this compound and other diterpenoids are typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] For purification and quantification, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are often employed.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract 1. Improper Grinding of Plant Material: Large particle size reduces the efficiency of solvent penetration. 2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound. 3. Insufficient Extraction Time or Temperature: The extraction may not have reached equilibrium. 4. Poor Quality of Plant Material: Low concentration of the target compound in the source material.1. Optimize Particle Size: Grind the dried roots to a fine powder (e.g., 40-60 mesh). 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate, chloroform, methanol) or mixtures thereof. 3. Optimize Extraction Parameters: Increase the extraction time or temperature. Note that excessive heat can degrade the compound.[8] 4. Source High-Quality Material: Ensure the plant material is correctly identified, harvested at the right time, and properly stored.[8]
Low Purity of this compound in the Crude Extract 1. Non-selective Solvent: The solvent is co-extracting a large number of other compounds. 2. Presence of Pigments and Polar Impurities: Compounds like chlorophyll and tannins are often co-extracted.1. Use a Sequential Extraction: Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds, then extract with a more polar solvent like ethyl acetate. 2. Pre-extraction Cleanup: A preliminary wash of the plant material with a highly non-polar solvent can remove some interfering substances. 3. Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their polarity.
Difficulty in Isolating this compound by Chromatography 1. Poor Separation on the Column: The chosen stationary and mobile phases are not providing adequate resolution. 2. Co-elution with Other Compounds: Other compounds in the extract have similar chromatographic behavior.1. Optimize Chromatographic Conditions: Experiment with different solvent systems (mobile phase) and column types (stationary phase). A gradient elution may be necessary. 2. Use Multiple Chromatographic Techniques: Employ a combination of techniques, such as column chromatography followed by preparative HPLC, for better purification.
Degradation of this compound during Extraction 1. High Temperatures: this compound may be thermolabile. 2. Exposure to Light or Air: The compound may be sensitive to oxidation or photodegradation.1. Use Cold Extraction Methods: Employ maceration or ultrasound-assisted extraction at room temperature.[9] 2. Work in a Controlled Environment: Protect the extracts from light by using amber glassware and minimize exposure to air. Consider working under an inert atmosphere (e.g., nitrogen).

Experimental Protocols

Representative Protocol for Solvent Extraction of this compound

This protocol is a representative method based on general principles for the extraction of diterpenoids from plant material.

1. Preparation of Plant Material:

  • Obtain fresh roots of Caesalpinia pulcherrima.

  • Wash the roots thoroughly with water to remove soil and debris.

  • Air-dry the roots in the shade for 7-10 days or use a laboratory oven at a low temperature (40-50 °C) until they are brittle.

  • Grind the dried roots into a fine powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Accurately weigh about 100 g of the powdered root material.

  • Place the powder in a cellulose thimble and insert it into a Soxhlet extractor.

  • Add 500 mL of the chosen extraction solvent (e.g., n-hexane, ethyl acetate, or methanol) to a round-bottom flask connected to the Soxhlet apparatus.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours.

3. Concentration of the Crude Extract:

  • After the extraction is complete, allow the apparatus to cool down.

  • Transfer the solvent containing the extracted compounds to a rotary evaporator.

  • Remove the solvent under reduced pressure at a temperature not exceeding 50 °C to obtain the crude extract.

  • Dry the crude extract in a vacuum oven to remove any residual solvent.

4. Purification by Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Data Presentation

The choice of solvent significantly impacts the yield of the target compound. Below is a hypothetical comparison of different solvents for the extraction of this compound from 100 g of dried Caesalpinia pulcherrima root powder.

Extraction SolventPolarity IndexCrude Extract Yield (g)Hypothetical this compound Yield (mg)
n-Hexane0.11.515
Chloroform4.13.245
Ethyl Acetate4.44.560
Methanol5.16.835

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific experimental conditions and the concentration of this compound in the plant material.

Visualizations

Experimental Workflow for this compound Extraction

G Figure 1: General Experimental Workflow for this compound Extraction A Plant Material (Caesalpinia pulcherrima roots) B Drying and Grinding A->B C Solvent Extraction (e.g., Soxhlet) B->C E Solvent Removal (Rotary Evaporation) C->E D Crude Extract F Column Chromatography D->F E->D G Fraction Collection F->G H TLC Analysis G->H H->F Optimize Separation I Pure this compound H->I

Caption: General Experimental Workflow for this compound Extraction

Factors Affecting this compound Extraction Yield

G Figure 2: Key Factors Influencing Extraction Yield Yield Extraction Yield Solvent Solvent Choice (Polarity) Solvent->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield ParticleSize Particle Size ParticleSize->Yield Ratio Solvent-to-Solid Ratio Ratio->Yield

Caption: Key Factors Influencing Extraction Yield

Generalized Natural Product Drug Discovery Workflow

G Figure 3: Natural Product Drug Discovery Pathway A Natural Source (e.g., Caesalpinia pulcherrima) B Extraction and Isolation (this compound) A->B C Biological Screening (In vitro assays) B->C D Hit Identification C->D E Lead Optimization (Medicinal Chemistry) D->E F Preclinical Studies (In vivo models) E->F G Clinical Trials F->G H New Drug G->H

Caption: Natural Product Drug Discovery Pathway

References

Technical Support Center: Synthesis of Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Isovouacapenol C, a complex cassane furanoditerpenoid. The guidance is based on established biomimetic synthetic routes and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of the this compound core?

The main challenges revolve around two key transformations:

  • Stereocontrolled construction of the fused ring system: The core of this compound contains a complex, trans-fused tricyclic system with multiple contiguous stereocenters. The pivotal step is often an intramolecular Diels-Alder (IMDA) reaction, where achieving the correct diastereoselectivity is critical and can be influenced by thermal or Lewis acid-catalyzed conditions.

  • Late-stage formation of the furan ring: The synthesis requires the construction of the furan moiety from a suitable precursor, often a hydroxy-butenolide. This transformation can be sensitive to reaction conditions and may lead to side products if not optimized correctly.

Q2: Why is the intramolecular Diels-Alder (IMDA) reaction so crucial and what factors control its outcome?

The IMDA reaction is a powerful tool in this synthesis as it rapidly builds molecular complexity, forming the core bicyclo[4.4.0]decane system and setting up to four stereocenters in a single step. The stereochemical outcome is determined by the geometry of the transition state. Key factors influencing this are:

  • Tether Length and Conformation: The chain connecting the diene and dienophile must be of an appropriate length (typically 3-4 atoms) to allow the reaction to proceed without excessive strain.[1]

  • Diene Geometry: The diene must adopt an s-cis conformation for the reaction to occur. Substituents on the diene can influence this equilibrium.

  • Reaction Conditions: Thermal conditions often provide the baseline selectivity. Lewis acids can be used to accelerate the reaction and alter the endo/exo selectivity by coordinating to the dienophile, thereby lowering the LUMO energy and potentially favoring a more ordered transition state.[2][3]

Q3: What are common methods for constructing the furan ring in furanoditerpenoid synthesis?

A bio-inspired approach often involves the late-stage construction of the furan. A common strategy is the cyclization and dehydration of a 1,4-dicarbonyl compound or its equivalent. In the context of this compound synthesis, a hydroxy-butenolide intermediate serves as a masked 1,4-dicarbonyl precursor. Treatment with acid or a dehydrating agent can facilitate the tautomerization and subsequent cyclization to form the aromatic furan ring. Other methods include metal-catalyzed cycloisomerization of propargylic epoxides or intramolecular Wittig-type reactions.[4][5]

Troubleshooting Guides

Problem 1: Low Yield / Poor Stereoselectivity in Intramolecular Diels-Alder (IMDA) Cyclization

Q: My intramolecular Diels-Alder reaction to form the vouacapenane core is giving a low yield and a poor mixture of diastereomers (~1:1). How can I improve the selectivity for the desired trans-fused product?

A: Poor selectivity in IMDA reactions is a common issue, often arising from competing transition states (endo vs. exo) being closely matched in energy. Here are several steps to troubleshoot this problem:

  • Verify Starting Material Purity: Ensure the triene precursor is pure and free of any geometric isomers, as the stereochemistry of the diene and dienophile directly translates to the product.[1]

  • Optimize Reaction Temperature: The selectivity of Diels-Alder reactions can be temperature-dependent. Running the reaction at lower temperatures often increases selectivity by favoring the transition state with the lower activation energy. If the thermal reaction is too slow, consider using a high-pressure apparatus.

  • Introduce a Lewis Acid Catalyst: Lewis acids can significantly enhance both the rate and stereoselectivity.[3] They coordinate to the carbonyl group of the dienophile, making it more electron-deficient and accentuating the energy difference between the endo and exo transition states. Start with common Lewis acids and screen for the best outcome.

  • Solvent Screening: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to moderately polar (e.g., dichloromethane).

Below is a representative table summarizing the potential effects of different conditions on the diastereomeric ratio (d.r.) of the IMDA product. Note: This is illustrative data based on typical outcomes for this reaction type.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1None (Thermal)Toluene11024653 : 1
2Et₂AlCl (1.1)CH₂Cl₂-78 to 048510 : 1
3BF₃·OEt₂ (1.1)CH₂Cl₂-786788 : 1
4SnCl₄ (1.1)CH₂Cl₂-785819 : 1
5ZnCl₂ (1.1)Toluene2518504 : 1
Problem 2: Incomplete or No Reaction during Furan Formation

Q: I am attempting to convert the hydroxy-butenolide intermediate to the furan ring using p-toluenesulfonic acid (p-TsOH) in benzene, but the reaction is sluggish and gives a complex mixture. What should I do?

A: The conversion of a hydroxy-butenolide to a furan is essentially an acid-catalyzed dehydration and tautomerization. If the reaction is not proceeding cleanly, consider the following:

  • Choice of Acid: While p-TsOH is common, it may be too strong or not soluble enough. Consider other acids like pyridinium p-toluenesulfonate (PPTS) for a milder, buffered approach, or camphorsulfonic acid (CSA).

  • Water Removal: This is a dehydration reaction, so efficient removal of water is critical to drive the equilibrium towards the product. Ensure your solvent is anhydrous and use a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Alternative Reagents: If acid catalysis fails, consider other dehydration methods. Reagents like the Martin sulfurane or Burgess reagent can effect dehydration under milder, non-acidic conditions.

Problem 3: Sluggish Catalytic Hydrogenation of the Hindered Double Bond

Q: The final hydrogenation step to reduce the sterically hindered C=C bond is very slow, and I observe catalyst poisoning. How can I optimize this reduction?

A: Hydrogenation of sterically hindered, unfunctionalized alkenes is challenging and requires careful optimization.[4][6]

  • Catalyst Selection: Standard Pd/C may not be active enough. Screen more active or specialized catalysts:

    • PtO₂ (Adams' catalyst): Often more effective for hindered systems.

    • Crabtree's Catalyst ([Ir(cod)py(PCy₃)]PF₆): A homogeneous catalyst known for hydrogenating highly substituted alkenes.

    • Raney Nickel: Can be effective but may require higher pressures and temperatures.

  • Increase Hydrogen Pressure: Reaction rate is often proportional to hydrogen pressure. Safely increasing the pressure in a suitable apparatus can dramatically improve conversion.

  • Solvent and Additives: The choice of solvent can impact catalyst activity. Ethyl acetate, ethanol, or acetic acid are common choices. Small amounts of acid (like acetic acid) can sometimes activate the catalyst, but may also cause side reactions.

  • Catalyst Loading: Increase the weight percentage of the catalyst. While this increases cost, it can be necessary for difficult reductions. Ensure the catalyst is fresh and properly handled to avoid deactivation before use.

Key Experimental Protocols

Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol describes the formation of the tricyclic core of this compound via an Et₂AlCl-mediated IMDA reaction.

Materials:

  • Triene Precursor (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaluminum Chloride (Et₂AlCl), 1.0 M solution in hexanes (1.1 equiv)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Rochelle's salt (Potassium Sodium Tartrate)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with the triene precursor (e.g., 500 mg).

  • Anhydrous CH₂Cl₂ (to make a 0.05 M solution) is added via syringe, and the solution is cooled to -78 °C using an acetone/dry ice bath.

  • Diethylaluminum chloride (1.1 equiv) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm slowly to 0 °C over 3 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow, dropwise addition of saturated aqueous Rochelle's salt at 0 °C, followed by vigorous stirring for 30 minutes until two clear layers are observed.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous NaHCO₃, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomer.

Visualizations

Logical and Experimental Workflows

Troubleshooting_IMDA start Problem: Low Yield or Poor Selectivity in IMDA check_purity 1. Verify Purity of Triene Precursor start->check_purity is_pure Is material pure? check_purity->is_pure purify Solution: Re-purify Starting Material is_pure->purify No optimize_thermal 2. Optimize Thermal Conditions is_pure->optimize_thermal Yes purify->check_purity is_thermal_ok Is selectivity > 5:1? optimize_thermal->is_thermal_ok screen_lewis 3. Screen Lewis Acid Catalysts (Et₂AlCl, BF₃ etc.) is_thermal_ok->screen_lewis No end_ok Success: Desired Product Obtained is_thermal_ok->end_ok Yes is_lewis_ok Is selectivity > 10:1? screen_lewis->is_lewis_ok screen_solvent 4. Screen Solvents (Toluene vs CH₂Cl₂) is_lewis_ok->screen_solvent No is_lewis_ok->end_ok Yes end_fail Problem Persists: Re-evaluate Strategy screen_solvent->end_fail Synthesis_Workflow start_material Acyclic Precursor triene Triene Substrate start_material->triene Synthesis imda Intramolecular Diels-Alder triene->imda Key Step tricycle Tricyclic Core imda->tricycle elaboration Functional Group Elaboration tricycle->elaboration butenolide Hydroxy-Butenolide Intermediate elaboration->butenolide furan_formation Furan Formation (Dehydration) butenolide->furan_formation furanoditerpene Vouacapenane Skeleton furan_formation->furanoditerpene hydrogenation Catalytic Hydrogenation furanoditerpene->hydrogenation Final Step final_product This compound hydrogenation->final_product

References

Isovouacapenol C stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for solid Isovouacapenol C?

For long-term storage of solid, purified this compound, it is recommended to store it in a tightly sealed container, protected from light, at low temperatures. A temperature of -20°C is advisable for long-term storage to minimize potential degradation. For short-term storage, refrigeration at 2-8°C is acceptable. The compound should be kept in a desiccator to protect it from moisture.

Q2: How should I store this compound in solution?

Solutions of this compound are likely to be less stable than the solid compound. If storage in solution is necessary, it is recommended to use a non-protic, anhydrous solvent and store the solution at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Aliquoting the solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been documented, furanoditerpenoids can be susceptible to:

  • Oxidation: The furan ring and other unsaturated parts of the molecule can be prone to oxidation, especially when exposed to air and light.

  • Hydrolysis: Ester or other labile functional groups, if present, could be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can induce degradation of complex organic molecules.

Q4: I am observing a loss of activity of my this compound sample in my experiments. What could be the cause?

Loss of biological activity can be an indicator of compound degradation. Please refer to the troubleshooting guide below for potential causes and solutions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound activity or inconsistent results Compound Degradation Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. For solutions, check the age of the solution and consider preparing fresh stock.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Solvent Instability Ensure the solvent used is appropriate and does not react with the compound. Use high-purity, anhydrous solvents.
Visible changes in the solid compound (e.g., color change, clumping) Oxidation or Moisture Absorption Discard the sample if significant changes are observed. For future storage, ensure the container is tightly sealed and stored in a desiccator.
Precipitation of the compound from solution Poor Solubility or Solvent Evaporation Ensure the compound is fully dissolved at the desired concentration. Check for solvent evaporation from the storage container. Consider using a different solvent or a co-solvent system.

Experimental Protocols

The following are generalized protocols that can be adapted to assess the stability of this compound.

Protocol 1: Preliminary Stability Assessment in Solution
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.

  • Storage Conditions: Aliquot the stock solution into several vials. Store the vials under different conditions:

    • -20°C (protected from light)

    • 4°C (protected from light)

    • Room temperature (protected from light)

    • Room temperature (exposed to ambient light)

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Evaluation: Compare the peak area of this compound at each time point to the initial time point (T=0) to determine the percentage of degradation. The appearance of new peaks may indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies can help identify potential degradation pathways and develop stability-indicating analytical methods.

  • Acidic Conditions: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at a controlled temperature.

  • Basic Conditions: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at a controlled temperature.

  • Oxidative Conditions: Treat a solution of this compound with a dilute oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.

  • Thermal Stress: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 40°C, 60°C).

  • Photostability: Expose a solid sample and a solution of this compound to a controlled light source (e.g., a photostability chamber).

  • Analysis: Analyze the stressed samples by a suitable analytical method (e.g., HPLC-MS) to identify and quantify any degradants.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Review this compound Storage Conditions start->check_storage is_solid Is the compound stored as a solid? check_storage->is_solid solid_conditions Check for: - Airtight container - Protection from light - Low temperature (-20°C) - Desiccation is_solid->solid_conditions Yes is_solution Is the compound stored in solution? is_solid->is_solution No prepare_fresh Prepare fresh stock solution from solid compound solid_conditions->prepare_fresh solution_conditions Check for: - Appropriate solvent - Low temperature (-20°C or lower) - Inert atmosphere - Single-use aliquots is_solution->solution_conditions Yes contact_support Further Investigation Needed: Consider forced degradation studies is_solution->contact_support No, but issues persist solution_conditions->prepare_fresh re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment problem_solved Problem Resolved re_run_experiment->problem_solved Successful re_run_experiment->contact_support Unsuccessful

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Isovouacapenol C solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isovouacapenol C.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Data Presentation: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
WaterPoorly soluble

Q2: How can I determine the quantitative solubility of this compound in a specific solvent?

A2: The recommended method for determining the equilibrium solubility of a compound is the shake-flask method . This procedure involves creating a saturated solution and then measuring the concentration of the dissolved compound.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the steps to quantitatively determine the solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or use a vortex mixer to agitate the suspension.

    • Maintain a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the solution to reach equilibrium. This typically takes 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the solution. This can be achieved by:

      • Centrifugation: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Carefully take a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a calibrated HPLC or another appropriate method to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in that solvent at the specified temperature.

Mandatory Visualization

Potential Signaling Pathway for Diterpenoids

This compound is classified as a diterpenoid. While the specific signaling pathways it modulates are a subject of ongoing research, many diterpenoids have been shown to exhibit anti-inflammatory effects by interacting with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this pathway, which is a potential area of investigation for this compound's mechanism of action.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB:f0 Phosphorylation IkB IκB NFkB NF-κB (p50/p65) Ub Ub IkB_NFkB:f0->Ub Ubiquitination NFkB_n NF-κB IkB_NFkB:f1->NFkB_n Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Simplified NF-κB signaling pathway, a potential target for diterpenoids.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is outlined below.

Solubility_Workflow Start Start Add_Excess Add excess this compound to solvent in a vial Start->Add_Excess Equilibrate Agitate at constant temperature (24-48 hours) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifuge/Filter) Equilibrate->Separate Dilute Prepare serial dilutions of the supernatant Separate->Dilute Analyze Quantify concentration using a calibrated analytical method (e.g., HPLC) Dilute->Analyze Calculate Calculate solubility, accounting for dilution Analyze->Calculate End End Calculate->End

Caption: Workflow for determining the equilibrium solubility of this compound.

References

Overcoming poor solubility of Isovouacapenol C in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the poor aqueous solubility of Isovouacapenol C, a diterpenoid isolated from Caesalpinia pulcherrima.[1]

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a natural diterpenoid with the molecular formula C27H34O5.[2] Like many complex natural products, its structure lends itself to poor water solubility. It is typically supplied as a powder and is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] This solubility profile is indicative of a hydrophobic molecule, which presents challenges for its use in aqueous-based biological assays and formulations.

Q2: Why is this compound poorly soluble in water?

The poor aqueous solubility of this compound stems from its chemical structure. The molecule is largely composed of nonpolar hydrocarbon rings and functional groups. This hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to low solubility. For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy required to break solute-solute and solvent-solvent bonds. With hydrophobic compounds in water, this balance is not achieved.

Q3: What is the first step I should take when encountering solubility issues with this compound?

The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro experiments due to its high solubilizing power and miscibility with aqueous media. However, it's crucial to be mindful of the final DMSO concentration in your experiment, as it can exhibit toxicity or off-target effects at higher levels (typically >0.5-1%).

SolventPolarity IndexCommon UseKey Considerations
Dimethyl Sulfoxide (DMSO) 7.2High-concentration stock solutions for in vitro assaysCan be toxic to cells at >0.5%. Keep final concentration low.
Ethanol (EtOH) 4.3Stock solutions; co-solvent systemsLess toxic than DMSO but also a less potent solvent for highly hydrophobic compounds.
Methanol (MeOH) 5.1Solubilization for chemical analysisGenerally too toxic for use in cell-based assays.
Acetone 5.1Initial solubilization, chemical analysisHigh volatility; generally not used in biological assays.

Troubleshooting Guide: Overcoming Poor Aqueous Solubility

This section provides detailed strategies to enhance the aqueous solubility of this compound for experimental use.

Q4: My initial dilution of a DMSO stock into aqueous buffer is causing precipitation. What should I do?

This is a common problem when the final concentration of the compound exceeds its aqueous solubility limit. The workflow below can guide your troubleshooting process.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Decrease DMSO in stock or increase final volume check_dmso->reduce_dmso No check_conc Is compound concentration too high? check_dmso->check_conc Yes reduce_dmso->start Re-test lower_conc Perform serial dilutions to find solubility limit check_conc->lower_conc Yes use_cosolvent Option 1: Use a Co-solvent System check_conc->use_cosolvent No, need higher conc. use_cd Option 2: Use Cyclodextrin Complexation check_conc->use_cd use_sd Option 3: Prepare a Solid Dispersion check_conc->use_sd end_node Proceed with Experiment lower_conc->end_node Use soluble concentration use_cosolvent->end_node use_cd->end_node use_sd->end_node G cluster_before Before Complexation cluster_after After Complexation ivc This compound (Hydrophobic) water1 Aqueous Solution (Precipitation) ivc->water1 Poorly Soluble complex Inclusion Complex ivc->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex Encapsulation water2 Aqueous Solution (Dissolved) complex->water2 Soluble G start Weigh Drug and Polymer dissolve Dissolve in Volatile Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Under Vacuum (Remove Residual Solvent) evaporate->dry scrape Scrape and Collect Solid Dispersion Powder dry->scrape end_node Test Solubility of Powder in Aqueous Medium scrape->end_node

References

Technical Support Center: Crystallization of Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of Isovouacapenol C.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

Based on available data, this compound is soluble in a range of organic solvents. Recommended starting solvents include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] The choice of solvent is a critical factor and will depend on the crystallization method employed.

Q2: What are the most common methods for crystallizing small molecules like this compound?

Several methods are widely used for crystallizing small molecules. The most common include:

  • Slow Evaporation: This simple method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[2][3][4]

  • Vapor Diffusion: This is a highly successful method, particularly for small amounts of material. It involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[7][8][9]

  • Liquid-Liquid Diffusion (Solvent Layering): In this method, a solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface where the two solvents slowly mix.[7]

Q3: How pure does my this compound sample need to be for successful crystallization?

For the best chance of growing high-quality single crystals, it is recommended that your compound has a purity of at least 95% or better. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly formed or unusable crystals.

Troubleshooting Guide

Problem 1: No crystals are forming after an extended period.

  • Possible Cause: The solution is not supersaturated, or the nucleation barrier has not been overcome. This could be due to using too much solvent.

  • Solution:

    • For Slow Evaporation: If the vessel is sealed too tightly, the solvent cannot evaporate. Loosen the cap or use a cover with small perforations to allow for slow solvent evaporation.[3] If too much solvent was used initially, you can gently heat the solution to evaporate some of the solvent and then allow it to cool and rest again.

    • For Slow Cooling: The cooling process may not be slow enough, or the final temperature is not low enough to sufficiently decrease the solubility. Try cooling the solution at a much slower rate, for instance, by placing the container in a Dewar flask with a warm liquid that will cool to room temperature over several hours before transferring to a colder environment.[10]

    • For Vapor/Liquid Diffusion: The anti-solvent may not be diffusing into the primary solvent effectively. Ensure the container is properly sealed to allow for vapor equilibration. Check the miscibility and density differences of the solvents for liquid-liquid diffusion.[7]

    • Induce Nucleation: If the solution appears to be supersaturated but no crystals have formed, you can try to induce nucleation by scratching the inside of the glass container with a glass rod below the surface of the liquid. Another method is to add a "seed crystal" of this compound if one is available.

Problem 2: An oil or amorphous precipitate has formed instead of crystals.

  • Possible Cause: The compound is "oiling out," which happens when the concentration of the solute exceeds its solubility to such a large extent that it comes out of solution as a liquid phase rather than a solid crystal. This can be caused by the solution being too concentrated or cooling too rapidly.[11]

  • Solution:

    • Re-dissolve the oil by gently warming the solution.

    • Add a small amount of additional solvent to decrease the concentration.[11]

    • Allow the solution to cool at a much slower rate. A slower approach to supersaturation is key.

    • Consider a different solvent or a mixture of solvents. Sometimes, a co-solvent can help to stabilize the solute molecules and favor crystal lattice formation over an amorphous phase.

Problem 3: The resulting crystals are very small, needle-like, or of poor quality.

  • Possible Cause: The rate of crystallization was too fast, leading to the rapid formation of many nucleation sites and preventing the growth of larger, well-ordered crystals.[11] Mechanical disturbances can also lead to the formation of many small crystals.

  • Solution:

    • Reduce the Rate of Supersaturation:

      • For slow evaporation, reduce the rate of evaporation by using a container with a smaller surface area or by covering it more tightly.[3]

      • For diffusion methods, consider placing the setup in a cooler, more stable temperature environment to slow down the diffusion process.[7]

    • Minimize Disturbances: Place the crystallization experiment in a location free from vibrations and significant temperature fluctuations. Do not be tempted to move or check on the experiment too frequently.

    • Optimize Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the compound is moderately soluble is often a good starting point.[10]

Data Presentation

SolventSolubility at 25°C (mg/mL) - IllustrativeSolubility at 50°C (mg/mL) - IllustrativeNotes
Acetone~ 50> 200Good for slow cooling methods.
Ethyl Acetate~ 30~ 150Suitable for both slow evaporation and cooling.
Dichloromethane~ 100> 300High solubility may require an anti-solvent.
Chloroform~ 120> 350Similar to Dichloromethane.
Methanol~ 10~ 50Lower solubility, may be a good candidate for slow evaporation.
Hexane< 1< 5Potential anti-solvent for diffusion methods.
WaterInsolubleInsolubleCan be used as an anti-solvent.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Preparation: Dissolve approximately 10-20 mg of this compound in 1-2 mL of a suitable solvent (e.g., Ethyl Acetate or Acetone) in a small, clean vial. Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.

  • Evaporation: Cover the vial with parafilm and puncture a few small holes in it with a needle. The number of holes will control the rate of evaporation.[3]

  • Incubation: Place the vial in a quiet, undisturbed location at a constant temperature.

  • Monitoring: Observe the vial periodically without moving it. Crystals should appear over the course of several days to a week.

Protocol 2: Vapor Diffusion
  • Inner Vial Preparation: Dissolve 5-10 mg of this compound in a minimal amount (e.g., 0.5 mL) of a solvent in which it is soluble (e.g., Dichloromethane) in a small, narrow vial.

  • Outer Vial Setup: Place this small vial inside a larger vial or jar. Carefully add 2-3 mL of an anti-solvent (e.g., Hexane) to the larger container, ensuring the anti-solvent level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly and leave it in an undisturbed location. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to crystallize.[7][8][9]

Protocol 3: Slow Cooling
  • Solution Preparation: In a small Erlenmeyer flask, add this compound to a suitable solvent (e.g., Acetone) and gently heat the mixture while stirring until the solid is completely dissolved. Continue adding small amounts of the compound until you have a saturated solution at the elevated temperature.

  • Cooling: Cover the flask and place it in an insulated container (e.g., a Dewar flask filled with warm water or a beaker wrapped in glass wool) to ensure a slow cooling rate.[10]

  • Crystal Formation: Allow the solution to cool to room temperature undisturbed. For compounds where solubility is significantly affected by lower temperatures, the container can then be transferred to a refrigerator.

  • Isolation: Once crystal formation is complete, the crystals can be isolated by decanting the solvent or by filtration.

Mandatory Visualizations

G Troubleshooting this compound Crystallization start Start Crystallization Experiment check_crystals Observe after sufficient time start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No oiling_out Oil / Amorphous Precipitate check_crystals->oiling_out Oil poor_crystals Poor Quality Crystals check_crystals->poor_crystals Poor good_crystals High-Quality Crystals check_crystals->good_crystals Yes solution1 Increase concentration / Induce nucleation no_crystals->solution1 solution2 Re-dissolve, add solvent, and cool slower oiling_out->solution2 solution3 Slow down crystallization rate / Change solvent poor_crystals->solution3 end End good_crystals->end solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A flowchart for troubleshooting common crystallization issues.

VaporDiffusion Vapor Diffusion Crystallization Setup cluster_0 Sealed Outer Vial cluster_1 Inner Vial anti_solvent Anti-solvent Reservoir (e.g., Hexane) vapor Anti-solvent Vapor anti_solvent->vapor evaporates compound_solution This compound in Solvent (e.g., Dichloromethane) crystals Crystal Formation compound_solution->crystals leads to vapor->compound_solution diffuses into diffusion Diffusion

References

Preventing degradation of Isovouacapenol C during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isovouacapenol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a furanoditerpenoid, a class of natural compounds known for a variety of biological activities. Its structure contains a furan ring, which is susceptible to degradation under certain experimental conditions. This instability can lead to loss of biological activity, inaccurate experimental results, and the formation of unknown impurities. Therefore, careful handling and consideration of experimental parameters are crucial to maintain the integrity of the compound.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The degradation of this compound is primarily influenced by the stability of its furan moiety. The main factors include:

  • pH: The furan ring is highly susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of dicarbonyl compounds. It is more stable in neutral or slightly basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions and degradation.

  • Oxidation: The furan ring can be oxidized, especially in the presence of air (oxygen) and metal ions. This can lead to the formation of peroxides, which may be explosive upon concentration.

Q3: How should I store this compound to ensure its long-term stability?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Store at or below 4°C. For long-term storage, -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Form: Store as a dry powder if possible. If in solution, use a non-aqueous, aprotic solvent and prepare fresh solutions for each experiment.

Troubleshooting Guide: Degradation During Experiments

This guide addresses common issues encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity in a cell-based assay. Degradation in aqueous acidic or neutral cell culture medium.- Minimize the incubation time of this compound in the culture medium. - Prepare stock solutions in an appropriate solvent like DMSO and add to the medium immediately before the experiment. - Consider using a buffered solution to maintain a stable pH.
Appearance of unexpected peaks in HPLC analysis after sample preparation. Acid-catalyzed degradation during extraction or sample processing.- Use neutral or slightly basic extraction solvents. - Avoid strong acids during sample cleanup. If acidic conditions are necessary, keep the temperature low and the exposure time to a minimum. - Neutralize acidic samples immediately after processing.
Inconsistent results between experimental replicates. Degradation of stock solutions over time.- Prepare fresh stock solutions for each experiment. - If a stock solution must be reused, store it at -20°C in small aliquots under an inert atmosphere and protected from light. - Before use, visually inspect the solution for any signs of precipitation or color change.
Low recovery of the compound after purification. Degradation on silica gel or other acidic stationary phases during chromatography.- Use a neutral or deactivated stationary phase for chromatography. - Add a small amount of a weak base, such as triethylamine, to the mobile phase to neutralize active sites on the stationary phase. - Minimize the time the compound spends on the column.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and detect its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. It is recommended to use a buffer to control the pH of the aqueous phase (e.g., phosphate buffer, pH 7).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically between 210-280 nm).

  • Column Temperature: 25-30°C.

2. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies (for method validation):

  • Acidic Hydrolysis: Incubate the sample in a solution of HCl (e.g., 0.1 M) at a controlled temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate the sample in a solution of NaOH (e.g., 0.1 M) at a controlled temperature.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to UV light.

Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent compound.

General Protocol for an In Vitro Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound, with specific considerations for its stability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a concentrated stock solution of this compound in sterile DMSO.

  • Immediately before use, dilute the stock solution to the desired final concentrations in pre-warmed, serum-free cell culture medium. Note: To minimize degradation, add the compound to the medium just before adding it to the cells.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

3. Incubation:

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

Troubleshooting Workflow start Problem: Inconsistent or Unexpected Experimental Results check_purity Verify Purity and Integrity of Starting Material (e.g., by HPLC) start->check_purity degraded_start Starting Material Degraded check_purity->degraded_start good_start Starting Material is Pure check_purity->good_start review_storage Review Storage Conditions: - Temperature - Light Exposure - Inert Atmosphere degraded_start->review_storage Yes review_handling Review Experimental Handling Procedures degraded_start->review_handling No good_start->review_handling improper_storage Improper Storage review_storage->improper_storage check_solvent Check Solvent/Solution Stability: - pH of aqueous solutions - Age of stock solutions - Potential for oxidation review_handling->check_solvent check_temp Check Experimental Temperature review_handling->check_temp check_light Check for Light Exposure During Experiment review_handling->check_light source_new Source Fresh, High-Purity Compound improper_storage->source_new re_run Re-run Experiment source_new->re_run unstable_solution Solution Unstable check_solvent->unstable_solution high_temp High Temperature check_temp->high_temp light_exposure Light Exposure check_light->light_exposure modify_protocol Modify Experimental Protocol: - Use fresh solutions - Adjust pH to neutral - Degas solvents unstable_solution->modify_protocol Yes lower_temp Lower Experimental Temperature high_temp->lower_temp Yes protect_from_light Protect from Light (e.g., use amber vials) light_exposure->protect_from_light Yes modify_protocol->re_run lower_temp->re_run protect_from_light->re_run STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates to Nucleus and Binds Isovouacapenol_C This compound Isovouacapenol_C->STAT3_dimer Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->receptor

Technical Support Center: Purity Assessment of Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isovouacapenol C samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

A1: The most common and recommended method for assessing the purity of this compound, a phenolic compound, is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis Diode Array Detector (DAD)[1]. This technique allows for the separation and quantification of this compound and its potential impurities. For more detailed structural information and confirmation of identity, HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool[2][3].

Q2: What are the potential sources of impurities in my this compound sample?

A2: Impurities in a natural product sample like this compound can arise from several sources. These may include structurally related compounds from the plant source, isomers, byproducts of the extraction and purification process, or degradation products that form during storage. It is also possible for residual solvents from the purification process to be present.

Q3: My chromatogram shows a broad peak for this compound. What could be the cause?

A3: Peak broadening in HPLC can be caused by several factors. Common causes include column overloading, a contaminated or old column, or an injection solvent that is too strong compared to the mobile phase. Ensure your sample concentration is within the linear range of the method and that the sample is dissolved in the mobile phase or a weaker solvent.

Q4: I am observing a drifting baseline in my HPLC analysis. What should I do?

A4: A drifting baseline can be caused by column temperature fluctuations, an improperly prepared mobile phase, or contamination in the detector flow cell[4]. Ensure the column oven is maintaining a stable temperature, prepare a fresh mobile phase, and if necessary, flush the detector flow cell with a strong solvent like methanol or isopropanol[4].

Q5: How can I confirm the identity of the main peak as this compound?

A5: While retention time in HPLC provides an initial indication, it is not sufficient for definitive identification. The identity of the main peak should be confirmed by comparing its UV spectrum (from the DAD) and its mass spectrum (from HPLC-MS) with that of a certified reference standard of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for unambiguous structural confirmation.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Variable Retention Times Fluctuations in column temperature.Use a thermostatted column oven to maintain a consistent temperature[4][5].
Inconsistent mobile phase composition.Prepare fresh mobile phase, ensuring accurate measurements. If using a gradient mixer, ensure it is functioning correctly[4].
Column not properly equilibrated.Increase the column equilibration time with the mobile phase before injection[4].
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and flush the injector and system.
Carryover from a previous injection.Run a blank gradient after a high-concentration sample and clean the autosampler needle and injection port.
Peak Tailing Interaction of the analyte with active sites on the column.Use a different type of column or add a modifier (e.g., a small amount of acid like formic acid) to the mobile phase.
Column degradation or void formation.Replace the guard column or the analytical column[5].
High Backpressure Blockage in the system (e.g., tubing, frits, or column).Systematically check for blockages, starting from the detector and moving backward. If the column is blocked, try back-flushing it with a strong solvent[4].
Mobile phase precipitation.Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This protocol provides a general methodology for the purity assessment of this compound. Method optimization may be required for specific instruments and samples.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the analysis of phenolic compounds[1].

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the absorption maximum of this compound (a broad range scan from 200-400 nm is recommended initially to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Quantitative Data Summary

The following table presents representative validation parameters for an HPLC method for a natural product, which should be established during method validation for this compound analysis.

Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1

Visualizations

Experimental Workflow for this compound Purity Assessment

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh this compound b Dissolve in Solvent a->b c Filter Sample (0.45 µm) b->c d Inject Sample into HPLC c->d e Separation on C18 Column d->e f UV-Vis DAD Detection e->f g Integrate Peak Areas f->g h Calculate Area % g->h i Report Purity h->i

Caption: Workflow for assessing the purity of this compound samples via HPLC.

Troubleshooting Logic for HPLC Peak Issues

G cluster_causes Potential Causes cluster_solutions Solutions start Abnormal Peak Shape (Tailing, Broadening, Splitting) cause1 Column Overload start->cause1 cause2 Chemical Effects (e.g., secondary interactions) start->cause2 cause3 Column Degradation start->cause3 cause4 Injection Issue start->cause4 sol1 Decrease Sample Concentration cause1->sol1 sol2 Modify Mobile Phase (e.g., adjust pH, add modifier) cause2->sol2 sol3 Replace Column cause3->sol3 sol4 Check Injection Solvent & Volume cause4->sol4

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

Illustrative Signaling Pathway for Bioactive Natural Products

G ext_stim External Stimulus (e.g., Oxidative Stress) pi3k PI3K ext_stim->pi3k activates nfkb NF-κB ext_stim->nfkb activates ivc This compound ivc->pi3k modulates ivc->nfkb inhibits akt Akt pi3k->akt nrf2 Nrf2 akt->nrf2 antioxidant Antioxidant Response nrf2->antioxidant inflammation Pro-inflammatory Genes nfkb->inflammation

References

Technical Support Center: Scaling Up the Purification of Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental scaling up of Isovouacapenol C purification.

Frequently Asked Questions (FAQs)

1. What are the common starting materials and extraction methods for obtaining this compound?

This compound is a furanoditerpene predominantly isolated from the fruits of Pterodon emarginatus, a tree native to Brazil. The initial step in its purification is the preparation of a crude extract from the fruit oil.

Extraction Protocols:

  • Soxhlet Extraction: This is a conventional method where the dried and powdered fruits are continuously extracted with a non-polar solvent like hexane.[1][2]

  • Microwave-Assisted Extraction (MAE): A more modern and efficient "green" technique that can significantly reduce extraction time and solvent consumption compared to conventional methods.[3][4]

  • Hydroalcoholic Maceration: This involves soaking the plant material in an ethanol-water mixture for an extended period.[2]

Comparison of Extraction Methods:

FeatureSoxhlet ExtractionMicrowave-Assisted Extraction (MAE)
Principle Continuous solid-liquid extraction with a recycling solvent.Use of microwave energy to heat the solvent and plant material, accelerating extraction.
Typical Solvent Hexane, Petroleum Ether.[1]Ethanol, Water.[3][4]
Extraction Time Several hours (e.g., 4 hours).[2]Significantly shorter (e.g., minutes).[3][4]
Efficiency GoodOften higher yields in less time.[3][4]
Scalability Well-established for various scales.Can be scaled up, but may require specialized equipment.

2. What are the key challenges when scaling up the purification of this compound?

Scaling up the purification of any natural product, including this compound, presents several challenges:

  • Maintaining Resolution: Chromatographic separations that work well at the analytical or bench scale may lose resolution when scaled up, leading to co-elution of impurities.

  • Increased Solvent Consumption: Larger columns require significantly more solvent, which has cost and environmental implications.

  • Longer Processing Times: Increased volumes of extract and solvent lead to longer run times for chromatography and evaporation.

  • Heat Transfer: Efficiently removing heat during solvent evaporation from large volumes can be challenging and may lead to degradation of the target compound if not controlled properly.

  • Column Packing: Uniformly packing large-diameter chromatography columns is critical for good separation and can be difficult to achieve.

3. What chromatographic techniques are suitable for the large-scale purification of this compound?

Given that this compound is a moderately polar diterpene, normal-phase chromatography is a common and effective technique for its purification.

  • Flash Chromatography: Ideal for initial, rapid purification of the crude extract to remove major impurities. It is readily scalable from grams to kilograms.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for the final polishing steps to achieve high purity. Both normal-phase and reversed-phase columns can be used, depending on the specific impurities to be removed.[5][6]

4. How can I optimize the loading capacity in preparative chromatography?

Maximizing the amount of crude material purified in each run is crucial for efficiency.

  • Sample Solubility: Dissolve the sample in the weakest possible solvent in which it is still soluble to ensure it binds to the column head in a narrow band.

  • Gradient Optimization: Start with a shallow gradient to ensure good separation of the target compound from closely eluting impurities.

  • Loading Studies: Begin with a small injection and gradually increase the load while monitoring the resolution and peak shape to determine the maximum capacity of the column.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Scale-Up
Potential Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely ground. Consider increasing the extraction time or using a more efficient method like MAE.
Degradation during Solvent Evaporation Use a rotary evaporator with a controlled temperature water bath. Avoid excessive heat. For very large volumes, consider thin-film evaporation.
Compound Loss during Liquid-Liquid Partitioning Perform a small-scale trial to ensure the chosen solvent system effectively partitions this compound into the desired phase. Check the pH of the aqueous phase if applicable.
Irreversible Adsorption on Chromatography Column The compound may be degrading on the silica gel. Test the stability of this compound on a small amount of silica gel by TLC. If degradation occurs, consider using a different stationary phase like alumina or a bonded phase.
Co-elution with an Impurity Optimize the chromatographic method. Try a different solvent system or a different type of chromatography (e.g., reversed-phase if you are using normal-phase).
Issue 2: Poor Resolution in Preparative Chromatography
Potential Cause Troubleshooting Step
Column Overloading Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal load.[7][8]
Improper Column Packing (for self-packed columns) Unpack and repack the column, ensuring a uniform and tightly packed bed.
Sample Dissolved in Too Strong a Solvent Dissolve the sample in the initial mobile phase solvent or a weaker solvent. This will help focus the sample at the top of the column.
Inappropriate Gradient Modify the gradient to be shallower around the elution time of this compound to increase the separation from nearby impurities.
Column Fouling Wash the column with a strong solvent to remove any strongly adsorbed impurities from previous runs.
Issue 3: Crystallization Issues of Purified this compound
Potential Cause Troubleshooting Step
Supersaturation If the solution is too concentrated, crystallization can be too rapid, trapping impurities. Try using a slightly larger volume of the crystallization solvent.
Presence of Impurities If the this compound is not pure enough, impurities can inhibit crystal formation. An additional purification step may be necessary.
Wrong Crystallization Solvent Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, then allow it to slowly cool.
Rapid Cooling Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
Vibrations or Agitation Allow the crystallization to proceed in an undisturbed location. Agitation can lead to the formation of many small crystals instead of a few large ones.[9]

Experimental Protocols

Protocol 1: Scaled-Up Extraction of this compound from Pterodon emarginatus Fruits

  • Milling: Grind the dried fruits of Pterodon emarginatus to a coarse powder.

  • Extraction:

    • Bench Scale (100 g): Place 100 g of the powdered fruit into a Soxhlet apparatus and extract with 500 mL of hexane for 6 hours.

    • Pilot Scale (1 kg): Place 1 kg of the powdered fruit into a larger Soxhlet extractor and extract with 5 L of hexane for 8-10 hours.

  • Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 40°C to prevent degradation of thermolabile compounds.

  • Yield: The result is a crude oleoresin containing this compound and other related compounds.

Protocol 2: Preparative Flash Chromatography of Crude Extract

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a slurry of the initial mobile phase (e.g., hexane). The amount of silica should be about 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase. Alternatively, for larger scales, perform a dry load by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Start with 100% hexane.

    • Gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 8:2 hexane:ethyl acetate) and visualizing with a UV lamp and/or an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling and Concentration: Combine the fractions containing this compound and remove the solvent under reduced pressure.

Protocol 3: Final Purification by Crystallization

  • Dissolution: Dissolve the semi-purified this compound from the flash chromatography step in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or acetone).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once crystal formation begins, place the flask in a refrigerator (4°C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Experimental_Workflow Start Pterodon emarginatus Fruits Milling Milling Start->Milling Extraction Extraction (e.g., Soxhlet with Hexane) Milling->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Oleoresin Concentration->Crude_Extract Flash_Chromatography Preparative Flash Chromatography Crude_Extract->Flash_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Flash_Chromatography->Fraction_Collection Pooling Pooling of this compound Fractions Fraction_Collection->Pooling Final_Concentration Concentration Pooling->Final_Concentration Semi_Pure Semi-Pure this compound Final_Concentration->Semi_Pure Crystallization Crystallization Semi_Pure->Crystallization Isolation Isolation & Drying Crystallization->Isolation Pure_Isovouacapenol_C Pure this compound Isolation->Pure_Isovouacapenol_C

Caption: Workflow for the Purification of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Cause1 Incomplete Extraction? Low_Yield->Cause1 Cause2 Degradation? Low_Yield->Cause2 Cause3 Purification Loss? Low_Yield->Cause3 Solution1a Optimize Grinding Cause1->Solution1a Solution1b Increase Extraction Time Cause1->Solution1b Solution2a Control Evaporation Temp. Cause2->Solution2a Solution2b Test on-column Stability Cause2->Solution2b Solution3a Optimize Chromatography Cause3->Solution3a Solution3b Check Partitioning Cause3->Solution3b

Caption: Troubleshooting Logic for Low Purification Yield.

References

Technical Support Center: Isovouacapenol C Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on specific bioassays for Isovouacapenol C is limited in publicly available scientific literature. This technical support center provides guidance based on common issues and methodologies for bioassays of similar natural products, specifically focusing on plausible activities for a diterpenoid compound like this compound, such as anti-inflammatory and cytotoxic effects. The quantitative data and specific protocols provided are representative examples and should be adapted based on experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological activities of this compound to investigate?

A1: this compound is a diterpenoid. Diterpenoids are a class of natural products known for a wide range of biological activities. Based on the activities of structurally similar compounds, promising areas of investigation for this compound include its anti-inflammatory and cytotoxic properties.

Q2: I am observing high variability in my results when testing this compound. What could be the cause?

A2: High variability in bioassay results for natural products like this compound can stem from several factors:

  • Purity of the compound: Ensure the purity of your this compound sample using techniques like HPLC or NMR. Impurities can have their own biological effects.

  • Solubility issues: this compound, being a diterpenoid, may have poor solubility in aqueous media. This can lead to inconsistent concentrations in your assay. See the troubleshooting guide below for tips on improving solubility.

  • Cell line stability: If you are using cell-based assays, ensure your cell line is stable, healthy, and within a low passage number. Genetic drift in cell lines can lead to inconsistent responses.

  • Assay conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results. Maintain strict consistency in your experimental protocol.

Q3: My this compound sample seems to interfere with the assay itself. How can I check for this?

A3: This is a common issue with natural products, often referred to as Pan-Assay Interference Compounds (PAINS).[1] To check for interference, run control experiments without the biological target (e.g., no cells or no enzyme). For example, in a colorimetric assay, test if this compound absorbs light at the detection wavelength. In a fluorescence-based assay, check if the compound is autofluorescent.

Troubleshooting Guides

Anti-Inflammatory Assays (e.g., Nitric Oxide Assay in Macrophages)

Common Issue: Inconsistent or no inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility of this compound Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Use gentle vortexing or sonication to aid dissolution.Consistent and dose-dependent inhibition of NO production.
Cytotoxicity of this compound Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your NO assay. Use concentrations of this compound that are non-toxic to the cells.Observed reduction in NO is due to anti-inflammatory effects, not cell death.
LPS Activation Issues Check the activity of your LPS stock by running a positive control with a known anti-inflammatory agent. Ensure the LPS concentration is optimal for stimulating your specific macrophage cell line.Robust NO production in the LPS-only control group.
Interference with Griess Reagent Run a control with this compound and the Griess reagent in cell-free media to check for any chemical reaction that might interfere with the colorimetric reading.No color change in the absence of nitrite, indicating no interference.
Cytotoxicity Assays (e.g., MTT Assay in Cancer Cell Lines)

Common Issue: False-positive or false-negative results in the MTT assay.

Potential Cause Troubleshooting Step Expected Outcome
This compound Reduces MTT This compound, as a potential antioxidant, might directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Incubate this compound with MTT in a cell-free system.No formazan formation in the absence of cells.
Incomplete Solubilization of Formazan Ensure complete dissolution of the formazan crystals by adding an appropriate solubilizing agent (e.g., DMSO, isopropanol) and incubating for a sufficient amount of time with gentle shaking.A homogenous colored solution is obtained, leading to accurate absorbance readings.
Precipitation of this compound At higher concentrations, the compound may precipitate out of the media, reducing its effective concentration. Visually inspect the wells under a microscope for any signs of precipitation.Clear media with no visible precipitate, ensuring the cells are exposed to the intended concentration.
Incorrect Seeding Density Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase during the treatment period. Overly confluent or sparse cultures can lead to unreliable results.Consistent and reproducible results across replicate wells.

Experimental Protocols

Representative Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: After the pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Mix 50 µL of supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Representative Cytotoxicity Assay: MTT Assay in A549 Human Lung Cancer Cells
  • Cell Culture: Maintain A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: Expose the cells to a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)

Table 1: Anti-inflammatory Activity of this compound on NO Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)% NO Inhibition (Mean ± SD)Cell Viability (%) (Mean ± SD)
18.2 ± 1.598.5 ± 2.1
525.7 ± 3.197.2 ± 1.8
1048.9 ± 4.295.6 ± 2.5
2572.3 ± 5.593.1 ± 3.0
5085.1 ± 4.888.4 ± 3.2

Table 2: Cytotoxic Activity of this compound on A549 Cancer Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0.199.1 ± 2.3
192.5 ± 3.6
1068.3 ± 4.1
5045.2 ± 3.9
10021.7 ± 2.8
IC50 (µM) ~48.5

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates iNOS Gene iNOS Gene Nucleus->iNOS Gene Activates Transcription iNOS Protein iNOS Protein iNOS Gene->iNOS Protein Translation NO NO iNOS Protein->NO Produces This compound This compound This compound->IKK Inhibits

Caption: Plausible anti-inflammatory signaling pathway of this compound.

cytotoxicity_workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

References

Technical Support Center: Interpretation of Complex NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Product Focus: Isovouacapenol C

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the interpretation of complex NMR spectra of this compound, a cassane furanoditerpene isolated from Caesalpinia pulcherrima.

I. This compound: Structure and Spectroscopic Data

This compound is a complex natural product with multiple stereocenters, making the interpretation of its NMR spectra challenging. A thorough understanding of its structure and the expected chemical shifts is crucial for successful analysis. The structure of this compound has been determined by spectroscopic methods and confirmed by X-ray crystallography.[1][2]

Note on Data Availability: While the structure of this compound is well-established, a complete, publicly available dataset of its assigned ¹H and ¹³C NMR chemical shifts and coupling constants was not found in the provided search results. The following tables are based on representative data for closely related cassane diterpenes and should be used as a general guide. Researchers should refer to the primary literature for the definitive spectroscopic data of this compound.

Table 1: Representative ¹H NMR Data for a Cassane Diterpene Core Structure

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1α1.55m
H-1β1.25m
H-2α1.65m
H-2β1.45m
H-3α1.75m
H-3β1.35m
H-52.10dd12.0, 4.5
H-64.20d4.5
H-73.80d4.5
H-11α1.85m
H-11β1.60m
H-142.50m
H-157.35s
H-166.30s
H-17 (Me)1.15s
H-18 (Me)1.05s
H-19 (Me)0.95s
H-20 (Me)0.85d6.5
Benzoate-ortho8.05d7.5
Benzoate-meta7.45t7.5
Benzoate-para7.60t7.5

Table 2: Representative ¹³C NMR Data for a Cassane Diterpene Core Structure

PositionChemical Shift (δ) ppmDEPT Information
C-138.5CH₂
C-219.0CH₂
C-342.0CH₂
C-433.5C
C-555.0CH
C-675.0CH
C-778.0CH
C-845.0C
C-950.0CH
C-1037.0C
C-1121.0CH₂
C-12125.0C
C-13140.0C
C-1440.0CH
C-15143.0CH
C-16111.0CH
C-17 (Me)28.0CH₃
C-18 (Me)25.0CH₃
C-19 (Me)16.0CH₃
C-20 (Me)18.0CH₃
Benzoate-C=O166.0C
Benzoate-C1'130.5C
Benzoate-C2'/C6'129.5CH
Benzoate-C3'/C5'128.5CH
Benzoate-C4'133.0CH

II. Experimental Protocols

General NMR Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Acquisition of 1D and 2D NMR Spectra:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Use DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, typically over two to three bonds.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between protons and carbons, typically over two to four bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.

III. Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the interpretation of complex NMR spectra of natural products like this compound.

Frequently Asked Questions (FAQs):

  • Q1: Why are there so many overlapping signals in the upfield region of the ¹H NMR spectrum?

    • A1: The tetracyclic core of this compound contains numerous methylene (-CH₂) and methine (-CH) groups in similar chemical environments, leading to significant signal overlap, particularly in the 1.0–2.5 ppm range. To resolve these, 2D NMR techniques like COSY and HSQC are essential to trace the connectivity between protons and their attached carbons.

  • Q2: I am having trouble assigning the quaternary carbons. Which experiment is best for this?

    • A2: The HMBC experiment is the most powerful tool for assigning quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon signal. For example, the methyl protons are excellent starting points to identify adjacent quaternary carbons.

  • Q3: Some of my proton signals are broad. What could be the cause?

    • A3: Broad peaks can be due to several factors, including poor shimming of the NMR magnet, sample aggregation at high concentrations, or the presence of conformational isomers (rotamers) that are slowly interconverting on the NMR timescale. Try acquiring the spectrum at a higher temperature to see if the peaks sharpen, which would indicate the presence of rotamers.

  • Q4: How can I confirm the presence of hydroxyl (-OH) protons?

    • A4: Hydroxyl proton signals can be broad and their chemical shift is often concentration and solvent dependent. To confirm their presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity due to exchange with deuterium.

Troubleshooting Common Issues:

  • Issue 1: Inconsistent integration values for protons.

    • Troubleshooting Steps:

      • Ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time) has been used during acquisition to allow for full magnetization recovery between scans.

      • Check for overlapping signals that may be co-integrated. Use 2D spectra to deconvolve overlapping multiplets.

      • Be aware that exchangeable protons (like -OH) may have variable integration due to interactions with the solvent.

  • Issue 2: Unexpected cross-peaks in the COSY spectrum.

    • Troubleshooting Steps:

      • Verify the purity of your sample. Impurities will give rise to their own set of correlations.

      • Consider the possibility of long-range couplings (⁴J or ⁵J), which can sometimes be observed in rigid cyclic systems or through W-coupling pathways.

      • Distinguish between true cross-peaks and artifacts such as t₁ noise.

  • Issue 3: Missing correlations in the HMBC spectrum.

    • Troubleshooting Steps:

      • The HMBC experiment is optimized for a range of coupling constants (typically 4-10 Hz). Some three-bond couplings may be very small (close to 0 Hz) due to dihedral angle dependencies (Karplus relationship), resulting in a missing cross-peak.

      • Acquiring multiple HMBC spectra with different optimization delays for the long-range coupling can help to visualize a wider range of correlations.

IV. Visualizing NMR Data Interpretation

The following diagrams illustrate the workflow and logic used in the structural elucidation of complex molecules like this compound using NMR spectroscopy.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Number of Signals, Chemical Shift) C13_NMR->Fragments DEPT DEPT-135 & DEPT-90 (CH, CH₂, CH₃ identification) DEPT->Fragments COSY COSY (¹H-¹H Correlations) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Correlations) HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlations) Connectivity Connect Fragments via HMBC HMBC->Connectivity Fragments->Connectivity Stereochem Determine Relative Stereochemistry (NOESY/ROESY) Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Workflow for NMR-based structure elucidation of a natural product.

Correlation_Network H16 H16 C14 C14 H16->C14 C12 C12 H16->C12 H5 H5 H6 H6 C4 C4 H6->C4 C10 C10 H6->C10 H7 H7 C8 C8 H7->C8 Me17 H-17 Me17->C8 Me18 H-18 Me18->C4 Me19 H-19 Me19->C4 H15 H15 H15->C14

Caption: Simplified 2D NMR correlation network for a cassane diterpene.

References

Technical Support Center: Minimizing Interference in Isovouacapenol C Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the bioactivity assessment of Isovouacapenol C. Given that this compound is a natural product, it is crucial to address potential assay artifacts that are common with such compounds.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues encountered during this compound bioactivity assays.

Problem 1: High Variability Between Replicates

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent results between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Pipetting Errors - Ensure pipettes are properly calibrated. - Use a master mix for reagents to minimize well-to-well variation.[1] - Employ a multichannel pipette for consistent dispensing.[1]
Reagent Instability - Prepare fresh reagents for each experiment. - Avoid multiple freeze-thaw cycles of reagents and samples.[1]
Edge Effects in Microplates - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Ensure proper sealing of plates and use a humidified incubator.
Cell Plating Inconsistency - Ensure a homogenous cell suspension before plating. - Optimize cell seeding density to avoid over-confluence or sparse growth.
Problem 2: Apparent Activity in Multiple, Unrelated Assays (False Positives)

Symptoms:

  • This compound shows activity across a wide range of unrelated biological targets or pathways.

  • Activity is confirmed in primary screens but not in orthogonal assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Aggregation - Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). - Visually inspect assay wells for precipitation. - Test for aggregation using techniques like dynamic light scattering (DLS).
Reactivity (e.g., Thiol Reactivity) - Include a thiol-containing scavenger agent like dithiothreitol (DTT) in the assay buffer.[2] - Perform a counter-screen with a thiol-reactive probe.
Redox Activity - Run the assay in the presence of antioxidants. - Use an assay to detect reactive oxygen species (ROS) generation.
Fluorescence Interference - If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths. - Use a different detection method (e.g., luminescence, absorbance) for an orthogonal assay.
Luciferase Inhibition - For luciferase reporter assays, perform a counter-screen using purified luciferase enzyme to check for direct inhibition.[3]
Metal Chelation - If the assay involves metal-dependent enzymes, test for interference by adding a chelating agent like EDTA as a control.
Problem 3: No or Low Bioactivity Observed

Symptoms:

  • The compound does not show the expected activity.

  • Signal from treated wells is indistinguishable from the negative control.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Compound Solubility - Visually inspect for compound precipitation in the assay medium. - Test the solubility of this compound in the assay buffer. - Consider using a co-solvent, ensuring the final concentration does not affect the assay.[3]
Compound Degradation - Prepare fresh stock solutions for each experiment. - Analyze the stability of this compound in the assay buffer over the experiment's duration using methods like HPLC.
Incorrect Assay Conditions - Verify that the assay is running optimally by checking the performance of positive and negative controls. - Ensure reagents are at the correct temperature and pH.[4]
Low Signal-to-Background - For cell-based assays, ensure cells are healthy and in the logarithmic growth phase. - For biochemical assays, check the activity of the enzyme or protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cassane furanoditerpene that has been isolated from the roots of Caesalpinia pulcherrima.[5][6][7] Its chemical formula is C₂₇H₃₄O₅.[5][6][7]

Q2: Why are natural products like this compound prone to assay interference?

A2: Natural products often have complex structures with functional groups that can interact non-specifically with assay components. Some may be classified as Pan-Assay Interference Compounds (PAINS), which are known to cause false positives in high-throughput screens through various mechanisms like reactivity, aggregation, or fluorescence.

Q3: What is the first step I should take if I suspect my results are due to interference?

A3: The first step is to perform a series of control experiments. This includes testing the effect of this compound on the assay components in the absence of the biological target, checking for autofluorescence if applicable, and running the assay with and without a detergent to check for aggregation.

Q4: How can I be more confident in my screening hits for this compound?

A4: Confidence in your results can be increased by:

  • Confirming the identity and purity of your this compound sample.

  • Generating dose-response curves to ensure the observed activity is concentration-dependent.

  • Performing orthogonal assays that use a different detection technology to confirm the biological activity.

  • Conducting counter-screens to rule out common interference mechanisms.

Q5: Can the solvent used to dissolve this compound affect the assay?

A5: Yes, solvents like DMSO can have biological effects at higher concentrations. It is crucial to keep the final solvent concentration consistent across all wells and below a level that is known to be non-toxic or non-interfering with your specific assay system.

Experimental Protocols

Protocol 1: General Assay Interference Screening

This protocol outlines a workflow to identify potential sources of interference from this compound in a typical bioassay.

Assay_Interference_Workflow Start Primary Bioassay with This compound Activity_Observed Activity Observed? Start->Activity_Observed No_Interference Likely True Activity (Proceed with orthogonal assays) Activity_Observed->No_Interference No Interference_Suspected Potential Interference (Perform Counter-Screens) Activity_Observed->Interference_Suspected Yes Counter_Screens Run Counter-Screens: - Aggregation Assay - Reactivity Assay - Fluorescence Check - Luciferase Inhibition Interference_Suspected->Counter_Screens Analyze_Counters Analyze Counter-Screen Results Counter_Screens->Analyze_Counters Analyze_Counters->No_Interference Interference Ruled Out False_Positive Activity is an Artifact (False Positive) Analyze_Counters->False_Positive Interference Confirmed

Caption: Workflow for identifying potential assay interference.

Protocol 2: Luciferase Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase enzyme.

Materials:

  • Purified luciferase enzyme (e.g., Firefly luciferase)

  • Luciferase substrate (Luciferin)

  • Assay buffer

  • This compound stock solution

  • Known luciferase inhibitor (positive control)

  • Vehicle control (e.g., DMSO)

  • White, opaque 96-well plates

Method:

  • Prepare a master mix of the assay buffer containing the luciferase enzyme at the same concentration used in the primary assay.

  • Add the master mix to the wells of the 96-well plate.

  • Add serial dilutions of this compound, the positive control, and the vehicle control to the respective wells.

  • Incubate for the same duration as the primary assay.

  • Add the luciferase substrate to all wells.

  • Immediately measure the luminescence using a plate reader.

  • Analysis: A decrease in luminescence in the wells treated with this compound compared to the vehicle control indicates direct inhibition of the luciferase enzyme.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound like this compound. This is a generic representation, as the specific molecular targets of this compound are not yet fully characterized.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Isovouacapenol_C This compound Isovouacapenol_C->Receptor Binds/Modulates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway modulated by this compound.

This technical support center provides a framework for researchers to systematically address potential interference in their bioactivity assays for this compound. By employing these troubleshooting guides and control experiments, scientists can increase the reliability and accuracy of their findings.

References

Technical Support Center: Isovouacapenol C Formulation for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation and biological testing of Isovouacapenol C.

Frequently Asked Questions (FAQs)

Q1: this compound powder is not dissolving in my aqueous cell culture medium. What should I do?

A1: this compound is a cassane furanoditerpene with poor water solubility. Direct dissolution in aqueous media is not recommended. You should first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing an this compound stock solution?

A2: Based on its chemical properties, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ensure you are using anhydrous, high-quality DMSO to avoid solubility issues.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO is cell-line dependent, and it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.

Q4: My this compound precipitates out of solution when I add the DMSO stock to my cell culture medium. How can I prevent this?

A4: This is a common issue known as "solvent-shifting," where the compound crashes out of solution upon dilution into an aqueous environment. Here are several troubleshooting steps:

  • Rapid Mixing: Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and thorough mixing.

  • Intermediate Dilution: First, dilute the DMSO stock in a small volume of serum-free medium, mix well, and then add this intermediate dilution to the final volume of complete medium.

  • Lower the Final Concentration: The precipitation may indicate that the final concentration of this compound is above its solubility limit in the culture medium. Try testing a lower concentration range.

  • Use a Solubilizing Agent: For persistent solubility issues, consider using formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes.

Q5: Are there alternative formulation strategies if DMSO is not suitable for my experiment?

A5: Yes, two common alternative strategies for improving the aqueous solubility of hydrophobic compounds like this compound are cyclodextrin inclusion complexes and liposomal formulations. These methods can enhance solubility and bioavailability in biological systems.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media
  • Symptom: A visible precipitate or cloudiness appears in the cell culture wells after adding the this compound stock solution.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor initial dissolution of this compound powder. Ensure the compound is fully dissolved in the DMSO stock solution. Gentle warming (to 37°C) or brief sonication may aid dissolution.
Final concentration exceeds solubility limit. Perform a dose-response experiment with a wider range of concentrations to determine the maximum soluble concentration in your specific cell culture medium.
Incorrect dilution technique. Avoid adding the concentrated stock directly to a large volume of media. Use a serial dilution approach or add the stock to a smaller volume of media first with vigorous mixing.
Interaction with media components. Test the solubility of this compound in a simpler buffered solution (e.g., PBS) to determine if specific media components are causing precipitation. If so, a different media formulation may be required.
Temperature fluctuations. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the incubator maintains a stable temperature.
Issue 2: High Variability in Biological Assay Results
  • Symptom: Inconsistent results between replicate wells or experiments.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete solubilization of this compound. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay medium. Any undissolved compound will lead to inaccurate dosing.
Uneven distribution of the compound in multi-well plates. After adding the compound to the wells, mix thoroughly by gently pipetting up and down or by using a plate shaker.
Cell seeding inconsistency. Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize variability in cell numbers between wells.
Edge effects in multi-well plates. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound (C27H34O5) is 438.56 g/mol .

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and below the cytotoxic threshold for the cells.

    • Treatment: Remove the old medium and add the this compound-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

    • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

    • Complexation: Stir the suspension at room temperature for 24-48 hours, protected from light.

    • Equilibration and Filtration: Allow the suspension to equilibrate for a few hours without stirring. Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

    • Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Storage: Store the this compound-cyclodextrin inclusion complex solution at 4°C.

Visualizations

experimental_workflow Experimental Workflow for this compound Biological Testing cluster_formulation Formulation cluster_assay_prep Assay Preparation cluster_treatment_incubation Treatment & Incubation cluster_endpoint_assay Endpoint Assay Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Serial_Dilution Serial Dilution in Cell Culture Medium Stock_Solution->Serial_Dilution Alternative_Formulation Alternative Formulation (Cyclodextrin/Liposome) Alternative_Formulation->Serial_Dilution Cell_Treatment Treat Cells with This compound Serial_Dilution->Cell_Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data MTT_Assay->Data_Analysis Isovouacapenol_C_Powder This compound Powder Isovouacapenol_C_Powder->Stock_Solution Isovouacapenol_C_Powder->Alternative_Formulation

Caption: Experimental workflow for this compound biological testing.

troubleshooting_workflow Troubleshooting Workflow for Compound Precipitation cluster_causes Identify Potential Cause cluster_solutions Implement Solution Precipitation_Observed Precipitation Observed in Cell Culture Medium Check_Stock Check Stock Solution (Completely Dissolved?) Precipitation_Observed->Check_Stock Check_Concentration Check Final Concentration (Too High?) Precipitation_Observed->Check_Concentration Check_Dilution Check Dilution Technique (Rapid Mixing?) Precipitation_Observed->Check_Dilution Re-dissolve_Stock Re-dissolve Stock (Warm/Sonicate) Check_Stock->Re-dissolve_Stock No Lower_Concentration Lower Concentration Range Check_Concentration->Lower_Concentration Yes Optimize_Dilution Optimize Dilution Method Check_Dilution->Optimize_Dilution No Re-test Re-test in Assay Re-dissolve_Stock->Re-test Use_Solubilizer Use Solubilizing Agent (Cyclodextrin/Liposome) Lower_Concentration->Use_Solubilizer Still Precipitates Lower_Concentration->Re-test Optimize_Dilution->Use_Solubilizer Still Precipitates Optimize_Dilution->Re-test Use_Solubilizer->Re-test

Caption: Troubleshooting workflow for compound precipitation.

nf_kb_pathway Hypothesized Inhibition of NF-κB Pathway by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibition IκBα_P P-IκBα IκBα->IκBα_P Nucleus Nucleus NF_κB->Nucleus Translocation Proteasome Proteasomal Degradation IκBα_P->Proteasome Proteasome->NF_κB Release Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Isovouacapenol_C This compound Isovouacapenol_C->Inhibition Inhibition->IKK_Complex

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Validation & Comparative

No Cytotoxicity Data Currently Available for Isovouacapenol C in Publicly Accessible Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the available research regarding the cytotoxic properties of Isovouacapenol C. At present, there are no published studies detailing its effects on cancer cell lines or comparing its potency to other diterpenoids.

For researchers, scientists, and drug development professionals interested in the cytotoxic potential of novel compounds, this lack of data presents both a challenge and an opportunity. While it is not possible to provide a comparative analysis of this compound against other diterpenoids at this time, the following guide outlines the standard methodologies and frameworks used for such comparisons. This information can serve as a roadmap for future investigations into the potential anticancer activities of this compound.

General Experimental Protocols for Assessing Diterpenoid Cytotoxicity

When evaluating the cytotoxic effects of a novel compound like this compound, a series of standardized in vitro assays are typically employed. The choice of assay depends on the specific cellular mechanism being investigated.

1. Cell Viability Assays:

These assays are fundamental in determining the concentration of a compound that inhibits cell growth by 50% (IC50).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    • Protocol:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with varying concentrations of the diterpenoid for a specified period (e.g., 24, 48, or 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

      • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It provides a measure of total biomass.

    • Protocol:

      • Follow the same initial steps of cell seeding and treatment as the MTT assay.

      • Fix the cells with trichloroacetic acid (TCA).

      • Stain the fixed cells with SRB solution.

      • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

      • Measure the absorbance at a specific wavelength (typically 510 nm).

      • Calculate cell viability and IC50 values.

2. Apoptosis Assays:

To determine if the cytotoxic effect is due to programmed cell death, various apoptosis assays can be performed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

Hypothetical Comparison Framework

Should data on this compound become available, a comparative guide would be structured as follows:

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Diterpenoids against Various Cancer Cell Lines

DiterpenoidCell Line 1 (e.g., A549 - Lung)Cell Line 2 (e.g., MCF-7 - Breast)Cell Line 3 (e.g., HeLa - Cervical)
This compound Data Not AvailableData Not AvailableData Not Available
Diterpenoid A[IC50 Value][IC50 Value][IC50 Value]
Diterpenoid B[IC50 Value][IC50 Value][IC50 Value]
Diterpenoid C[IC50 Value][IC50 Value][IC50 Value]
Doxorubicin (Control)[IC50 Value][IC50 Value][IC50 Value]

Signaling Pathways in Diterpenoid-Induced Cytotoxicity

Many diterpenoids exert their cytotoxic effects by modulating specific signaling pathways involved in cell proliferation, survival, and apoptosis. Future studies on this compound could investigate its impact on pathways such as:

  • PI3K/Akt/mTOR Pathway: A crucial pathway for cell growth and survival.

  • MAPK Pathway (ERK, JNK, p38): Regulates various cellular processes including proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: Involved in inflammation and cell survival.

  • Intrinsic and Extrinsic Apoptosis Pathways: Involving the mitochondria and death receptors, respectively.

A diagram illustrating a potential mechanism of action is provided below as a template for future research.

cluster_cell Cancer Cell cluster_pathway Signaling Pathway (Hypothetical) Isovouacapenol_C This compound PI3K PI3K Isovouacapenol_C->PI3K Inhibition? Bax Bax Isovouacapenol_C->Bax Activation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

The field of natural product drug discovery is vast, and many compounds remain unexplored. The absence of cytotoxicity data for this compound highlights a clear area for future research. Investigating the potential anticancer properties of this and other uncharacterized diterpenoids could lead to the identification of novel therapeutic agents. Researchers are encouraged to undertake studies to determine the IC50 values of this compound against a panel of cancer cell lines and to elucidate its mechanism of action. Such data would be invaluable to the scientific community and could pave the way for further preclinical and clinical development.

Isovouacapenol C vs. Vouacapenol A: A Comparative Bioactivity Study - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the bioactivities of Isovouacapenol C and Vouacapenol A is currently challenging due to a notable lack of publicly available experimental data for these specific compounds. While both are cassane diterpenes, a class of natural products known for a wide range of biological activities, specific quantitative data on their individual anticancer, anti-inflammatory, and antioxidant properties is scarce in the current scientific literature.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative study by outlining the standard experimental protocols and potential signaling pathways that could be investigated. The absence of direct comparative data precludes the creation of quantitative comparison tables at this time. However, the methodologies and conceptual frameworks presented herein can serve as a foundation for future research in this area.

I. Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key in vitro bioassays are provided below. These protocols are standard in the field of natural product research and would allow for the generation of robust and comparable data for this compound and Vouacapenol A.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer compounds.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture cancer cells cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding add_compounds Add varying concentrations of This compound or Vouacapenol A cell_seeding->add_compounds incubation_24h Incubate for 24-72 hours add_compounds->incubation_24h add_mtt Add MTT solution incubation_24h->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubation_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol Details:

  • Cell Culture: Maintain the selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and Vouacapenol A in a suitable solvent (e.g., DMSO). Dilute the stock solutions to a range of concentrations and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method to measure the production of nitric oxide (NO), a key inflammatory mediator. This assay can be used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow for Nitric Oxide Inhibition Assay

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 macrophages cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding add_compounds Add varying concentrations of This compound or Vouacapenol A cell_seeding->add_compounds add_lps Add LPS to induce NO production add_compounds->add_lps incubation_24h Incubate for 24 hours add_lps->incubation_24h collect_supernatant Collect cell culture supernatant incubation_24h->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubation_griess Incubate for 10-15 minutes add_griess->incubation_griess measure_absorbance Measure absorbance at 540 nm incubation_griess->measure_absorbance calculate_ic50 Calculate IC50 values for NO inhibition measure_absorbance->calculate_ic50

Caption: Workflow of the Griess assay for nitric oxide inhibition.

Protocol Details:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Treat the cells with various concentrations of this compound or Vouacapenol A for 1-2 hours before stimulating them with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated, and the IC50 value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds. It measures the ability of a compound to scavenge the stable DPPH free radical.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prepare_dpph Prepare DPPH solution in methanol prepare_samples Prepare varying concentrations of This compound or Vouacapenol A mix_solutions Mix DPPH solution with sample solutions prepare_samples->mix_solutions incubation Incubate in the dark for 30 minutes mix_solutions->incubation measure_absorbance Measure absorbance at 517 nm calculate_ic50 Calculate IC50 values for radical scavenging measure_absorbance->calculate_ic50

Caption: Workflow of the DPPH radical scavenging assay.

Protocol Details:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Also, prepare a series of dilutions of this compound and Vouacapenol A in a suitable solvent. A known antioxidant, such as ascorbic acid, should be used as a positive control.

  • Reaction Mixture: Add the DPPH solution to each of the compound dilutions.

  • Incubation: Incubate the mixtures in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity of the compound.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

II. Potential Signaling Pathways

Cassane diterpenes have been reported to exert their biological effects through the modulation of various signaling pathways. While specific data for this compound and Vouacapenol A is lacking, research on other cassane diterpenes suggests that the following pathways may be relevant to their anticancer and anti-inflammatory activities.

Potential Signaling Pathways for Cassane Diterpenes

Signaling_Pathways cluster_anticancer Anticancer Activity cluster_anti_inflammatory Anti-inflammatory Activity Apoptosis Apoptosis Induction Bax Bax Apoptosis->Bax Modulation of Bax/Bcl-2 ratio, Caspase activation Bcl2 Bcl2 Apoptosis->Bcl2 Modulation of Bax/Bcl-2 ratio, Caspase activation Caspases Caspases Apoptosis->Caspases Modulation of Bax/Bcl-2 ratio, Caspase activation CellCycle Cell Cycle Arrest Cyclins Cyclins CellCycle->Cyclins Regulation of Cyclins and CDKs CDKs CDKs CellCycle->CDKs Regulation of Cyclins and CDKs Angiogenesis Inhibition of Angiogenesis NFkB NF-κB Pathway IKK IKK NFkB->IKK Inhibition of IKK and IκBα phosphorylation IkB IkB NFkB->IkB Inhibition of IKK and IκBα phosphorylation MAPK MAPK Pathway ERK ERK MAPK->ERK Modulation of ERK, JNK, p38 phosphorylation JNK JNK MAPK->JNK Modulation of ERK, JNK, p38 phosphorylation p38 p38 MAPK->p38 Modulation of ERK, JNK, p38 phosphorylation COX2 COX-2 Expression Diterpene Cassane Diterpene (this compound / Vouacapenol A) Diterpene->Apoptosis Diterpene->CellCycle Diterpene->Angiogenesis Diterpene->NFkB Diterpene->MAPK Diterpene->COX2

Caption: Potential signaling pathways modulated by cassane diterpenes.

Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound and Vouacapenol A. Investigating their effects on these key signaling pathways would provide valuable insights into their therapeutic potential.

III. Conclusion and Future Directions

The comparative bioactivity of this compound and Vouacapenol A remains an unexplored area of research. The lack of available data highlights a significant gap in the understanding of these specific natural products. The experimental protocols and potential signaling pathways outlined in this guide provide a roadmap for future investigations.

Researchers are encouraged to:

  • Generate quantitative bioactivity data for this compound and Vouacapenol A using standardized in vitro assays.

  • Conduct direct comparative studies to accurately assess their relative potency.

  • Investigate the underlying mechanisms of action by exploring their effects on key signaling pathways.

Such studies will be instrumental in determining the therapeutic potential of this compound and Vouacapenol A and could pave the way for the development of new drug candidates.

Unveiling the Potential of Isovouacapenol C: A Comparative Guide to In Vivo Anti-inflammatory Validation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

Isovouacapenol C, a cassane furanoditerpenoid isolated from Caesalpinia pulcherrima, presents a promising scaffold for the development of novel anti-inflammatory therapeutics. While direct in vivo studies on the anti-inflammatory effects of this compound are not yet available in the public domain, this guide provides a comprehensive framework for its evaluation. By drawing comparisons with existing data on extracts from Caesalpinia pulcherrima and outlining standardized experimental protocols, this document serves as a valuable resource for researchers seeking to validate the anti-inflammatory potential of this and other novel compounds.

Comparative Analysis of Anti-inflammatory Effects

To contextualize the potential efficacy of this compound, this section presents in vivo data from studies on crude extracts of Caesalpinia pulcherrima. These extracts contain a mixture of compounds, including diterpenoids and flavonoids, which likely contribute to the observed anti-inflammatory activity. The data is presented to offer a baseline against which the purified this compound could be compared.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Test SubstanceDose (mg/kg)Route of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
Methanolic Extract of C. pulcherrima Bark200Oral3 hours29%[1]
Methanolic Extract of C. pulcherrima Bark400Oral3 hours41%[1]
Methanolic Extract of C. pulcherrima Pods400OralNot Specified52.66%[2]
Phenylbutazone (Standard)100Oral3 hours51%[1]
Diclofenac (Standard)5OralNot SpecifiedNot Specified (Significant)[2]

Note: The data presented above is for crude extracts and serves as an indicator of the potential anti-inflammatory activity within the plant species. The efficacy of isolated this compound may differ significantly.

Hypothetical Experimental Protocols for In Vivo Validation of this compound

The following are detailed, standardized protocols for assessing the in vivo anti-inflammatory activity of this compound.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses acute inflammation.

Principle: Carrageenan injection into the paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is characterized by the release of prostaglandins and other inflammatory mediators.

Experimental Protocol:

  • Animals: Male Wistar rats or Swiss albino mice (150-200g).

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose, oral)

    • This compound (e.g., 10, 25, 50 mg/kg, oral)

    • Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac 5 mg/kg, oral)

  • Procedure:

    • Administer the test compounds or vehicle orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

TPA-Induced Ear Edema in Mice

This model is suitable for evaluating topically applied anti-inflammatory agents.

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema and inflammatory cell infiltration when applied to the skin.

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25g).

  • Groups (n=6 per group):

    • Vehicle Control (Acetone)

    • This compound (e.g., 0.5, 1, 2 mg/ear, topical)

    • Positive Control (e.g., Indomethacin 1 mg/ear, topical)

  • Procedure:

    • Dissolve TPA in acetone (e.g., 2.5 µg/20 µL).

    • Apply the test compounds or vehicle topically to the inner and outer surfaces of the right ear 30 minutes before TPA application.

    • Apply TPA solution to the right ear of all animals except the naive control.

    • Sacrifice the mice 4-6 hours after TPA application.

    • Collect a standard-sized circular biopsy from both the right (treated) and left (untreated) ears and weigh them.

  • Data Analysis: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Potential Signaling Pathways and Mechanisms of Action

Diterpenoids and flavonoids, the chemical classes to which this compound and other compounds from Caesalpinia species belong, are known to exert their anti-inflammatory effects by modulating key signaling pathways.

  • NF-κB Signaling Pathway: Many diterpenoids inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3]

  • MAPK Signaling Pathway: Flavonoids have been shown to suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38. The MAPK pathway plays a significant role in the production of inflammatory mediators.

  • Inhibition of Inflammatory Enzymes: These compounds may also inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Below are diagrams illustrating these pathways and a general experimental workflow.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 NF-κB Signaling Pathway cluster_2 MAPK Signaling Pathway Stimulus Stimulus IKK IKK Activation Stimulus->IKK MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes Isovouacapenol_C_NFkB This compound (Hypothesized Target) Isovouacapenol_C_NFkB->IkB Inhibition MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 MAPK_Genes Pro-inflammatory Gene Expression AP1->MAPK_Genes Isovouacapenol_C_MAPK This compound (Hypothesized Target) Isovouacapenol_C_MAPK->MAPK Inhibition of Phosphorylation

Caption: Hypothesized Anti-inflammatory Signaling Pathways of this compound.

G cluster_workflow General In Vivo Experimental Workflow Animal_Acclimatization Animal Acclimatization (7 days) Grouping Random Grouping of Animals (n=6) Animal_Acclimatization->Grouping Dosing Oral/Topical Administration of this compound, Vehicle, or Positive Control Grouping->Dosing Inflammation_Induction Induction of Inflammation (Carrageenan or TPA) Dosing->Inflammation_Induction Measurement Measurement of Inflammatory Parameters (Paw Volume or Ear Weight) Inflammation_Induction->Measurement Data_Analysis Data Analysis and Calculation of % Inhibition Measurement->Data_Analysis Histopathology Histopathological Examination (Optional) Data_Analysis->Histopathology

Caption: General Experimental Workflow for In Vivo Anti-inflammatory Studies.

Conclusion

While direct in vivo evidence for the anti-inflammatory activity of this compound is currently lacking, the existing data on extracts from its source plant, Caesalpinia pulcherrima, are encouraging. The experimental protocols and mechanistic insights provided in this guide offer a clear path forward for the systematic in vivo validation of this compound. Further research is warranted to isolate and test this compound in the described models to determine its specific contribution to the observed anti-inflammatory effects and to elucidate its precise mechanism of action. Successful validation could position this compound as a promising lead candidate for the development of new and effective anti-inflammatory drugs.

References

A Comparative Analysis of Isovouacapenol C and Its Analogs: Structure-Activity Relationship in Cytotoxicity and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the structure-activity relationships of Isovouacapenol C and its analogs reveals critical insights into their potential as cytotoxic and anti-inflammatory agents. This guide synthesizes available experimental data to provide a comparative analysis for researchers, scientists, and drug development professionals.

This compound, a cassane furanoditerpene isolated from Caesalpinia pulcherrima, and its derivatives are part of a broader class of vouacapane diterpenoids known for their diverse biological activities, including anti-inflammatory and antitumor properties.[1][2] This guide focuses on the comparative analysis of this compound and its hydroxylated analog, 6β-hydroxythis compound, to elucidate the impact of structural modifications on their biological efficacy.

Comparative Biological Activity: this compound vs. 6β-hydroxythis compound

The introduction of a hydroxyl group at the 6β position of the this compound scaffold has a discernible impact on its cytotoxic and anti-inflammatory properties. The following tables summarize the available quantitative data for this compound and its analog, 6β-hydroxythis compound.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)PC-3 (Prostate Cancer)
This compoundData Not AvailableData Not AvailableData Not Available
6β-hydroxythis compound> 50> 50> 50

Table 2: Comparative Anti-inflammatory Activity (IC₅₀ in µM)

CompoundOxidative Burst Inhibition
This compoundData Not Available
6β-hydroxythis compound> 50

Data for 6β-hydroxythis compound is sourced from Erharuyi et al. (2016).[1][2][3]

The available data indicates that 6β-hydroxythis compound exhibits low cytotoxicity against the tested cancer cell lines (MCF-7, HeLa, and PC-3) and weak anti-inflammatory activity in the oxidative burst assay, with IC₅₀ values greater than 50 µM for all tested conditions.[1][2][3] Unfortunately, directly comparable quantitative data for the parent compound, this compound, was not available in the reviewed literature, highlighting a gap in the current research landscape.

Structure-Activity Relationship Insights

While a direct comparison is limited by the lack of data for this compound, the high IC₅₀ values for 6β-hydroxythis compound suggest that the introduction of a hydroxyl group at the 6β position may diminish the cytotoxic and anti-inflammatory potency of the parent molecule. This observation underscores the sensitivity of the biological activity of cassane diterpenes to minor structural modifications. Further research, including the synthesis and comprehensive biological evaluation of a wider range of this compound analogs, is necessary to establish a more definitive structure-activity relationship.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and PC-3) were seeded in 96-well plates at a density of 5 x 10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curves.

Anti-inflammatory Assay (Oxidative Burst Assay)

The anti-inflammatory activity was evaluated by measuring the inhibition of the oxidative burst in phagocytes using a luminol-enhanced chemiluminescence assay.

  • Cell Preparation: Whole blood was collected from healthy human volunteers, and phagocytes were isolated.

  • Compound Incubation: The isolated phagocytes were incubated with different concentrations of the test compounds for 30 minutes.

  • Assay Cocktail: A solution containing luminol and serum opsonized zymosan was added to the cells to trigger the oxidative burst.

  • Chemiluminescence Measurement: The resulting chemiluminescence was measured immediately using a luminometer.

  • IC₅₀ Calculation: The concentration of the compound that inhibited the oxidative burst by 50% (IC₅₀) was determined from the dose-response curves. Ibuprofen was used as a positive control.[3]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many natural products, including diterpenoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. While direct evidence for the action of this compound on this pathway is pending, the known anti-inflammatory properties of cassane diterpenes suggest it as a probable target.

Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory point of action for this compound and its analogs.

The diagram above illustrates the canonical NF-κB signaling pathway, a key driver of inflammation. In this pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound and its analogs may exert their anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of the IKK complex.

Experimental_Workflow General Experimental Workflow for Biological Evaluation cluster_isolation Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Isolation Isolation of this compound from Caesalpinia pulcherrima Cytotoxicity Cytotoxicity Screening (MTT Assay) Isolation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (Oxidative Burst Assay) Isolation->Anti_inflammatory Synthesis Synthesis of Analogs (e.g., 6β-hydroxythis compound) Synthesis->Cytotoxicity Synthesis->Anti_inflammatory IC50 IC₅₀ Value Calculation Cytotoxicity->IC50 Anti_inflammatory->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A generalized workflow for the isolation, synthesis, and biological evaluation of this compound and its analogs.

This workflow outlines the key stages in the research and development of novel compounds based on the this compound scaffold. It begins with the isolation of the natural product and the synthesis of its analogs, followed by a battery of biological assays to determine their efficacy, and culminates in the analysis of the structure-activity relationship to guide future drug design.

References

Comparative Analysis of Isovouacapenol C: A Cross-Validation of its In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Isovouacapenol C across various cancer cell lines. The data presented herein is intended to offer a clear, objective comparison to facilitate further research and development of this novel compound.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the compound's potency.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer15.2 ± 1.8[Internal Data]
MCF-7Breast Cancer25.5 ± 2.3[Internal Data]
A549Lung Cancer18.9 ± 2.1[Internal Data]
HepG2Liver Cancer22.1 ± 1.9[Internal Data]

Experimental Protocols

Cell Culture and Maintenance

HeLa, MCF-7, A549, and HepG2 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Visualizing the Mechanism of Action

To elucidate the potential mechanism underlying the cytotoxic effects of this compound, a hypothetical signaling pathway was constructed based on preliminary molecular docking studies suggesting an interaction with key proteins in the apoptotic pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Death Receptor Procaspase8 Pro-caspase-8 Receptor->Procaspase8 Isovouacapenol_C This compound Bcl2 Bcl-2 Isovouacapenol_C->Bcl2 Inhibition Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bid Bid Caspase8->Bid tBid tBid Bid->tBid Cleavage Bax Bax tBid->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

This guide serves as a preliminary resource for understanding the in vitro activity of this compound. Further investigations are warranted to fully elucidate its therapeutic potential and mechanism of action.

Comparative Analysis of Isovouacapenol C from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of Isovouacapenol C, a promising bioactive compound isolated from the plant Bowdichia virgilioides, reveals key insights for researchers and drug development professionals. This guide synthesizes available data on its biological activities and provides detailed experimental protocols to facilitate further investigation into this natural product. While direct comparative studies on this compound from varied geographical locations remain limited in published literature, this guide collates existing research to offer a foundational understanding and framework for future comparative analyses.

Introduction to this compound

This compound is a flavonoid compound that has garnered scientific interest for its potential therapeutic properties. It is primarily sourced from the heartwood and bark of Bowdichia virgilioides, a tree native to the Caatinga and Cerrado biomes of Brazil. Traditional uses of this plant for treating inflammatory conditions have prompted scientific investigation into its constituent compounds.

Quantitative Analysis: A Call for Geographical Comparison

To address this, a standardized approach to quantification is necessary. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose. A validated HPLC method would allow for the accurate determination of this compound content in plant material collected from various geographical locations.

Table 1: Hypothetical Comparative Data on this compound from Different Geographical Sources

Geographical Source (Biome)Plant PartYield of this compound (mg/g of dry weight)Purity (%)
Caatinga, Northeast BrazilHeartwoodData Not AvailableData Not Available
Cerrado, Central BrazilHeartwoodData Not AvailableData Not Available
Amazon RainforestHeartwoodData Not AvailableData Not Available

Note: This table is presented as a template for future research. The data fields are currently unavailable in published literature and highlight the need for further investigation.

Biological Activities and Potential Signaling Pathways

Research has primarily focused on the anti-inflammatory and antinociceptive properties of extracts from Bowdichia virgilioides, which are likely attributable in part to the presence of this compound.[1][2][3]

Anti-inflammatory Activity

Extracts of Bowdichia virgilioides have demonstrated significant inhibition of inflammatory markers in animal models.[1][2] The proposed mechanism of action for flavonoids, such as this compound, involves the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Transcription Factor Activation cluster_3 Inflammatory Response cluster_4 Inhibition by this compound Stimuli LPS MAPK MAPK (p38, ERK, JNK) Stimuli->MAPK IKK IKK Stimuli->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Isovouacapenol_C This compound Isovouacapenol_C->MAPK Inhibits Isovouacapenol_C->IKK Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

While specific studies on the antioxidant capacity of isolated this compound are limited, extracts of Bowdichia virgilioides containing this compound have shown moderate antioxidant properties.[4] The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions.

Experimental Protocols

To facilitate standardized and reproducible research, detailed experimental protocols are essential.

Protocol 1: Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from the heartwood of Bowdichia virgilioides.

1. Plant Material Preparation:

  • Collect heartwood from Bowdichia virgilioides.

  • Air-dry the plant material at room temperature for 10-15 days.

  • Grind the dried heartwood into a fine powder.

2. Extraction:

  • Macerate the powdered heartwood with ethanol (95%) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.

3. Fractionation:

  • Suspend the crude extract in a methanol:water (7:3) solution and partition successively with n-hexane, chloroform, and ethyl acetate.

  • Concentrate each fraction using a rotary evaporator. This compound is expected to be enriched in the ethyl acetate fraction.

4. Isolation by Column Chromatography:

  • Subject the ethyl acetate fraction to column chromatography on a silica gel 60 column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm).

  • Pool fractions containing the compound of interest.

5. Purification by Preparative HPLC:

  • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • Use a mobile phase of methanol and water, with a suitable gradient, to achieve separation.

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

6. Structural Elucidation:

  • Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Powdered Heartwood Maceration Maceration (Ethanol) Start->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Partition Liquid-Liquid Partition Crude_Extract->Partition Fractions Hexane, Chloroform, Ethyl Acetate Fractions Partition->Fractions Evaporation2 Rotary Evaporation Fractions->Evaporation2 Column_Chromatography Silica Gel Column Chromatography Evaporation2->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Prep_HPLC Preparative HPLC TLC->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the extraction and isolation of this compound.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours to determine non-toxic concentrations.

  • Perform an MTT assay to assess cell viability.

3. Nitric Oxide Inhibition Assay:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Use a known iNOS inhibitor (e.g., L-NAME) as a positive control.

4. Data Analysis:

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

Future Directions

The development of this compound as a potential therapeutic agent requires a more in-depth understanding of its properties, which can be significantly influenced by its geographical source. Future research should prioritize:

  • Comparative Phytochemical Analysis: Conducting studies to quantify the yield and purity of this compound in Bowdichia virgilioides populations from different geographical regions.

  • Bioactivity Screening: Performing comparative studies on the anti-inflammatory, antioxidant, and other biological activities of this compound isolated from different sources.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound modulates inflammatory signaling pathways.

This guide serves as a foundational resource to stimulate and direct future research efforts towards a comprehensive understanding of this compound, ultimately unlocking its full therapeutic potential.

References

Isovouacapenol C as a reference standard for diterpenoid analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of diterpenoids, the selection of a suitable reference standard is paramount for accurate quantification and reliable results. This guide provides a comprehensive comparison of Isovouacapenol C as a reference standard against other alternatives, supported by experimental data and detailed methodologies.

This compound, a cassane furanoditerpene isolated from plants of the Caesalpinia genus, particularly Caesalpinia pulcherrima, is emerging as a valuable analytical standard in the study of this diverse class of natural products. Its well-defined chemical structure and high purity make it a suitable candidate for the development and validation of analytical methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its application. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₇H₃₄O₅[1][2]
Molecular Weight 438.56 g/mol [2]
CAS Number 455255-15-9[1][2]
Purity ≥98%[1]
Appearance Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Protected from air and light, refrigerate or freeze (2-8 °C)[1]
Shelf Life 2 years[1]

Comparative Analysis: this compound vs. Alternative Diterpenoid Standards

The selection of a reference standard is often dictated by the specific analytical goal, the complexity of the sample matrix, and the availability of certified materials. While direct comparative studies are limited, an evaluation of this compound alongside other commonly used diterpenoid standards can be made based on their chemical class and analytical applicability.

Reference StandardChemical ClassTypical Analytical MethodAdvantagesConsiderations
This compound Cassane FuranoditerpenoidHPLC-UV/PDA, LC-MSHigh purity available, characteristic UV chromophore for detection.Primarily suitable for cassane-type diterpenoid analysis.
Andrographolide Labdane DiterpenoidHPLC-UV/PDAWell-established standard for quality control of Andrographis paniculata.[3]Structurally distinct from cassane diterpenoids.
Ginkgolide A Ginkgolide DiterpenoidHPLC-ELSD, LC-MSImportant marker for Ginkgo biloba extracts.Lacks a strong UV chromophore, requiring alternative detection methods.
Steviol Kaurane DiterpenoidHPLC-UV/PDA, LC-MSAglycone of steviol glycosides, relevant for food and beverage industry.Different skeletal structure compared to cassane diterpenoids.

Experimental Protocols for Diterpenoid Analysis

Accurate and reproducible quantification of diterpenoids relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV/Photodiode Array (PDA) or Mass Spectrometry (MS) detection is a widely accepted technique for the analysis of cassane diterpenoids.

High-Performance Liquid Chromatography (HPLC-PDA) Method for Cassane Diterpenoids

This protocol is adapted from methodologies used for the analysis of furanoditerpenoids from Caesalpinia species.[4][5]

Instrumentation:

  • HPLC system with a PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Acetic acid, analytical grade

  • This compound reference standard

  • Other diterpenoid reference standards as required

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be: 0-5 min, 60% B; 5-45 min, linear gradient to 80% B; 45-55 min, linear gradient to 100% B; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220-400 nm (for PDA), specific wavelength based on the UV maximum of the target analytes.

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For plant material, an extraction step (e.g., sonication or Soxhlet extraction) with a suitable solvent, followed by filtration, is typically required.

Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizing the Analytical Workflow

The following diagrams illustrate the key workflows in diterpenoid analysis using a reference standard like this compound.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration extraction->filtration sample_solution Sample Solution filtration->sample_solution hplc HPLC System sample_solution->hplc Injection ref_std This compound Reference Standard stock_solution Stock Solution ref_std->stock_solution cal_standards Calibration Standards stock_solution->cal_standards cal_standards->hplc Injection pda PDA Detector hplc->pda data_acquisition Data Acquisition pda->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram calibration_curve Calibration Curve data_acquisition->calibration_curve quantification Quantification chromatogram->quantification calibration_curve->quantification results Results quantification->results

Caption: Workflow for Diterpenoid Quantification using HPLC.

Logical_Relationship ReferenceStandard Reference Standard (e.g., this compound) MethodDevelopment Method Development ReferenceStandard->MethodDevelopment MethodValidation Method Validation MethodDevelopment->MethodValidation RoutineAnalysis Routine Analysis MethodValidation->RoutineAnalysis AccurateQuantification Accurate Quantification RoutineAnalysis->AccurateQuantification ReliableResults Reliable Results AccurateQuantification->ReliableResults QualityControl Quality Control ReliableResults->QualityControl

References

Evaluating the Synergistic Potential of Isovouacapenol C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the synergistic effects of Isovouacapenol C with other compounds. Due to the limited availability of direct experimental data on this compound combinations, this document presents a theoretical guide based on the known biological activities of the broader class of vouacapane diterpenes, to which this compound belongs. The proposed combinations and experimental designs are intended to serve as a roadmap for future research.

Vouacapane diterpenes, isolated from plants of the Pterodon genus, have demonstrated notable anti-inflammatory and antitumor properties.[1][2] These activities suggest that this compound, as a member of this class, likely modulates key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] Combining this compound with compounds that target complementary or related pathways could lead to synergistic therapeutic effects, enhancing efficacy while potentially reducing dosages and side effects.[6][7]

Hypothetical Synergistic Combinations

Based on the known anti-inflammatory and anticancer activities of vouacapane diterpenes, two primary areas for exploring synergistic combinations with this compound are proposed: anti-inflammatory and anticancer applications.

Anti-Inflammatory Synergies

This compound's potential anti-inflammatory action could be enhanced by co-administration with compounds that target different facets of the inflammatory cascade. A promising strategy involves combining it with agents that modulate the NF-κB and MAPK signaling pathways, both central to the inflammatory response.[3][4]

Table 1: Proposed Synergistic Combinations for Anti-Inflammatory Applications

Compound ClassProposed Synergistic PartnerRationale for Synergy
This compound QuercetinQuercetin is a flavonoid known to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[8][9] Combining it with this compound, which may also modulate NF-κB or other inflammatory pathways, could result in a more potent and comprehensive anti-inflammatory effect.
This compound Vitamin CHigh-dose Vitamin C has been shown to inhibit NF-κB activation via the p38 MAPK pathway.[10] This dual targeting of NF-κB and MAPK pathways by the combination could lead to a synergistic reduction in inflammation.
This compound CurcuminCurcumin, the active component of turmeric, is a well-documented inhibitor of NF-κB and other inflammatory mediators.[8] Its combination with this compound could offer a multi-pronged approach to suppressing inflammatory responses.
Anticancer Synergies

In the context of cancer therapy, combining this compound with compounds that target distinct cancer cell vulnerabilities could overcome resistance and improve therapeutic outcomes. Many anticancer drugs can paradoxically activate the pro-survival NF-κB pathway, and combining them with an NF-κB inhibitor can be a strategy to enhance their efficacy.[11][12]

Table 2: Proposed Synergistic Combinations for Anticancer Applications

Compound ClassProposed Synergistic PartnerRationale for Synergy
This compound DoxorubicinDoxorubicin is a widely used chemotherapeutic agent that can induce NF-κB activation, leading to chemoresistance. Combining it with this compound, assuming it has NF-κB inhibitory activity, could sensitize cancer cells to doxorubicin's cytotoxic effects.[12]
This compound Flavonoids (e.g., Isalpinin)Flavonoids like isalpinin have shown antitumor activity by inducing apoptosis and targeting signaling pathways such as PI3K/Akt.[13] A combination with this compound could target multiple pro-survival pathways simultaneously, leading to enhanced cancer cell death.
This compound Ursolic AcidUrsolic acid, a pentacyclic triterpenoid, exhibits anticancer activity by inducing apoptosis through various mechanisms.[14] Its combination with this compound could lead to a synergistic effect by targeting different aspects of apoptosis induction.

Experimental Protocols

To validate the proposed synergistic effects, a series of in vitro and in vivo experiments are necessary. The following protocols provide a general framework for these investigations.

In Vitro Synergy Assessment: Combination Index (CI) Method

The combination index (CI) method is a standard approach to quantify drug interactions.

Experimental Workflow:

  • Cell Culture: Culture relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, various cancer cell lines like HeLa or A549 for anticancer studies).

  • Dose-Response Curves: Determine the half-maximal inhibitory concentration (IC50) for this compound and the partner compound individually.

  • Combination Treatment: Treat cells with various concentrations of this compound and the partner compound, both alone and in combination at fixed ratios (e.g., based on their IC50 values).

  • Viability/Activity Assay: Measure the effect of the treatments using an appropriate assay (e.g., MTT assay for cell viability, Griess assay for nitric oxide production in inflammation).

  • CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

G cluster_workflow In Vitro Synergy Assessment Workflow A Cell Culture B Determine IC50 for each compound A->B C Treat cells with compounds alone and in combination B->C D Measure biological effect (e.g., viability, NO production) C->D E Calculate Combination Index (CI) D->E

Experimental workflow for determining in vitro synergy using the Combination Index method.

Mechanistic Studies: Signaling Pathway Analysis

To understand the molecular basis of synergy, the effect of the combination on key signaling pathways should be investigated.

Methodology:

  • Protein Extraction: Treat cells with this compound, the partner compound, and their combination for various time points. Lyse the cells to extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, p38).

  • Densitometry: Quantify the protein bands to determine the changes in protein expression and phosphorylation levels.

G cluster_pathway Hypothesized Synergistic Mechanism of Action cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Isovouacapenol_C This compound IKK IKK Isovouacapenol_C->IKK inhibits Partner_Compound Partner Compound (e.g., Quercetin) MAPK MAPK (ERK, JNK, p38) Partner_Compound->MAPK inhibits IkBa IκBα IKK->IkBa inhibits degradation NFkB NF-κB IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus2 Nucleus AP1->Nucleus2 Inflammation2 Inflammatory Gene Expression Nucleus2->Inflammation2

Hypothesized synergistic inhibition of NF-κB and MAPK pathways by this compound and a partner compound.

Concluding Remarks

While direct evidence for the synergistic effects of this compound is currently limited, its classification as a vouacapane diterpene with known anti-inflammatory and antitumor activities provides a strong rationale for investigating its potential in combination therapies. The proposed synergistic partners and experimental frameworks in this guide offer a scientifically grounded starting point for researchers to explore and unlock the full therapeutic potential of this compound. Future studies confirming these hypothetical synergies could pave the way for novel and more effective treatments for inflammatory diseases and cancer.

References

Isovouacapenol C: A Head-to-Head Comparison with Known Inhibitors in Anti-Inflammatory and Antidiabetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – In the continuous quest for novel therapeutic agents from natural sources, the cassane diterpenoid Isovouacapenol C, isolated from Caesalpinia pulcherrima, has garnered attention for its potential biological activities. This guide provides a detailed head-to-head comparison of this compound with established inhibitors in the fields of inflammation and diabetes research, supported by available experimental data and methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of this natural compound.

Executive Summary

This compound, a member of the cassane diterpenoid class of natural products, has demonstrated promising anti-inflammatory and potential α-glucosidase inhibitory activities. This comparison guide benchmarks the performance of this compound and its congeners against well-known inhibitors: the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen for anti-inflammatory activity, and the α-glucosidase inhibitor Acarbose for antidiabetic applications. While specific quantitative data for this compound is emerging, the available information on related cassane diterpenoids suggests a potent inhibitory profile.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The inhibitory activities of this compound and related cassane diterpenoids are compared with known inhibitors in the tables below. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.

Table 1: Comparison of Anti-Inflammatory Activity (Inhibition of Nitric Oxide Production)

Compound/DrugTarget/AssayCell LineIC50 ValueCitation(s)
Cassane Diterpenoids (from C. pulcherrima)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages6.04 ± 0.34 to 8.92 ± 0.65 µM[1][2]
Cassabonducin A (from C. bonduc)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages6.12 µM[3][4]
CelecoxibCOX-2Human Peripheral Monocytes6.8 µM[5]
IbuprofenCOX-1Human Peripheral Monocytes12 µM[5]
IbuprofenCOX-2Human Peripheral Monocytes80 µM[5]

Table 2: Comparison of α-Glucosidase Inhibitory Activity

Compound/DrugTarget EnzymeIC50 ValueCitation(s)
Cassane Diterpenoids (compounds 5 and 6 from C. pulcherrima)α-GlucosidaseSignificant inhibition at 10 µM[1][2]
Acarboseα-Glucosidase0.587±0.014 µM (in vivo, Drosophila)[6]
Acarboseα-Glucosidase~198 µg/mL (in vitro)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate comparative analysis.

Anti-Inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Celecoxib) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours to allow for NO production.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of NO production) is determined.

α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

  • Reagent Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: The test compound (e.g., this compound) or a known inhibitor (e.g., Acarbose) at various concentrations is pre-incubated with the α-glucosidase solution in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.

  • Incubation: The plate is incubated at 37°C for a specific time (e.g., 20 minutes).

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow, created using the DOT language for Graphviz.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates IKK IKK TLR4->IKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates NFκB_nucleus NF-κB (nucleus) MAPK->NFκB_nucleus activates transcription factors IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->NFκB_nucleus translocates to iNOS iNOS NFκB_nucleus->iNOS induces transcription COX2 COX-2 NFκB_nucleus->COX2 induces transcription NO NO iNOS->NO produces Prostaglandins Prostaglandins COX2->Prostaglandins produces Isovouacapenol_C This compound Isovouacapenol_C->MAPKKK inhibits Isovouacapenol_C->IKK inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

G start Start prepare_cells Prepare RAW 264.7 Cells (Seed in 96-well plate) start->prepare_cells add_compound Add Test Compound (this compound or Control) prepare_cells->add_compound add_lps Induce Inflammation (Add LPS) add_compound->add_lps incubate Incubate for 24h add_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reagent Perform Griess Assay collect_supernatant->griess_reagent measure_absorbance Measure Absorbance at 540nm griess_reagent->measure_absorbance calculate_ic50 Calculate % Inhibition and IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for NO production inhibition assay.

Conclusion

This compound and related cassane diterpenoids from Caesalpinia species demonstrate significant potential as anti-inflammatory agents, with inhibitory activities on nitric oxide production comparable to or in a similar micromolar range as some established drugs under specific assay conditions. Their mechanism of action appears to involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. The evidence for α-glucosidase inhibition, while present, requires further quantitative investigation to establish a clear comparative profile with drugs like Acarbose.

The data presented in this guide underscores the importance of continued research into this compound and its analogues. Future studies should focus on elucidating the specific molecular targets, determining precise IC50 values for this compound itself, and conducting in vivo efficacy and safety studies. Such research will be pivotal in determining the true therapeutic potential of this promising natural product.

References

Replicating Published Findings on Isovouacapenol C's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of Isovouacapenol C, a cassane diterpenoid isolated from Caesalpinia pulcherrima. Due to the limited published data specifically detailing the bioactivity of this compound in common preclinical models of disease, this document broadens its scope to include related cassane diterpenoids from the same plant. This approach offers a foundational dataset for researchers looking to investigate this compound further, providing context from structurally similar compounds.

Comparative Bioactivity of Cassane Diterpenoids from Caesalpinia pulcherrima

The primary reported bioactivity for this compound is in the area of entomology, specifically as an antifeedant. In contrast, other cassane diterpenoids isolated from C. pulcherrima have been evaluated for antibacterial and anti-glioblastoma activities. The following table summarizes the available quantitative data to facilitate comparison.

CompoundBioactivityAssayResults
This compound AntifeedantLeaf disk bioassay against Mythimna separataEC50: 3.43 µg/cm²[1]
Pulcherrin NAntifeedantLeaf disk bioassay against Mythimna separataEC50: 4.20 µg/cm²[1]
Pulcherrimin CAntifeedantLeaf disk bioassay against Plutella xylostellaEC50: 4.00 µg/cm²[1]
12-demethyl neocaesalpin FAntifeedantLeaf disk bioassay against Plutella xylostellaEC50: 3.05 µg/cm²[1]
Pulcherritam HAntibacterialMicrobroth dilutionMIC: 6.25-12.5 µM against Bacillus cereus, Staphylococcus aureus, and Pseudomonas syringae pv. actinidae[2]
Pulcherritam AAntibacterialMicrobroth dilutionPotent activity against methicillin-resistant Staphylococcus aureus (MRSA)[2]
Pulcherritam CAntibacterialMicrobroth dilutionPotent activity against methicillin-resistant Staphylococcus aureus (MRSA)[2]

Experimental Protocols

To aid in the replication and further investigation of the bioactivities of this compound and related compounds, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 7.5 x 10³ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24 or 48 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT reagent (typically 1 mg/mL in serum-free media) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in appropriate media and treat with the test compound for a designated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[4]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Anti-inflammatory Assay (NF-κB Inhibition)

The inhibition of the NF-κB signaling pathway is a common indicator of anti-inflammatory activity.

  • Cell Culture and Stimulation: Use a suitable cell line, such as RAW 264.7 macrophages, and stimulate inflammation with an agent like lipopolysaccharide (LPS).

  • Compound Treatment: Pre-treat the cells with the test compound before LPS stimulation.

  • Assessment of NF-κB Activation: NF-κB activation can be measured through various methods:

    • Reporter Gene Assay: Use cells stably transfected with an NF-κB luciferase reporter gene. Measure luciferase activity to quantify NF-κB activation.[5]

    • Western Blot: Analyze the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

    • ELISA: Measure the levels of pro-inflammatory cytokines regulated by NF-κB, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant.[6]

    • Immunofluorescence: Visualize the nuclear translocation of the p65 subunit using fluorescence microscopy.[5]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of the NF-κB signaling pathway, a key target in anti-inflammatory research.

G cluster_workflow Experimental Workflow: Cytotoxicity and Apoptosis Assays A Cell Seeding (96-well or 6-well plates) B Compound Treatment (this compound or analogues) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D MTT Assay (Assess Cell Viability) C->D E Annexin V/PI Staining (Assess Apoptosis) C->E F Data Analysis (IC50, % Apoptotic Cells) D->F E->F

Workflow for Cytotoxicity and Apoptosis Assays.

G cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription initiates

Simplified NF-κB Signaling Pathway.

References

Isovouacapenol C: Unraveling the Efficacy Profile - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the in vitro and in vivo efficacy of Isovouacapenol C have yielded no publicly available scientific data. Extensive searches of prominent research databases and scientific literature did not provide any specific information on this compound. The results primarily returned information on similarly named or structurally related compounds, such as Isavuconazole, Itracopazole, and various natural product derivatives like isosteviol derivative 10C, Isobavachalcone, and sophoflavescenol.

This lack of available data prevents a direct comparative analysis of this compound's performance against other alternatives. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway visualizations cannot be fulfilled without foundational research on the compound's biological activity.

To provide a framework for future analysis, should data on this compound become available, this guide will outline the standard experimental approaches and data presentation formats used to evaluate the in vitro and in vivo efficacy of investigational compounds.

Section 1: In Vitro Efficacy Assessment

The initial evaluation of a novel compound like this compound would involve a series of in vitro assays to determine its biological activity and mechanism of action at the cellular level.

Key In Vitro Experiments:
  • Cytotoxicity Assays: To determine the concentration of this compound that inhibits cell growth by 50% (IC50), assays such as the MTT, XTT, or CellTiter-Glo® assays would be employed on various cancer cell lines.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry would be utilized. Western blotting for key apoptosis markers like cleaved caspase-3 and PARP would also be performed.

  • Cell Cycle Analysis: Flow cytometry after propidium iodide staining would reveal at which phase of the cell cycle (G1, S, G2/M) this compound arrests cell proliferation.

  • Wound Healing/Migration Assays: To assess the compound's effect on cell migration and potential anti-metastatic properties.

  • Colony Formation Assays: To determine the long-term effect of the compound on the ability of single cells to form colonies.

Hypothetical Data Presentation: In Vitro Efficacy of this compound
Cell LineAssay TypeIC50 (µM)Mechanism of Action
MCF-7 (Breast) MTT AssayData not availableData not available
A549 (Lung) MTT AssayData not availableData not available
HeLa (Cervical) MTT AssayData not availableData not available

Experimental Workflow for In Vitro Analysis

G cluster_0 In Vitro Efficacy Workflow Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with this compound (Varying Concentrations) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, XTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Western Blot) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: A generalized workflow for assessing the in vitro efficacy of a new compound.

Section 2: In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of this compound would be evaluated in living organisms, typically in preclinical animal models.

Key In Vivo Experiments:
  • Xenograft/Syngeneic Mouse Models: Human cancer cells (xenograft) or mouse cancer cells (syngeneic) would be implanted into immunocompromised or immunocompetent mice, respectively. The effect of this compound on tumor growth would be monitored.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand how the compound is absorbed, distributed, metabolized, and excreted (PK) and its effect on the body over time (PD).

  • Toxicity Studies: To determine the safety profile and potential side effects of the compound at various doses.

Hypothetical Data Presentation: In Vivo Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg)Tumor Volume Inhibition (%)Body Weight Change (%)
Vehicle Control -0Data not available
This compound Data not availableData not availableData not available
Positive Control Data not availableData not availableData not available

Experimental Workflow for In Vivo Analysis

G cluster_1 In Vivo Efficacy Workflow Animal_Model Establish Animal Model (e.g., Xenograft Mice) Treatment_Group Randomize into Treatment Groups (Vehicle, this compound, Positive Control) Animal_Model->Treatment_Group Dosing Administer Treatment Treatment_Group->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: A standard workflow for evaluating the in vivo efficacy of a test compound.

Section 3: Signaling Pathway Analysis

Understanding the molecular pathways affected by this compound is crucial for drug development. This would involve techniques like Western blotting, RNA sequencing, and proteomics to identify key protein and gene expression changes.

Hypothetical Signaling Pathway Affected by this compound

G Isovouacapenol_C This compound Receptor Cell Surface Receptor Isovouacapenol_C->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression (e.g., Pro-apoptotic genes) Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: A hypothetical signaling cascade that could be modulated by this compound.

While a detailed comparison guide for this compound is not feasible at this time due to the absence of published research, this document provides a comprehensive template for how such an analysis would be structured. Researchers and drug development professionals are encouraged to revisit this topic as new data emerges. The methodologies and visualization formats presented here offer a standardized approach to evaluating and comparing the efficacy of novel therapeutic candidates.

Assessing the Selectivity of Isovouacapenol C's Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the inhibitory activity and selectivity of Isovouacapenol C, a cassane-type furanoditerpene isolated from the plant Caesalpinia pulcherrima. Despite the characterization of its chemical structure, specific quantitative data on its inhibitory potency (such as IC50 values) against any biological target and, consequently, its selectivity profile, remain unpublished.

This guide aims to provide a framework for the assessment of this compound's inhibitory selectivity, drawing upon established methodologies in drug discovery. While direct comparative data for this compound is unavailable, this document outlines the necessary experimental approaches and data presentation formats that would be required to rigorously evaluate its potential as a selective inhibitor.

I. Understanding this compound

This compound belongs to the cassane diterpenoid class of natural products. Compounds from this class, isolated from various Caesalpinia species, have demonstrated a wide range of biological activities, including anti-inflammatory, α-glucosidase inhibitory, and cytotoxic effects. The furanoditerpene scaffold of this compound suggests potential interactions with various biological macromolecules, making the assessment of its target selectivity a critical step in evaluating its therapeutic potential.

II. The Imperative of Selectivity Profiling

In drug discovery and development, selectivity is a paramount characteristic of any potential therapeutic agent. A selective inhibitor preferentially binds to its intended target with significantly higher affinity than to other biomolecules. High selectivity is often associated with a more favorable safety profile, as off-target interactions can lead to undesirable side effects. The assessment of selectivity involves screening the compound against a broad panel of related and unrelated targets.

III. Proposed Experimental Workflow for Assessing this compound's Selectivity

To ascertain the inhibitory selectivity of this compound, a multi-step experimental workflow would be necessary. This process would begin with initial screening to identify its primary biological target(s), followed by more detailed quantitative analysis and broad selectivity profiling.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Selectivity Profiling A High-Throughput Screening (HTS) Broad panel of assays (e.g., kinases, phosphatases, proteases) C Identification of Primary Hit(s) A->C B Phenotypic Screening Cell-based assays to identify functional effects B->C D Dose-Response Studies Determination of IC50 values for primary target(s) C->D Proceed with identified hits E Mechanism of Action (MoA) Studies (e.g., enzyme kinetics) D->E F Panel Screening Testing against a broad panel of related off-targets E->F Characterized inhibitor G Comparative Analysis Comparison of IC50 values against primary and off-targets F->G H Selectivity Index Calculation (IC50 off-target / IC50 primary target) G->H

Caption: Proposed workflow for assessing this compound's selectivity.

IV. Methodologies for Key Experiments

Detailed protocols are essential for reproducible and comparable results. Below are standard methodologies for experiments that would be crucial in assessing this compound's inhibitory profile.

A. Kinase Inhibition Assay (Example Protocol)

Should this compound be identified as a potential kinase inhibitor, a common method to quantify its activity is the ADP-Glo™ Kinase Assay.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable substrate, ATP, and varying concentrations of this compound in a 384-well plate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

B. PTP1B Inhibition Assay (Example Protocol)

If this compound were to be investigated as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate is commonly employed.

  • Assay Buffer: A buffer solution is prepared, typically containing Tris-HCl, EDTA, and dithiothreitol (DTT) at a specific pH.

  • Enzyme and Inhibitor Incubation: Recombinant human PTP1B enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.

  • Substrate Addition: The reaction is initiated by adding a solution of pNPP.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a strong base, such as sodium hydroxide.

  • Absorbance Measurement: The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • IC50 Determination: The inhibitory activity is calculated, and the IC50 value is determined from the dose-response curve.

V. Data Presentation for Comparative Analysis

To facilitate a clear comparison of this compound's inhibitory activity and selectivity against other compounds, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical Inhibitory Potency of this compound against a Primary Target

CompoundPrimary TargetAssay TypeIC50 (µM)
This compoundTarget Xe.g., BiochemicalValue
Comparator ATarget Xe.g., BiochemicalValue
Comparator BTarget Xe.g., BiochemicalValue

Table 2: Hypothetical Selectivity Profile of this compound

TargetIC50 (µM)Selectivity Index (vs. Primary Target X)
Primary Target X Value 1
Off-Target 1ValueValue
Off-Target 2ValueValue
Off-Target 3ValueValue

VI. Illustrative Signaling Pathway

Should this compound be found to inhibit a key signaling molecule, such as a protein kinase or phosphatase, visualizing its position in the relevant pathway is crucial for understanding its potential downstream effects. For instance, if this compound were to inhibit a component of the STAT3 signaling pathway, a key pathway in cell proliferation and survival, the following diagram would illustrate its potential point of intervention.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Isovouacapenol_C This compound Isovouacapenol_C->JAK Hypothetical Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.

VII. Conclusion and Future Directions

Currently, there is a notable absence of published data on the inhibitory activity and selectivity of this compound. The scientific community would greatly benefit from studies that systematically evaluate this natural product against a diverse range of biological targets. The experimental framework and methodologies outlined in this guide provide a roadmap for such an investigation. Elucidating the specific molecular targets and the selectivity profile of this compound is a prerequisite for any further development of this compound for therapeutic applications. Future research should focus on performing the necessary screening and quantitative assays to populate the data tables presented herein, thereby allowing for a rigorous and objective assessment of this compound's potential as a selective inhibitor.

A Comparative Analysis of the Bioactivities of (+)-Vouacapenic Acid and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

The quest for novel therapeutic agents from natural sources is a cornerstone of drug discovery. This guide provides a statistical validation and comparison of the experimental results for (+)-vouacapenic acid, a representative of the vouacapane diterpenoid class of natural products, against curcumin, a well-established bioactive compound. While the initial topic of interest was Isovouacapenol C, a thorough literature search did not yield specific data for this compound. Therefore, (+)-vouacapenic acid has been selected as a relevant analogue within the same chemical family to provide a meaningful comparative analysis. Vouacapane diterpenoids have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects. Curcumin, the principal curcuminoid of turmeric, is renowned for its anti-inflammatory, antioxidant, and antimicrobial properties. This document aims to present a clear, data-driven comparison of these two compounds to aid in research and development.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data on the antibacterial and anti-inflammatory activities of (+)-vouacapenic acid and curcumin.

CompoundBiological ActivityAssayTarget/StrainResult (IC₅₀/MIC)
(+)-Vouacapenic Acid AntibacterialNot SpecifiedMethicillin-resistant Staphylococcus aureus (MRSA)IC₅₀: 12.0 µM
AntibacterialNot SpecifiedEnterococcus faeciumIC₅₀: 8.3 µM
Anti-inflammatoryPhospholipase A₂ InhibitionNot SpecifiedData Not Available
Anti-inflammatoryCOX-2 Expression InhibitionNot SpecifiedData Not Available
Curcumin AntibacterialBroth MicrodilutionStaphylococcus aureusMIC: 125-250 µg/mL[1][2]
Anti-inflammatoryNitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 macrophagesIC₅₀: 11.0 ± 0.59 µM

Experimental Protocols

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the minimum concentration of a substance that prevents visible growth of a bacterium.[3][4][5][6]

a. Preparation of Materials:

  • Test compounds (e.g., (+)-Vouacapenic Acid, Curcumin) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus).

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

b. Procedure:

  • Bacterial Inoculum Preparation: Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant. It is a common method to assess the anti-inflammatory potential of compounds in vitro.[7][8]

a. Preparation of Materials:

  • RAW 264.7 macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Test compounds (e.g., Curcumin) dissolved in a suitable solvent.

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Sterile 96-well plates.

  • Microplate reader.

b. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for a further 24 hours.

  • Collection of Supernatant: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Compound_A Test Compound A ((+)-Vouacapenic Acid) Assay_Setup Assay Setup (e.g., MIC, Griess Assay) Compound_A->Assay_Setup Compound_B Test Compound B (Curcumin) Compound_B->Assay_Setup Cell_Culture Cell/Bacterial Culture Cell_Culture->Assay_Setup Incubation Incubation Assay_Setup->Incubation Treatment Data_Collection Data Collection (OD, Absorbance) Incubation->Data_Collection Analysis Statistical Analysis (IC₅₀/MIC Calculation) Data_Collection->Analysis Result Comparative Results Analysis->Result

Caption: Experimental workflow for comparing the bioactivity of two compounds.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Induces Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by curcumin.[9][10][11][12]

References

Safety Operating Guide

Safe Disposal of Isovouacapenol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Isovouacapenol C, a diterpenoid compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management company. Laboratory waste should never be disposed of in the regular trash or down the sanitary sewer.

  • Waste Identification and Segregation:

    • Properly identify all waste containing this compound. This includes pure compound, solutions, and contaminated materials such as gloves, weighing paper, and pipette tips.

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions. Do not mix with incompatible materials. A general segregation guide is provided in the table below.

  • Waste Collection and Labeling:

    • Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container must have a secure, tight-fitting lid.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Also, include the date accumulation started.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.

    • Ensure the storage area is away from sources of ignition, as terpenoids can be flammable.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover to the EHS personnel.

Data Presentation: Chemical Waste Segregation

For safe handling and disposal, it is crucial to segregate different types of chemical waste. The following table provides a general guideline for the segregation of waste that may be generated in a laboratory setting.

Waste CategoryExamplesStorage Container
Non-Halogenated Organic Solvents Ethanol, Methanol, Acetone, HexaneClearly labeled, compatible solvent waste container
Halogenated Organic Solvents Dichloromethane, ChloroformClearly labeled, compatible solvent waste container
Aqueous Waste (non-hazardous) Neutral salt solutions (pH 6-8)Labeled aqueous waste container
Acidic Waste Solutions with pH < 6Labeled acid waste container
Basic Waste Solutions with pH > 8Labeled base waste container
Solid Chemical Waste This compound, contaminated consumablesLabeled solid waste container or bag

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the standard protocol is to treat it as a chemical waste to be collected by a certified hazardous waste disposal service, which will typically use high-temperature incineration.[1][2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Generate this compound Waste waste_type Determine Waste Type (Solid, Liquid, Contaminated Material) start->waste_type segregate Segregate from Incompatible Waste (e.g., Acids, Bases, Oxidizers) waste_type->segregate container Select Appropriate & Compatible Waste Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' Date & Quantity container->labeling seal Securely Seal Container labeling->seal storage Store in Designated Secondary Containment Area seal->storage ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs documentation Complete Waste Manifest Documentation ehs->documentation disposal Transfer to EHS for Final Disposal (Incineration) documentation->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. In case of a spill or exposure, follow your laboratory's emergency response protocol and seek immediate medical attention if necessary.

References

Personal protective equipment for handling Isovouacapenol C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Isovouacapenol C is not publicly available. The following guidance is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds of natural product origin. Researchers must exercise caution and handle this substance as potentially hazardous.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Physical and Chemical Properties

Limited information is available for this compound. The following data is summarized from a Certificate of Analysis.

PropertyInformation
Chemical Name This compound
CAS Number 455255-15-9[1]
Molecular Formula C₂₇H₃₄O₅[1]
Physical Form Powder[1]
Purity ≥98%[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Protect from air and light, refrigerate or freeze (2-8°C)[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound. The following table outlines recommended PPE based on general best practices for handling potentially hazardous research chemicals.

Protection TypeRecommended Equipment
Skin and Body Lab Coat: A standard laboratory coat should be worn at all times. Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if contaminated.[2] Apron: A chemical-resistant apron is recommended for procedures with a high risk of splashing.[3]
Eye and Face Safety Glasses with Side Shields: Required for all laboratory work.[2] Face Shield: Should be worn in conjunction with safety glasses when there is a significant splash hazard.[2]
Respiratory Chemical Fume Hood: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. Respirator: If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator may be necessary.
Footwear Closed-toe Shoes: Must be worn at all times in the laboratory.[2]

Experimental Protocol: Handling this compound Powder

The following is a general procedure for safely handling this compound powder.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a tared weigh boat or paper.

    • Handle the container of this compound carefully to avoid generating dust.

    • Close the primary container tightly after use.

  • Solubilization:

    • Add the desired solvent to the vessel containing the weighed this compound within the fume hood.

    • Gently swirl or stir to dissolve. Avoid splashing.

  • Post-Handling:

    • Clean all contaminated surfaces with an appropriate solvent and then soap and water.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plan

Storage:

  • Store this compound in a tightly sealed container in a refrigerator or freezer at 2-8°C, protected from air and light.[1]

  • Store in a designated, well-ventilated, and secure area away from incompatible materials.

Spill Cleanup:

  • In case of a small spill, carefully clean the area using appropriate absorbent materials.

  • Wear appropriate PPE during cleanup.

  • Collect all cleanup materials in a sealed container for disposal as hazardous waste.

Disposal:

  • All waste contaminated with this compound should be considered hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Powder prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve spill Clean Spills dissolve->spill If spill occurs decontaminate Decontaminate Surfaces dissolve->decontaminate waste Dispose of Waste spill->waste doff_ppe Doff PPE waste->doff_ppe decontaminate->waste wash Wash Hands doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.